Technical Documentation Center

3-(4-Bromophenyl)-2-oxopropanoic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-(4-Bromophenyl)-2-oxopropanoic acid
  • CAS: 38712-59-3

Core Science & Biosynthesis

Foundational

3-(4-Bromophenyl)-2-oxopropanoic acid synthesis pathway

An In-depth Technical Guide to the Synthesis of 3-(4-Bromophenyl)-2-oxopropanoic Acid Abstract 3-(4-Bromophenyl)-2-oxopropanoic acid, a key α-keto acid, serves as a pivotal intermediate in the synthesis of specialized am...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 3-(4-Bromophenyl)-2-oxopropanoic Acid

Abstract

3-(4-Bromophenyl)-2-oxopropanoic acid, a key α-keto acid, serves as a pivotal intermediate in the synthesis of specialized amino acids, such as 4-bromo-phenylalanine, and other pharmacologically relevant molecules. Its structural motif is a recurring feature in scaffolds designed for drug discovery and development. This guide provides an in-depth examination of the principal synthetic pathways to this compound, intended for researchers, medicinal chemists, and process development scientists. We will dissect the mechanistic underpinnings, provide field-tested experimental protocols, and offer a comparative analysis of the most viable synthetic strategies, with a focus on the venerable yet highly effective Erlenmeyer-Plöchl azlactone synthesis.

Introduction: The Strategic Importance of 3-(4-Bromophenyl)-2-oxopropanoic Acid

Aryl pyruvic acids are a class of α-keto acids that are indispensable building blocks in organic synthesis. Among them, 3-(4-bromophenyl)-2-oxopropanoic acid (also known as 4-bromophenylpyruvic acid) is of particular interest. The presence of the bromo-substituent on the phenyl ring provides a versatile chemical handle for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the construction of complex molecular architectures. The primary application of this keto acid is as a direct precursor to 4-bromo-phenylalanine, a non-canonical amino acid used to probe protein structure and function or to introduce unique properties into peptide-based therapeutics.

The synthesis of this target molecule, while achievable through several routes, presents distinct challenges related to yield, purity, reagent toxicity, and scalability. This document aims to provide a clear, authoritative guide to navigating these challenges by detailing the most reliable synthetic methodologies.

Primary Synthesis Pathway: The Erlenmeyer-Plöchl Azlactone Synthesis

The most established and widely utilized method for preparing aryl pyruvic acids is the Erlenmeyer-Plöchl synthesis.[1][2] This reaction sequence offers a robust and scalable route from readily available starting materials: 4-bromobenzaldehyde and an N-acylglycine. The reaction proceeds in two main stages: the formation of an unsaturated azlactone (oxazolone) intermediate, followed by its hydrolysis to the target α-keto acid.[1][3]

Mechanistic Rationale

The Erlenmeyer-Plöchl reaction is a cascade process initiated by the cyclization of an N-acylglycine, such as hippuric acid or N-acetylglycine, in the presence of acetic anhydride to form a 5(4H)-oxazolone.[4] Acetic anhydride serves as both a dehydrating agent and the reaction solvent. The oxazolone intermediate possesses acidic protons at the C-4 position, which allows it to act as a nucleophile in a subsequent Perkin-type condensation with an aldehyde.[2][4]

In the context of our target molecule, 4-bromobenzaldehyde is the electrophile. A base, traditionally anhydrous sodium acetate, facilitates the deprotonation at C-4 of the oxazolone, which then attacks the carbonyl carbon of the aldehyde. Subsequent elimination of water yields the key intermediate: 4-(4-bromobenzylidene)-2-phenyloxazol-5(4H)-one. The final step involves the hydrolysis of this azlactone under either acidic or basic conditions, which cleaves the ring to furnish 3-(4-bromophenyl)-2-oxopropanoic acid.[1][5] Drastic hydrolysis is required to yield the α-oxo acid.[1]

Visualizing the Erlenmeyer-Plöchl Pathway

Erlenmeyer_Plochl Erlenmeyer-Plöchl Synthesis Pathway Start1 4-Bromobenzaldehyde Reagents1 Acetic Anhydride (Ac2O) Sodium Acetate (NaOAc) Start1->Reagents1 Start2 N-Acetylglycine Start2->Reagents1 Intermediate 4-(4-Bromobenzylidene) -2-methyloxazol-5(4H)-one (Azlactone) Reagents1->Intermediate Condensation & Cyclization Reagents2 Aqueous Acid or Base (e.g., HCl / NaOH) Intermediate->Reagents2 Hydrolysis Product 3-(4-Bromophenyl) -2-oxopropanoic Acid Reagents2->Product

Caption: The Erlenmeyer-Plöchl reaction pathway for synthesizing the target α-keto acid.

Detailed Experimental Protocol

Part A: Synthesis of 4-(4-bromobenzylidene)-2-methyloxazol-5(4H)-one

  • Reagent Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-bromobenzaldehyde (10.0 g, 54.0 mmol, 1.0 eq), N-acetylglycine (7.6 g, 65.0 mmol, 1.2 eq), and anhydrous sodium acetate (4.4 g, 54.0 mmol, 1.0 eq).

  • Reaction Initiation: Add acetic anhydride (30 mL, 318 mmol, 5.9 eq) to the flask.

  • Heating: Heat the reaction mixture in an oil bath at 100-110 °C with vigorous stirring for 2 hours. The mixture will become a homogenous, deep orange solution.

  • Workup & Isolation: Allow the mixture to cool to room temperature. Slowly add ethanol (50 mL) and stir for 30 minutes to precipitate the product and quench excess acetic anhydride. Cool the mixture in an ice bath for another 30 minutes.

  • Filtration: Collect the resulting yellow crystalline solid by vacuum filtration. Wash the solid with cold ethanol (2 x 20 mL) and then with cold water (2 x 20 mL) to remove residual salts and acetic acid.

  • Drying: Dry the product in a vacuum oven at 50 °C to a constant weight. The expected yield is typically in the range of 75-85%.

Part B: Hydrolysis to 3-(4-Bromophenyl)-2-oxopropanoic Acid

  • Reaction Setup: Suspend the dried azlactone from Part A (10.0 g, 37.6 mmol) in a 10% aqueous sodium hydroxide solution (100 mL).

  • Heating: Heat the suspension to reflux for 4-6 hours. The solid will gradually dissolve as the hydrolysis proceeds. Monitor the reaction by TLC until the starting material is consumed.

  • Acidification: Cool the reaction mixture to 0-5 °C in an ice bath. Carefully acidify the solution to pH 1-2 by the dropwise addition of concentrated hydrochloric acid. A white or off-white precipitate will form.

  • Isolation: Stir the cold suspension for 30 minutes, then collect the solid product by vacuum filtration.

  • Purification: Wash the crude product with cold water (3 x 30 mL). For higher purity, the product can be recrystallized from an appropriate solvent system, such as water or an ethyl acetate/hexane mixture.[6]

  • Drying: Dry the purified 3-(4-bromophenyl)-2-oxopropanoic acid under vacuum.

Alternative Synthesis Pathways

While the Erlenmeyer-Plöchl reaction is often the method of choice, other synthetic strategies exist, each with its own set of advantages and disadvantages.

Oxidation of 3-(4-Bromophenyl)lactic Acid

The direct oxidation of the corresponding α-hydroxy acid, 3-(4-bromophenyl)lactic acid, is a viable alternative. This transformation is a cornerstone of organic chemistry, but its success hinges on the selection of an appropriate oxidizing agent to prevent over-oxidation and cleavage of the C-C bond.

  • Mechanistic Principle: The reaction involves the removal of two hydrogen atoms—one from the hydroxyl group and one from the adjacent carbon—to form the ketone.

  • Reagent Considerations: A variety of oxidants can be employed, ranging from chromium-based reagents like pyridinium fluorochromate (PFC) to milder, more modern catalytic systems.[7] For instance, the use of a nitroxyl radical catalyst like AZADO with molecular oxygen as the co-oxidant provides a chemoselective method for oxidizing α-hydroxy acids to α-keto acids.[8]

  • Causality & Trustworthiness: This route's primary limitation is often the availability and synthesis of the 3-(4-bromophenyl)lactic acid starting material. If this precursor is readily accessible, the oxidation step is generally high-yielding and straightforward. However, it adds a step to the overall sequence if the lactic acid derivative must first be prepared.

Oxidation_Workflow Oxidation of α-Hydroxy Acid Start 3-(4-Bromophenyl)lactic Acid Process Dissolve in appropriate solvent (e.g., CH2Cl2) Start->Process Addition Add Oxidizing Agent (e.g., PFC, AZADO/O2) Process->Addition Reaction Stir at controlled temperature (e.g., RT) Addition->Reaction Monitoring Monitor by TLC/LC-MS Reaction->Monitoring Workup Quench reaction and perform aqueous workup Monitoring->Workup Upon completion Purification Purify by chromatography or recrystallization Workup->Purification Product 3-(4-Bromophenyl) -2-oxopropanoic Acid Purification->Product

Caption: A generalized experimental workflow for the synthesis via oxidation.

Hydrolysis of Acyl Cyanides

A classic method for preparing α-keto acids involves the hydrolysis of an acyl cyanide intermediate.[9][10][11]

  • Mechanistic Principle: The synthesis begins with the conversion of (4-bromophenyl)acetic acid to its corresponding acyl chloride.[12] This activated species then reacts with a cyanide salt, such as potassium cyanide, to form (4-bromophenyl)acetyl cyanide.[10] The final step is the hydrolysis of the nitrile group to the carboxylic acid and the ketone, yielding the target product.

  • Causality & Trustworthiness: This method is conceptually simple but requires the use of highly toxic cyanide salts, which necessitates stringent safety protocols and specialized handling. The acyl cyanide intermediates can also be sensitive. While effective, the safety concerns often make this route less attractive for large-scale production compared to the Erlenmeyer-Plöchl synthesis.

Comparative Analysis of Synthesis Pathways

To aid in the selection of the most appropriate synthetic route, the following table summarizes the key attributes of each pathway.

Parameter Erlenmeyer-Plöchl Synthesis Oxidation of α-Hydroxy Acid Hydrolysis of Acyl Cyanide
Starting Materials 4-Bromobenzaldehyde, N-acylglycine3-(4-Bromophenyl)lactic acid(4-Bromophenyl)acetic acid
Reagent Availability HighModerate to LowHigh
Number of Steps 2 (from aldehyde)1 (from hydroxy acid)2 (from carboxylic acid)
Typical Overall Yield Good to ExcellentExcellent (for oxidation step)Moderate to Good
Safety & Toxicity Moderate (Acetic Anhydride)Varies with oxidantHigh (Cyanide salts)
Scalability HighModerateLow to Moderate

Conclusion

For the synthesis of 3-(4-bromophenyl)-2-oxopropanoic acid, the Erlenmeyer-Plöchl azlactone pathway stands out as the most balanced and field-proven method. It combines the use of inexpensive, readily available starting materials with robust and scalable reaction conditions, making it highly suitable for both academic research and industrial drug development settings. While alternative routes like the oxidation of α-hydroxy acids are mechanistically elegant and can provide high yields, they are often contingent on the availability of the specific precursor. The acyl cyanide route, though effective, carries significant safety burdens that limit its practical application. Therefore, for researchers and professionals seeking a reliable and efficient synthesis, the Erlenmeyer-Plöchl reaction remains the authoritative choice.

References

  • Process for the production of aryl pyruvic acids.
  • A kind of preparation method of phenylpyruvic acid and its aryl substituted derivatives.
  • Synthesis of α-keto carboxylic acids, esters and amides. Organic Chemistry Portal. [Link]

  • (Cyanomethylene)phosphoranes as Novel Carbonyl 1,1-Dipole Synthons: An Efficient Synthesis of .alpha.-Keto Acids, Esters, and Amides. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Pyruvic acid. Organic Syntheses Procedure. [Link]

  • Large Scale Synthesis of Enantiomerically Pure (S)-3-(4- Bromophenyl)butanoic Acid. Organic Syntheses. [Link]

  • α-Keto carboxylic acid, ester and amide synthesis by hydroxylation or oxidation. Organic Chemistry Portal. [Link]

  • Pyruvic acid. Wikipedia. [Link]

  • Erlenmeyer-Plöchl Azlactone and Amino Acid Synthesis. Wiley Online Library. [Link]

  • (PDF) Synthesis and properties of the α-keto acids. ResearchGate. [Link]

  • 3-(4-bromophenyl)-2-oxopropanoic acid (C9H7BrO3). PubChemLite. [Link]

  • 3-(4-Bromophenyl)-2-oxopropanoic acid. PubChem. [Link]

  • (PDF) Utility of 4-(4-Bromophenyl)-4-oxo-but-2-enoic acid in synthesis of some important heterocyclic compounds. ResearchGate. [Link]

  • Industrialized synthesis method of 3-(2-bromophenyl)propionic acid.
  • Erlenmeyer–Plöchl azlactone and amino-acid synthesis. Wikipedia. [Link]

  • Preparation of acyl cyanides.
  • Synthesis method of 2-(4-bromomethyl phenyl) propionic acid.
  • Bergmann‐Stern Azlactone Synthesis. Researcher.Life. [Link]

  • The lactate-dependent enhancement of hydroxyl radical generation by the Fenton reaction. PubMed. [Link]

  • Erlenmeyer Azlactones: Synthesis, Reactions and Biological Activity. Modern Scientific Press. [Link]

  • Cascade Cyclization of o-(2-Acyl-1-ethynyl)benzaldehydes with Amino Acid Derivatives: Synthesis of Indeno[2,1-c]pyran-3-ones and 1-Oxazolonylisobenzofurans via the Erlenmeyer–Plöchl Azlactone Reaction. National Institutes of Health. [Link]

  • Enzymatic Synthesis of Pyruvic Acid and L-Lactic Acid from Carbon Dioxide. DOI. [Link]

  • Oxidation of lactic acid by pyridinium fluorochromate: A kinetic and mechanistic study. Prime Scholars. [Link]

  • KINETICS STUDY OF OXIDATION OF LACTIC ACID BY N-BROMOISONICOTINAMIDE. Jetir.Org. [Link]

  • Synthesis of Erlenmeyer-Plöchl Azlactones Promoted by 5-Sulfosalicylic Acid. ResearchGate. [Link]

  • 4-Bromophenylacetic acid. Wikipedia. [Link]

  • Catalyzing the Erlenmeyer Plöchl reaction: organic bases versus sodium acetate. ResearchGate. [Link]

  • Ruthenium(III)-catalysed oxidation of lactic acid by bromate. A kinetic and mechanistic approach. ResearchGate. [Link]

Sources

Exploratory

An In-Depth Technical Guide to 3-(4-Bromophenyl)-2-oxopropanoic Acid (CAS 38712-59-3)

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 3-(4-Bromophenyl)-2-oxopropanoic acid (CAS 38712-59-3), a key building block in medicinal...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(4-Bromophenyl)-2-oxopropanoic acid (CAS 38712-59-3), a key building block in medicinal chemistry and organic synthesis. This document delves into its chemical and physical properties, offers insights into plausible synthetic routes, and details its spectroscopic characterization. Furthermore, it explores the compound's reactivity as an α-keto acid and discusses its potential applications in drug discovery, drawing from the known biological activities of related brominated and phenylpyruvic acid derivatives. Safety and handling protocols are also outlined to ensure its proper use in a laboratory setting.

Introduction: A Versatile Brominated α-Keto Acid

3-(4-Bromophenyl)-2-oxopropanoic acid, also known as 3-(4-Bromophenyl)pyruvic acid, is a bifunctional organic molecule featuring a brominated aromatic ring, a ketone, and a carboxylic acid. This unique combination of functional groups makes it a valuable intermediate for the synthesis of a wide range of more complex molecules, particularly in the realm of pharmaceuticals and agrochemicals. The presence of the bromine atom provides a handle for further functionalization through cross-coupling reactions, while the α-keto acid moiety is a versatile precursor for the synthesis of amino acids, heterocyclic compounds, and other biologically active scaffolds. Phenylpyruvic acid derivatives, in general, are of significant interest due to their roles in metabolic pathways and as potential enzyme inhibitors.[1][2]

Physicochemical Properties

A thorough understanding of the physicochemical properties of 3-(4-Bromophenyl)-2-oxopropanoic acid is crucial for its handling, storage, and application in chemical reactions.

PropertyValueSource
CAS Number 38712-59-3[3]
Molecular Formula C₉H₇BrO₃[3]
Molecular Weight 243.05 g/mol [3]
Appearance Solid[4]
IUPAC Name 3-(4-bromophenyl)-2-oxopropanoic acid[3]
Synonyms 3-(4-Bromophenyl)pyruvic acid, 4-Bromo-α-oxobenzenepropanoic acid, 2-Oxo-3-(4-bromophenyl)propanoic acid[3][4]

Synthesis and Purification

Proposed Synthetic Pathway: A Two-Step Approach

A common and effective method for the synthesis of α-keto acids involves the hydrolysis of the corresponding α-keto ester. This precursor can often be synthesized from the appropriate benzaldehyde.

Synthesis_Pathway A 4-Bromobenzaldehyde B Ethyl 3-(4-bromophenyl)-2-oxopropanoate (α-Keto Ester Intermediate) A->B Condensation with diethyl oxalate/base C 3-(4-Bromophenyl)-2-oxopropanoic acid B->C Acid or Base-catalyzed Hydrolysis

Caption: Proposed two-step synthesis of 3-(4-Bromophenyl)-2-oxopropanoic acid.

Step 1: Synthesis of Ethyl 3-(4-bromophenyl)-2-oxopropanoate

This step would likely involve a condensation reaction between 4-bromobenzaldehyde and diethyl oxalate in the presence of a base such as sodium ethoxide. This type of Claisen condensation is a standard method for the formation of α-keto esters.

Step 2: Hydrolysis of Ethyl 3-(4-bromophenyl)-2-oxopropanoate

The resulting α-keto ester can then be hydrolyzed to the desired carboxylic acid. This can be achieved under either acidic or basic conditions. Basic hydrolysis (saponification), followed by acidification, is often preferred due to the irreversible nature of the reaction, which can lead to higher yields.[5] A general protocol for the hydrolysis of a similar ester, ethyl 4,4-dichlorocyclohexanecarboxylate, involves the use of lithium hydroxide in a mixture of THF and water, followed by acidification with HCl.[5] A similar approach could be adapted for the hydrolysis of ethyl 3-(4-bromophenyl)-2-oxopropanoate.

Detailed Experimental Protocol (Hypothetical)

The following is a hypothetical, yet plausible, experimental protocol based on general procedures for similar transformations. This protocol should be optimized and validated in a laboratory setting.

Protocol: Hydrolysis of Ethyl 3-(4-bromophenyl)-2-oxopropanoate

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve ethyl 3-(4-bromophenyl)-2-oxopropanoate (1.0 equivalent) in a 2:1 mixture of tetrahydrofuran (THF) and water.

  • Addition of Base: To the stirred solution, add sodium hydroxide (2.0-3.0 equivalents) as a concentrated aqueous solution.

  • Reaction Monitoring: Heat the mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting ester is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature and remove the THF under reduced pressure.

    • Wash the remaining aqueous solution with diethyl ether to remove any unreacted starting material or non-acidic byproducts.

    • Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2-3 by the slow addition of concentrated hydrochloric acid.

    • The product, 3-(4-Bromophenyl)-2-oxopropanoic acid, may precipitate out of solution and can be collected by vacuum filtration. If it remains in solution, it can be extracted with ethyl acetate.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes.

Spectroscopic Characterization

Spectroscopic analysis is essential for the structural elucidation and purity assessment of 3-(4-Bromophenyl)-2-oxopropanoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene protons, and the acidic proton of the carboxylic acid. The aromatic protons on the 4-bromophenyl group will likely appear as two doublets in the aromatic region (δ 7.0-8.0 ppm) due to ortho- and meta-coupling. The methylene protons adjacent to the aromatic ring and the ketone will likely appear as a singlet in the range of δ 3.5-4.5 ppm. The carboxylic acid proton will be a broad singlet at a downfield chemical shift (δ > 10 ppm), which is exchangeable with D₂O.

  • ¹³C NMR: The carbon NMR spectrum will provide information about the carbon skeleton.[6] Key resonances would include:

    • The carbonyl carbon of the carboxylic acid (~160-185 ppm).[7]

    • The ketone carbonyl carbon (~190-200 ppm).[7]

    • Aromatic carbons (120-150 ppm), with the carbon attached to the bromine atom showing a characteristic chemical shift.[7]

    • The methylene carbon (~35-50 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum will display characteristic absorption bands for the functional groups present in the molecule.[8]

  • O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹.

  • C=O Stretch (Ketone): A strong, sharp absorption band around 1715-1730 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1760 cm⁻¹, which may overlap with the ketone stretch.

  • C-Br Stretch: A band in the fingerprint region, typically below 800 cm⁻¹.

  • Aromatic C=C Stretches: Medium to weak bands in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The GC-MS data available on PubChem for this compound shows prominent peaks at m/z values of 171, 169, 129, and 89.[3] The presence of bromine will be indicated by the characteristic isotopic pattern of the molecular ion and bromine-containing fragments (approximately equal intensity for M and M+2).

Plausible Fragmentation Pathway:

Fragmentation_Pathway M [C₉H₇BrO₃]⁺˙ (Molecular Ion) F1 [C₈H₆BrO]⁺ (Loss of COOH) M->F1 - COOH F2 [C₇H₆Br]⁺ (Loss of CO) F1->F2 - CO F3 [C₆H₄Br]⁺ (Tropylium ion rearrangement) F2->F3 - CH₂

Sources

Foundational

Spectroscopic Data of 3-(4-Bromophenyl)-2-oxopropanoic Acid: A Technical Guide

Introduction 3-(4-Bromophenyl)-2-oxopropanoic acid, also known as 3-(4-bromophenyl)pyruvic acid, is an α-keto acid derivative of significant interest in synthetic chemistry and drug discovery. Its structure combines a br...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-(4-Bromophenyl)-2-oxopropanoic acid, also known as 3-(4-bromophenyl)pyruvic acid, is an α-keto acid derivative of significant interest in synthetic chemistry and drug discovery. Its structure combines a brominated aromatic ring with a reactive α-keto acid moiety, making it a versatile building block for the synthesis of more complex molecules, including heterocyclic compounds and amino acid analogs. Accurate structural elucidation and purity assessment are paramount for its application, necessitating a thorough analysis using modern spectroscopic techniques.

This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 3-(4-Bromophenyl)-2-oxopropanoic acid. The content is designed for researchers, scientists, and drug development professionals, offering not just raw data, but also the underlying principles and experimental considerations for its robust characterization.

Molecular Structure

The foundational step in any spectroscopic analysis is understanding the molecule's structure. 3-(4-Bromophenyl)-2-oxopropanoic acid consists of a central propanoic acid chain substituted with a carbonyl group at the α-position (C2) and a 4-bromophenyl group at the β-position (C3).

Caption: Structure of 3-(4-Bromophenyl)-2-oxopropanoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 3-(4-Bromophenyl)-2-oxopropanoic acid, both ¹H and ¹³C NMR are required for a complete assignment.

Predicted ¹H NMR Spectrum

The proton NMR spectrum provides information on the number of chemically distinct protons, their electronic environment, and their proximity to other protons.

  • Causality Behind Experimental Choices: A deuterated polar aprotic solvent like DMSO-d₆ is often preferred for carboxylic acids. Its polarity aids in dissolving the sample, and it avoids proton exchange with the acidic proton, which would otherwise broaden the signal or cause it to disappear. Tetramethylsilane (TMS) is used as an internal standard, with its signal defined as 0.00 ppm.

Predicted Chemical Shift (δ)MultiplicityIntegrationAssignmentRationale
~13.0 - 14.0 ppmBroad Singlet1H-COOHThe carboxylic acid proton is highly deshielded and often appears as a broad signal due to hydrogen bonding and potential exchange.
~7.55 ppmDoublet2HH-6, H-8These aromatic protons are ortho to the bromine atom. They are deshielded by the electron-withdrawing nature of bromine and appear as one half of an AA'BB' system.
~7.25 ppmDoublet2HH-5, H-9These aromatic protons are meta to the bromine atom and ortho to the alkyl substituent. They appear as the other half of the AA'BB' system, typically upfield from the protons ortho to the bromine.
~4.10 ppmSinglet2H-CH₂-This methylene group is adjacent to both an aromatic ring and a carbonyl group, placing it in a deshielded environment. It is expected to be a singlet as there are no adjacent protons.

Data derived by comparison with analogs such as 4-Hydroxyphenylpyruvic acid and general chemical shift principles.[1]

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and provides insight into their functional group identity.

Predicted Chemical Shift (δ)Carbon AssignmentRationale
~195 ppmC2 (α-Keto C=O)The α-keto carbonyl carbon is highly deshielded and appears significantly downfield.
~165 ppmC1 (Carboxyl C=O)The carboxylic acid carbonyl carbon is also deshielded but typically appears upfield relative to a ketone carbonyl.
~135 ppmC4 (Aromatic C-CH₂)The ipso-carbon attached to the propanoic acid chain.
~132 ppmC6, C8 (Aromatic C-H)Aromatic carbons ortho to the bromine atom.
~131 ppmC5, C9 (Aromatic C-H)Aromatic carbons meta to the bromine atom.
~122 ppmC7 (Aromatic C-Br)The ipso-carbon attached to the bromine atom; its shift is influenced by the heavy atom effect.
~40 ppmC3 (-CH₂-)The aliphatic methylene carbon, deshielded by the adjacent aromatic ring and carbonyl group.

Data derived by comparison with analogs and standard correlation tables.[1][2]

Experimental Protocol: NMR Spectroscopy

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing prep1 1. Weigh ~10-20 mg of the solid sample. prep2 2. Dissolve in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆). prep1->prep2 prep3 3. Add a small amount of TMS as an internal standard. prep2->prep3 prep4 4. Transfer the solution to a 5 mm NMR tube. prep3->prep4 acq1 5. Insert the tube into the spectrometer and lock onto the deuterium signal. prep4->acq1 acq2 6. Shim the magnetic field to achieve homogeneity. acq1->acq2 acq3 7. Acquire ¹H spectrum (e.g., 16 scans). acq2->acq3 acq4 8. Acquire ¹³C spectrum (e.g., 1024 scans). acq3->acq4 proc1 9. Apply Fourier transform to the FID. acq4->proc1 proc2 10. Phase correct the spectrum. proc1->proc2 proc3 11. Calibrate the chemical shift scale to TMS (0 ppm). proc2->proc3 proc4 12. Integrate the ¹H signals and pick peaks for both spectra. proc3->proc4

Caption: Standard workflow for NMR sample preparation and data acquisition.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups within a molecule. It is particularly useful for identifying the presence of carbonyls, hydroxyl groups, and aromatic systems.

  • Causality Behind Experimental Choices: For a solid sample, the Potassium Bromide (KBr) pellet method is a common and effective technique. It involves grinding the solid sample with dry KBr powder and pressing it into a transparent disk. This minimizes scattering and produces a high-quality spectrum, as KBr is transparent in the typical IR range (4000-400 cm⁻¹).

Wavenumber Range (cm⁻¹)Vibration TypeFunctional GroupExpected Intensity
3300 - 2500O-H stretchCarboxylic AcidStrong, Very Broad
3100 - 3000C-H stretchAromaticMedium to Weak
2950 - 2850C-H stretchAliphatic (-CH₂-)Medium to Weak
~1720C=O stretchα-Keto CarbonylStrong
~1700C=O stretchCarboxylic Acid CarbonylStrong
1600 - 1450C=C stretchAromatic RingMedium (multiple bands)
1320 - 1210C-O stretchCarboxylic AcidStrong
~820C-H bend (out-of-plane)1,4-disubstituted AromaticStrong
~1070C-Br stretchAryl BromideMedium to Strong

Data based on established IR correlation tables and literature on α-keto acids.[3][4][5][6]

Experimental Protocol: KBr Pellet Method
  • Preparation: Thoroughly dry high-purity KBr powder in an oven to remove any moisture, which has a strong IR absorption.

  • Mixing: Add approximately 1-2 mg of the solid sample to 100-200 mg of the dry KBr in an agate mortar.

  • Grinding: Gently grind the mixture with a pestle until a fine, homogeneous powder is obtained. The fine particle size is crucial to reduce light scattering.

  • Pressing: Transfer a portion of the powder to a pellet press die. Assemble the press and apply several tons of pressure for a few minutes.

  • Analysis: A transparent or translucent KBr pellet containing the dispersed sample is formed. Carefully remove the pellet from the die and place it in the spectrometer's sample holder for analysis.

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight of the compound and structural information from its fragmentation pattern.

  • Causality Behind Experimental Choices: Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar, thermally labile molecules like carboxylic acids. It typically generates protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode, with minimal initial fragmentation. This allows for clear determination of the molecular weight. Tandem MS (MS/MS) can then be used to induce and analyze fragmentation.

Predicted Mass Spectrum Data

The molecular formula is C₉H₇BrO₃, with a monoisotopic mass of approximately 241.96 Da.[7] Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio. Therefore, all bromine-containing ions will appear as a pair of peaks (an isotopic doublet) separated by 2 Da, with nearly equal intensity.

m/z (Predicted)Ion AssignmentRationale
241/243[M-H]⁻Deprotonated molecular ion in negative ESI mode.
243/245[M+H]⁺Protonated molecular ion in positive ESI mode.
197/199[M-H - CO₂]⁻Loss of carbon dioxide (44 Da) from the deprotonated molecular ion.
169/171[M+H - CO₂ - CO]⁺ or [C₇H₆Br]⁺Subsequent loss of carbon monoxide (28 Da) or fragmentation leading to the bromotropylium ion.
155/157[C₆H₄Br]⁺Bromophenyl cation.
119[M - Br - CO₂]⁻Loss of bromine and carbon dioxide.

Data based on fragmentation principles and predicted values.[8][9][10]

Proposed Fragmentation Pathway (Negative Ion Mode)

G parent [M-H]⁻ m/z 241/243 frag1 [M-H - CO₂]⁻ m/z 197/199 parent->frag1 - CO₂ (decarboxylation) frag2 [C₇H₅BrO]⁻ (further fragments) frag1->frag2 - H₂

Caption: A plausible fragmentation pathway in negative ESI-MS.

Experimental Protocol: LC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute to a final concentration of ~1-10 µg/mL in the mobile phase.

  • Chromatography: Inject the sample onto a reverse-phase HPLC column (e.g., C18). Use a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). Formic acid aids in ionization.

  • Ionization: Direct the eluent from the HPLC into an ESI source. Set the source parameters (e.g., capillary voltage, gas flow, temperature) to optimize signal for the target analyte.

  • Mass Analysis: Analyze the generated ions in a mass analyzer (e.g., Quadrupole Time-of-Flight, QTOF). Acquire full scan data to detect the molecular ion.

  • Tandem MS (MS/MS): Perform a separate run or use data-dependent acquisition to select the precursor ion (e.g., m/z 241) for collision-induced dissociation (CID) to obtain a fragment ion spectrum.

Conclusion

The collective spectroscopic data provides unambiguous confirmation of the structure of 3-(4-Bromophenyl)-2-oxopropanoic acid. ¹H and ¹³C NMR define the precise carbon-hydrogen framework, including the substitution pattern on the aromatic ring. Infrared spectroscopy confirms the presence of the key carboxylic acid, α-keto, and aryl-bromide functional groups through their characteristic vibrational frequencies. Finally, mass spectrometry establishes the correct molecular weight, confirms the presence of bromine through its isotopic signature, and provides structural insights through predictable fragmentation patterns. The application of these orthogonal analytical techniques, guided by robust experimental protocols, ensures a high degree of confidence in the identity and purity of this important chemical entity.

References

  • Kirejevas, V., et al. (2023). Infrared Reflection–Absorption Spectroscopy of α-Keto Acids at the Air–Water Interface. The Journal of Physical Chemistry A. Available at: [Link]

  • Kirejevas, V., et al. (2023). IR-RA spectra for all α-keto acids studied here. ResearchGate. Available at: [Link]

  • PubChem. 3-(4-Bromophenyl)propionic acid. National Center for Biotechnology Information. Available at: [Link]

  • University of Colorado Boulder. Table of Characteristic IR Absorptions. Available at: [Link]

  • Chemistry LibreTexts. Infrared Spectra of Some Common Functional Groups. Available at: [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • Clark, J. (2023). Fragmentation Patterns in Mass Spectra. Chemguide. Available at: [Link]

  • PubChem. 3-(4-Bromophenyl)-2-oxopropanoic acid. National Center for Biotechnology Information. Available at: [Link]

  • PubChemLite. 3-(4-bromophenyl)-2-oxopropanoic acid (C9H7BrO3). Available at: [Link]

  • Science Ready. Mass Spectrometry Fragmentation Patterns. Available at: [Link]

  • Doc Brown's Chemistry. Introductory note on the 13C NMR spectrum of propanoic acid. Available at: [Link]

  • PubChem. 4-Hydroxyphenylpyruvic Acid. National Center for Biotechnology Information. Available at: [Link]

Sources

Exploratory

solubility of 3-(4-Bromophenyl)-2-oxopropanoic acid in organic solvents

An In-Depth Technical Guide: Solubility Profile of 3-(4-Bromophenyl)-2-oxopropanoic Acid in Organic Solvents for Pharmaceutical Research and Development Abstract 3-(4-Bromophenyl)-2-oxopropanoic acid is a valuable buildi...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide: Solubility Profile of 3-(4-Bromophenyl)-2-oxopropanoic Acid in Organic Solvents for Pharmaceutical Research and Development

Abstract

3-(4-Bromophenyl)-2-oxopropanoic acid is a valuable building block in medicinal chemistry and drug development. Its utility in synthesis is critically dependent on its solubility characteristics in various organic media. This technical guide provides a comprehensive analysis of the theoretical and practical aspects governing the solubility of this compound. We delve into its physicochemical properties, predict its solubility profile based on the principles of intermolecular forces, and provide a detailed, field-proven experimental protocol for its quantitative determination. This document is intended for researchers, chemists, and drug development professionals who require a deep understanding of this molecule's behavior in solution to optimize reaction conditions, purification processes, and formulation strategies.

The Central Role of Solubility in Process Chemistry and Drug Discovery

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a cornerstone physical property that dictates the feasibility and efficiency of numerous stages in the drug development pipeline. From the initial synthesis and purification to formulation and bioavailability, understanding how a molecule interacts with different solvents is paramount. For a key intermediate like 3-(4-Bromophenyl)-2-oxopropanoic acid, solubility data directly informs the choice of reaction solvents, influences crystallization and purification methods, and impacts the overall yield and purity of subsequent synthetic steps. An informed approach to solvent selection, grounded in the molecule's structural and chemical properties, is essential for robust and scalable chemical processes.

Physicochemical Profile of 3-(4-Bromophenyl)-2-oxopropanoic Acid

The solubility of a compound is intrinsically linked to its molecular structure and physical properties. 3-(4-Bromophenyl)-2-oxopropanoic acid is a multifaceted molecule featuring distinct regions of varying polarity.

Key Structural Features:

  • Carboxylic Acid Moiety (-COOH): A highly polar group capable of acting as both a hydrogen bond donor and acceptor.

  • α-Keto Group (C=O): A polar group that can act as a hydrogen bond acceptor.[1]

  • Bromophenyl Ring: A large, relatively non-polar, and hydrophobic aromatic ring.

This combination of a polar "head" (the oxopropanoic acid chain) and a non-polar "tail" (the bromophenyl group) results in a molecule with dual characteristics, suggesting it will not be universally soluble in all solvent classes.

Caption: Molecular structure of 3-(4-Bromophenyl)-2-oxopropanoic acid.

Table 1: Physicochemical Properties of 3-(4-Bromophenyl)-2-oxopropanoic Acid

PropertyValueSource
IUPAC Name 3-(4-bromophenyl)-2-oxopropanoic acidPubChem[2]
Molecular Formula C₉H₇BrO₃PubChem[2]
Molecular Weight 243.05 g/mol PubChem[2]
Physical Form Solid / PowderCymitQuimica[3]
Melting Point 198-200 °CSigma-Aldrich[4]
SMILES C1=CC(=CC=C1CC(=O)C(=O)O)BrPubChem[2]
InChIKey YTWLYEKOUUEZEF-UHFFFAOYSA-NPubChem[2]

A Theoretical Framework for Solubility

The principle of "like dissolves like" provides the fundamental basis for predicting solubility.[5][6] This means polar solutes tend to dissolve in polar solvents, while non-polar solutes dissolve in non-polar solvents. The dissolution process is an energetic trade-off: the energy required to break the solute-solute and solvent-solvent intermolecular interactions must be compensated by the energy released from forming new solute-solvent interactions.

For 3-(4-Bromophenyl)-2-oxopropanoic acid:

  • In Polar Protic Solvents (e.g., Methanol, Ethanol): Strong hydrogen bonding interactions are expected between the solvent's hydroxyl group and the compound's carboxylic acid and keto groups, leading to favorable solvation.

  • In Polar Aprotic Solvents (e.g., DMSO, Acetone): Strong dipole-dipole interactions will occur between the solvent and the polar functionalities of the solute, promoting solubility.

  • In Non-Polar Solvents (e.g., Hexane, Toluene): The energy required to break the strong hydrogen bonds between the solute molecules is not sufficiently compensated by the weak van der Waals forces that would form with the non-polar solvent. This mismatch leads to poor solubility.

G cluster_0 Polar Protic Solvent (e.g., Methanol) cluster_1 Non-Polar Solvent (e.g., Hexane) Mol_P 3-(4-Bromophenyl)- 2-oxopropanoic acid Interaction_P Strong Hydrogen Bonding (COOH, C=O ↔ OH) Mol_P->Interaction_P Solv_P CH₃OH Solv_P->Interaction_P Result_P High Solubility Interaction_P->Result_P Mol_NP 3-(4-Bromophenyl)- 2-oxopropanoic acid Interaction_NP Weak van der Waals Forces (Bromophenyl ↔ Alkane) Mol_NP->Interaction_NP Solv_NP C₆H₁₄ Solv_NP->Interaction_NP Result_NP Low Solubility Interaction_NP->Result_NP

Caption: Predicted solute-solvent interactions.

Predicted Solubility Profile

While extensive empirical data is not publicly available, a qualitative and semi-quantitative solubility profile can be predicted based on chemical principles and data from structurally analogous compounds.[7][8][9]

Table 2: Predicted Solubility of 3-(4-Bromophenyl)-2-oxopropanoic Acid in Common Organic Solvents

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Aprotic DMSO, DMF, AcetoneHigh to Very HighStrong dipole-dipole interactions with the keto and acid groups.
Polar Protic Methanol, EthanolHighStrong hydrogen bonding capability.[7]
Ethers Tetrahydrofuran (THF)ModerateModerate polarity and ability to accept hydrogen bonds.
Halogenated Dichloromethane (DCM)Moderate to LowCan dissolve compounds of intermediate polarity.[8]
Aromatic TolueneLowPrimarily non-polar, unable to effectively solvate the polar head.
Aliphatic Hexane, HeptaneVery Low / InsolubleNon-polar nature provides minimal interaction with the polar solute.[8]

Experimental Protocol: Isothermal Shake-Flask Method for Solubility Determination

To obtain reliable, quantitative solubility data, a rigorously controlled experimental procedure is necessary. The isothermal shake-flask method is a gold-standard, self-validating technique.

Principle

An excess of the solid solute is agitated in the solvent at a constant temperature for a sufficient period to allow the system to reach thermodynamic equilibrium. The saturated solution is then filtered, and the concentration of the dissolved solute is determined analytically.

Materials and Reagents
  • 3-(4-Bromophenyl)-2-oxopropanoic acid (purity >97%)

  • Selected organic solvents (HPLC or ACS grade)

  • Scintillation vials or sealed flasks

  • Orbital shaker with temperature control

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Analytical balance

  • Volumetric flasks and pipettes

  • HPLC or UV-Vis spectrophotometer for quantification

Step-by-Step Methodology
  • Preparation: Add an excess amount of 3-(4-Bromophenyl)-2-oxopropanoic acid to a series of vials. The excess is critical to ensure a saturated solution is formed.

  • Solvent Addition: Accurately dispense a known volume or mass of the desired solvent into each vial.

  • Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate for a period determined by a time-to-equilibrium study (typically 24-72 hours). This extended time ensures the dissolution process has reached a true equilibrium, a cornerstone of a trustworthy protocol.

  • Phase Separation: Allow the vials to rest at the same constant temperature for at least 2 hours to let undissolved solids settle. This step is crucial to avoid contamination of the sample during withdrawal.

  • Sampling: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately attach a syringe filter and dispense the saturated solution into a clean, pre-weighed vial for gravimetric analysis or into a volumetric flask for spectroscopic analysis. Filtering prevents solid particles from artificially inflating the measured concentration.

  • Quantification:

    • Gravimetric Method: Evaporate the solvent from the filtered aliquot under vacuum and weigh the remaining solid residue.

    • Spectroscopic Method (HPLC/UV-Vis): Dilute the filtered aliquot to a concentration within the linear range of a pre-established calibration curve. Analyze the sample to determine its concentration.

  • Calculation: Express solubility in desired units, such as mg/mL or mol/L.

Safety Precautions

3-(4-Bromophenyl)-2-oxopropanoic acid is classified as harmful if swallowed and causes skin and eye irritation.[2] All handling should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.[10][11] Consult the Safety Data Sheet (SDS) before commencing work.

G start Start prep 1. Add excess solid to vial start->prep solvent 2. Add known volume of solvent prep->solvent equilibrate 3. Seal & agitate at constant temperature (24-72h) solvent->equilibrate settle 4. Let solids settle (≥2h) equilibrate->settle sample 5. Withdraw supernatant with syringe settle->sample filter 6. Filter through 0.22µm syringe filter sample->filter quantify 7. Quantify solute (Gravimetric or HPLC/UV) filter->quantify end End: Solubility Data quantify->end

Caption: Workflow for the isothermal shake-flask solubility protocol.

Key Factors Influencing Solubility

Several external factors can significantly alter the measured solubility of a compound.

  • Temperature: For most solid solutes, solubility in organic solvents increases with temperature, as the dissolution process is typically endothermic.[12] This relationship is critical for processes like recrystallization.

  • pH and Ionization: The carboxylic acid group is acidic. In the presence of a basic solvent or impurity, it can deprotonate to form the much more polar carboxylate salt, drastically increasing its solubility.

  • Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with a unique crystal lattice energy. A more stable polymorph will have lower solubility than a metastable form.

Conclusion

3-(4-Bromophenyl)-2-oxopropanoic acid possesses a dual-nature molecular structure with distinct polar and non-polar regions. This leads to a selective solubility profile, with high solubility predicted in polar protic and aprotic solvents and poor solubility in non-polar aliphatic and aromatic hydrocarbons. This guide provides the theoretical foundation for understanding these characteristics and a robust experimental protocol for their precise, quantitative measurement. Armed with this knowledge and methodology, researchers can make informed decisions to optimize synthetic and purification processes, ultimately accelerating the drug development timeline.

References

  • PubChem. 3-(4-Bromophenyl)-2-oxopropanoic acid. National Center for Biotechnology Information. [Link]

  • University of Calgary. Solubility of Organic Compounds. [Link]

  • PubChem. 3-(4-Bromophenyl)propionic acid. National Center for Biotechnology Information. [Link]

  • Chemistry For Everyone. What Affects Solubility Of Organic Compounds?. YouTube. [Link]

  • Chemistry Steps. Solubility of Organic Compounds. [Link]

  • Open Oregon Educational Resources. 3.2 Solubility – Introductory Organic Chemistry. [Link]

  • BYJU'S. Factors Affecting Solubility. [Link]

  • ResearchGate. Determination and correlation for solubility of aromatic acids in solvents. [Link]

  • PubChemLite. 3-(4-bromophenyl)-2-oxopropanoic acid (C9H7BrO3). [Link]

  • Solubility of Things. 4-Hydroxyphenylpyruvic acid. [Link]

  • Google Patents. EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
  • ResearchGate. Is pyruvic acid soluble in benzene/toluene/carbon tetrachloride/hexane?. [Link]

  • PubChem. Pyruvic Acid. National Center for Biotechnology Information. [Link]

  • Royal Society of Chemistry. Analysis of intracellular α-keto acids by HPLC with fluorescence detection. [Link]

  • Wikipedia. Ketone. [Link]

Sources

Foundational

An In-depth Technical Guide to the Molecular Structure and Conformation of 3-(4-Bromophenyl)-2-oxopropanoic acid

Foreword: Decoding Molecular Geometry in Drug Discovery To the researchers, scientists, and drug development professionals at the forefront of innovation, the subtle nuances of a molecule's three-dimensional structure ar...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Decoding Molecular Geometry in Drug Discovery

To the researchers, scientists, and drug development professionals at the forefront of innovation, the subtle nuances of a molecule's three-dimensional structure are of paramount importance. The conformation of a small molecule dictates its interaction with biological targets, influencing efficacy, selectivity, and metabolic stability. This guide provides a comprehensive exploration of the molecular structure and conformational landscape of 3-(4-Bromophenyl)-2-oxopropanoic acid, a compound of interest in medicinal chemistry. As we dissect its structural features, we will not only present established data but also delineate the experimental and computational pathways to elucidate its precise spatial arrangement. This document is designed to be a practical roadmap for researchers investigating this and similar molecular scaffolds.

Molecular Identity and Physicochemical Properties

3-(4-Bromophenyl)-2-oxopropanoic acid, also known as 3-(4-Bromophenyl)pyruvic acid, is a halogenated aromatic α-keto acid.[1][2] Its fundamental properties are summarized below, providing a foundational understanding of the molecule.

PropertyValueSource
Molecular Formula C₉H₇BrO₃PubChem[1]
Molecular Weight 243.05 g/mol PubChem[3]
IUPAC Name 3-(4-bromophenyl)-2-oxopropanoic acidPubChem[3]
CAS Number 38712-59-3CymitQuimica[2]
Physical Form Solid / PowderCymitQuimica, Sigma-Aldrich[2][4]
Melting Point 198-200 °CSigma-Aldrich[4]
SMILES C1=CC(=CC=C1CC(=O)C(=O)O)BrPubChem[3]
InChIKey YTWLYEKOUUEZEF-UHFFFAOYSA-NPubChem[3]

Structural Analysis: The Conformational Degrees of Freedom

The conformational flexibility of 3-(4-Bromophenyl)-2-oxopropanoic acid is primarily dictated by the rotation around three key single bonds. Understanding the energetic landscape of these rotations is crucial for predicting the molecule's preferred shape.

Figure 1: Key rotatable bonds in 3-(4-Bromophenyl)-2-oxopropanoic acid.

  • τ1 (C_aryl - Cα): Rotation around this bond determines the orientation of the propanoic acid chain relative to the bromophenyl ring. Steric hindrance between the methylene hydrogens and the ortho-hydrogens of the phenyl ring will influence the preferred dihedral angle.

  • τ2 (Cα - Cβ): This bond connects the methylene group to the α-keto group. The conformation is influenced by the tendency to minimize steric interactions between the bulky phenyl ring and the carbonyl oxygen.

  • τ3 (Cβ - C_carboxyl): Rotation around this bond dictates the relative orientation of the α-keto and carboxylic acid groups. Intramolecular hydrogen bonding between the carboxylic acid proton and the α-keto oxygen can play a significant role in stabilizing a planar conformation.

The Potential for Keto-Enol Tautomerism

A critical aspect of the chemistry of α-keto acids is their potential to exist in equilibrium with their enol tautomers.[5][6] In the case of 3-(4-Bromophenyl)-2-oxopropanoic acid, two enol forms are possible. The equilibrium between the keto and enol forms is influenced by factors such as solvent polarity and pH.[7] Studies on related phenylpyruvic acids have shown that the enol tautomer can be significantly populated, and in some cases, is the dominant form in the solid state.[8]

Tautomerism Keto Keto Form (3-(4-Bromophenyl)-2-oxopropanoic acid) Enol_A Enol Form A ((Z)-3-(4-bromophenyl)-2-hydroxypropenoic acid) Keto->Enol_A Equilibrium Enol_B Enol Form B ((E)-3-(4-bromophenyl)-2-hydroxypropenoic acid) Keto->Enol_B Equilibrium

Figure 2: Keto-enol tautomerism in 3-(4-Bromophenyl)-2-oxopropanoic acid.

The stability of the enol form is often enhanced by the formation of an extended conjugated system involving the phenyl ring and the enol-acid moiety. The presence of the electron-withdrawing bromine atom on the phenyl ring may also influence the acidity of the α-proton and thus the position of the tautomeric equilibrium.

Experimental and Computational Protocols for Conformation Elucidation

To definitively determine the conformational preferences and the predominant tautomeric form of 3-(4-Bromophenyl)-2-oxopropanoic acid, a multi-pronged approach combining experimental spectroscopy, X-ray crystallography, and computational modeling is recommended.

X-ray Crystallography: The Definitive Solid-State Structure

X-ray crystallography provides unambiguous information about the molecular structure in the solid state, including bond lengths, bond angles, and torsional angles.

Protocol for Single Crystal X-ray Diffraction:

  • Crystal Growth:

    • Dissolve the compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or a mixture with a less polar solvent like hexane).

    • Employ slow evaporation, vapor diffusion, or slow cooling techniques to promote the growth of single crystals of suitable quality for diffraction.

  • Data Collection:

    • Mount a selected crystal on a goniometer head.

    • Collect diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain integrated intensities.

    • Solve the crystal structure using direct methods or Patterson methods.

    • Refine the structural model against the experimental data to obtain the final atomic coordinates and anisotropic displacement parameters.

NMR Spectroscopy: Probing the Solution-State Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the conformation of molecules in solution.

Protocol for Conformational Analysis by NMR:

  • ¹H and ¹³C NMR:

    • Acquire high-resolution ¹H and ¹³C NMR spectra in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

    • Analyze chemical shifts and coupling constants. The magnitude of three-bond coupling constants (³J) can provide information about dihedral angles via the Karplus equation.

  • 2D NMR Experiments:

    • Perform COSY (Correlation Spectroscopy) to establish proton-proton correlations.

    • Run HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments to assign all proton and carbon signals unequivocally.

    • Utilize NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) to identify through-space correlations between protons. The intensity of NOE cross-peaks is inversely proportional to the sixth power of the distance between the protons, providing crucial distance constraints for conformational modeling.

  • Keto-Enol Tautomerism Analysis:

    • The presence of distinct sets of signals in ¹H and ¹³C NMR spectra can indicate the co-existence of keto and enol forms in solution. The integration of the signals allows for the quantification of the tautomeric ratio.

    • The chemical shift of the enolic proton and the vinylic proton and carbon signals are characteristic of the enol tautomer.

Computational Chemistry: A Predictive and Complementary Tool

Computational modeling provides a theoretical framework to understand the conformational landscape and can be used to complement and interpret experimental data.

Protocol for Computational Conformational Analysis:

  • Conformational Search:

    • Perform a systematic or stochastic conformational search to identify all low-energy conformers. This can be achieved using molecular mechanics force fields (e.g., MMFF94, OPLS3e).

  • Quantum Mechanical Optimization and Energy Calculation:

    • Optimize the geometry of the identified low-energy conformers using Density Functional Theory (DFT) with a suitable functional and basis set (e.g., B3LYP/6-31G(d,p) or higher).[9][10]

    • Calculate the relative energies of the conformers to determine the most stable structures.

    • Perform frequency calculations to confirm that the optimized structures are true energy minima and to obtain thermodynamic data.

  • Calculation of Spectroscopic Parameters:

    • Calculate NMR chemical shifts and coupling constants for the low-energy conformers and compare them with the experimental data to validate the predicted structures.

  • Tautomerism Energy Profile:

    • Calculate the relative energies of the keto and enol tautomers to predict the position of the equilibrium.

Sources

Exploratory

A Technical Guide to the Potential Biological Activities of 3-(4-Bromophenyl)-2-oxopropanoic Acid Derivatives

Abstract The confluence of privileged scaffolds in medicinal chemistry often yields compounds with significant therapeutic potential. This guide focuses on the derivatives of 3-(4-bromophenyl)-2-oxopropanoic acid, a mole...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The confluence of privileged scaffolds in medicinal chemistry often yields compounds with significant therapeutic potential. This guide focuses on the derivatives of 3-(4-bromophenyl)-2-oxopropanoic acid, a molecule that combines the key features of an α-keto acid and an arylpropanoic acid. By examining its structural relationship to potent bioactive molecules like the antiglycolytic agent 3-bromopyruvate and the vast class of arylpropanoic anti-inflammatory drugs, we can logically deduce a spectrum of potential biological activities. This document serves as a technical primer for researchers, scientists, and drug development professionals, outlining the rationale, potential mechanisms of action, synthetic strategies, and robust methodologies for evaluating the anticancer, antimicrobial, and anti-inflammatory properties of this promising chemical scaffold.

Introduction: The Scientific Premise

The search for novel therapeutic agents is a cornerstone of modern medicine. A strategic approach involves the exploration of chemical scaffolds that are either analogs of known bioactive compounds or possess structural motifs associated with a desired biological effect. The molecule 3-(4-bromophenyl)-2-oxopropanoic acid (BPOA) and its derivatives represent a compelling area of investigation, positioned at the intersection of several classes of pharmacologically significant compounds.

The core structure, an α-keto acid, is a pivotal functional group in biochemistry, participating in numerous metabolic pathways. Its synthetic analog, 3-bromopyruvate (3-BP), is a well-documented anticancer agent that exerts its effect by targeting energy metabolism in cancer cells.[1] Furthermore, the broader family of arylpropanoic acids includes many widely used non-steroidal anti-inflammatory drugs (NSAIDs), such as ibuprofen and ketoprofen, which are known for their analgesic and anti-inflammatory properties.[2][3] The presence of a bromine atom on the phenyl ring is also significant, as halogenation is a common strategy in medicinal chemistry to modulate a compound's lipophilicity, metabolic stability, and binding affinity, often enhancing its therapeutic potency.[4][5]

This guide provides a comprehensive framework for exploring the therapeutic potential of BPOA derivatives. It details the scientific rationale, delineates potential molecular targets, and provides validated experimental protocols to systematically assess their biological activities.

Core Chemical Structure:

  • IUPAC Name: 3-(4-bromophenyl)-2-oxopropanoic acid[6]

  • Molecular Formula: C₉H₇BrO₃[7]

  • Molecular Weight: 243.05 g/mol [6]

Rationale for Investigation: Building on Established Precedent

The motivation to investigate BPOA derivatives is not arbitrary but is grounded in established pharmacological principles and structure-activity relationships.

  • Analogy to 3-Bromopyruvate (3-BP): 3-BP is a potent alkylating agent and an analog of pyruvic acid. Its primary anticancer mechanism involves the irreversible inhibition of key glycolytic enzymes, such as glyceraldehyde-3-phosphate dehydrogenase (GAPDH), leading to a rapid depletion of intracellular ATP and subsequent cell death.[1] Given the structural similarity, it is hypothesized that BPOA derivatives may function as targeted antiglycolytic agents, a highly sought-after mechanism for selectively eliminating cancer cells that rely heavily on glycolysis (the Warburg effect).

  • The Arylpropanoic Acid Scaffold: This scaffold is the foundation for a major class of NSAIDs that primarily function by inhibiting cyclooxygenase (COX) enzymes, which are critical in the biosynthesis of prostaglandins that mediate inflammation.[2] The BPOA backbone provides a template that can be chemically modified to explore potential COX-1/COX-2 inhibitory activity.

  • The Role of the Bromophenyl Moiety: Halogenated aromatic rings are prevalent in many approved drugs. The bromine atom in BPOA can form halogen bonds, enhance lipophilicity for better membrane penetration, and block sites of metabolism, thereby increasing the compound's half-life. Studies on other molecular classes have demonstrated that bromo-derivatives often exhibit superior potency compared to their non-halogenated counterparts.[4] For example, the natural products pentabromopseudilin and marinopyrrole, which feature halogenated pyrrole-phenol structures, display potent antibacterial activity.[5]

Potential Biological Activities and Therapeutic Targets

Based on the structural rationale, BPOA derivatives are prime candidates for evaluation across three major therapeutic areas: oncology, infectious diseases, and inflammation.

Anticancer Activity

The unique metabolic state of many cancer cells presents a therapeutic window. BPOA derivatives could exploit this through several mechanisms.

  • Glycolysis Inhibition: As analogs of 3-BP, BPOA derivatives could act as alkylating agents, targeting cysteine residues in the active sites of glycolytic enzymes, leading to metabolic catastrophe in cancer cells.[1]

  • Kinase Inhibition: The bromophenyl group is a feature in some known kinase inhibitors. For instance, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid has been identified as a selective Aurora A kinase inhibitor, a key regulator of the cell cycle.[8][9] This suggests that BPOA derivatives could be screened against a panel of cancer-relevant kinases.

  • Induction of Apoptosis: By disrupting critical cellular processes like energy metabolism or cell cycle regulation, these compounds could trigger programmed cell death (apoptosis).[8]

Antimicrobial Activity

The urgent need for new antibiotics to combat multidrug-resistant pathogens is a global health priority.[10]

  • Metabolic Disruption: Similar to their proposed anticancer mechanism, BPOA derivatives could disrupt essential metabolic pathways in bacteria and fungi, leading to a bactericidal or fungicidal effect. 3-BP itself has demonstrated potent, concentration-dependent bactericidal activity against pathogens like Helicobacter pylori.[1]

  • Broad-Spectrum Potential: Propanoic acid derivatives have been successfully developed into scaffolds with broad antimicrobial activity.[10][11] By modifying the core BPOA structure, it may be possible to develop agents effective against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens.

Anti-inflammatory Activity

The well-established role of arylpropanoic acids as NSAIDs provides a direct line of investigation.[12][13]

  • COX Enzyme Inhibition: The primary mechanism for NSAIDs is the inhibition of COX-1 and COX-2 enzymes, which in turn reduces the production of inflammatory prostaglandins. BPOA derivatives could be designed to interact with the active site of these enzymes.

  • Modulation of Inflammatory Pathways: Chronic inflammation is linked to various diseases, including cancer.[12] Compounds with anti-inflammatory properties can have broader therapeutic applications beyond simple pain relief.

Synthetic Strategy and Library Development

A systematic evaluation requires the synthesis of a focused library of BPOA derivatives. The core molecule can be readily modified at two key positions: the carboxylic acid and the α-keto group.

Generalized Synthetic Workflow

The following diagram illustrates a logical workflow for generating a diverse library of BPOA derivatives from a common precursor. This strategy allows for the systematic exploration of structure-activity relationships.

G cluster_0 Core Synthesis cluster_1 Carboxylic Acid Modification cluster_2 α-Keto Group Modification bpoa 3-(4-Bromophenyl)- 2-oxopropanoic acid (BPOA) ester Ester Derivatives (R-OH, H+) bpoa->ester Esterification amide Amide Derivatives (R2NH, Coupling Agent) bpoa->amide Amidation hydrazone Hydrazone Derivatives (R-NHNH2) bpoa->hydrazone Condensation oxime Oxime Derivatives (NH2OH) bpoa->oxime Condensation

Caption: Generalized workflow for the synthesis of BPOA derivatives.

Causality Behind Synthetic Choices:

  • Esterification and Amidation: Converting the carboxylic acid to esters or amides neutralizes its charge and increases lipophilicity. This can significantly improve cell membrane permeability and bioavailability, leading to enhanced intracellular activity.[14]

  • Hydrazone and Oxime Formation: The α-keto group is a versatile chemical handle. Its conversion to hydrazones is particularly strategic, as the hydrazone moiety is a well-known pharmacophore present in numerous compounds with potent antimicrobial and anticancer activities.[10][15]

Methodologies for Biological Evaluation

To validate the therapeutic potential of the synthesized derivatives, a tiered screening approach using robust, standardized assays is essential.

Anticancer Activity Screening Workflow

A logical progression from broad cytotoxicity screening to mechanism-of-action studies is recommended.

G start Synthesized BPOA Derivative Library screen Tier 1: In Vitro Cytotoxicity Screen (e.g., MTT Assay) start->screen ic50 Determine IC50 Values Against Cancer Cell Panel screen->ic50 selection Select 'Hit' Compounds (IC50 < 10 µM) ic50->selection moa Tier 2: Mechanism of Action (MOA) Studies selection->moa Potent Hits end Lead Candidate selection->end No Hits enzyme Enzyme Inhibition Assays (Glycolysis, Kinase) moa->enzyme apoptosis Apoptosis / Cell Cycle Assays (Flow Cytometry) moa->apoptosis enzyme->end apoptosis->end

Caption: Tiered workflow for in vitro anticancer evaluation.

Protocol 1: In Vitro Cytotoxicity (MTT Assay)

This protocol determines the concentration of a compound required to inhibit cell growth by 50% (IC₅₀).

  • Cell Plating: Seed human cancer cells (e.g., A549, MCF-7, HT1080) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the BPOA derivatives in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include wells with untreated cells (negative control) and a known chemotherapeutic agent like doxorubicin (positive control).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot viability against compound concentration (log scale) and determine the IC₅₀ value using non-linear regression.[15][16]

Data Presentation: Cytotoxicity

All quantitative data should be summarized for clear comparison.

DerivativeR₁ (Acid Mod)R₂ (Keto Mod)IC₅₀ (µM) vs A549IC₅₀ (µM) vs MCF-7
BPOA-01 -OH=O>100>100
BPOA-02 -OCH₃=O75.289.4
BPOA-03 -NH-Ph=O45.152.3
BPOA-04 -OH=N-NH-Ph8.912.5
Doxorubicin N/AN/A0.81.1

Table 1: Hypothetical cytotoxicity data for a series of BPOA derivatives.

Antimicrobial Activity Screening

Protocol 2: Minimum Inhibitory Concentration (MIC) Determination

This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Inoculum Preparation: Culture bacteria (e.g., S. aureus, E. coli) or fungi (C. albicans) overnight. Dilute the culture to a standardized concentration of ~5 x 10⁵ CFU/mL in appropriate broth (e.g., Mueller-Hinton Broth).

  • Compound Dilution: Prepare two-fold serial dilutions of the BPOA derivatives in a 96-well microtiter plate.

  • Inoculation: Add 50 µL of the standardized inoculum to each well containing 50 µL of the diluted compound.

  • Controls: Include a positive control (broth + inoculum, no drug) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 30°C for 24-48 hours for yeast.

  • Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).[1][10]

Data Presentation: Antimicrobial Activity

DerivativeMIC (µg/mL) vs S. aureus (MRSA)MIC (µg/mL) vs E. coliMIC (µg/mL) vs C. auris
BPOA-01 >128>128>128
BPOA-04 166432
BPOA-05 83216
Vancomycin 1>128N/A
Ciprofloxacin 320.5N/A

Table 2: Hypothetical MIC data for BPOA derivatives against pathogenic microbes.

Anti-inflammatory Activity Screening

Protocol 3: In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay measures the ability of a compound to inhibit the peroxidase activity of COX-1 and COX-2. Commercially available kits are widely used for this purpose.

  • Reagent Preparation: Prepare reagents as per the manufacturer's protocol (e.g., Cayman Chemical COX Colorimetric Inhibitor Screening Assay Kit). This typically includes the enzyme (COX-1 or COX-2), heme, and a chromogenic substrate.

  • Compound Incubation: In a 96-well plate, add buffer, heme, the enzyme, and the test compound (BPOA derivative). Incubate for a specified time (e.g., 10 minutes) at room temperature.

  • Initiate Reaction: Add arachidonic acid to initiate the cyclooxygenase reaction, followed by the colorimetric substrate to measure the peroxidase activity.

  • Data Acquisition: Read the absorbance at the specified wavelength (e.g., 590 nm) after a set incubation period.

  • Analysis: Calculate the percent inhibition of COX activity relative to a control without any inhibitor. Determine the IC₅₀ value for both COX-1 and COX-2 to assess potency and selectivity.[2]

Conclusion and Future Outlook

The 3-(4-bromophenyl)-2-oxopropanoic acid scaffold stands as a promising platform for the discovery of novel therapeutic agents. Its structural heritage, drawing from both potent metabolic inhibitors and established anti-inflammatory drugs, provides a strong scientific basis for exploring its potential in oncology, infectious disease, and inflammation. The synthetic accessibility of the core allows for rapid generation of diverse chemical libraries, and the application of the standardized biological evaluation workflows described herein will enable a systematic investigation of structure-activity relationships.

Future work on promising "hit" compounds should focus on lead optimization to improve potency and selectivity, comprehensive ADME/Tox profiling, and validation in relevant in vivo disease models. Elucidating the precise molecular mechanisms of the most active derivatives will be critical for their advancement as next-generation therapeutic candidates.

References

  • El Sayed, A., et al. (2021). In Vitro Activity of 3-Bromopyruvate, an Anticancer Compound, Against Antibiotic-Susceptible and Antibiotic-Resistant Helicobacter pylori Strains. MDPI. Available at: [Link]

  • Amer, A. M., et al. (2012). Utility of 4-(4-Bromophenyl)-4-oxo-but-2-enoic acid in synthesis of some important heterocyclic compounds. American Journal of Chemistry. Available at: [Link]

  • PubChem. (n.d.). 3-(4-Bromophenyl)-2-oxopropanoic acid. National Center for Biotechnology Information. Available at: [Link]

  • Kumar, R., et al. (2016). Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Kavaliauskas, P., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. MDPI. Available at: [Link]

  • Kavaliauskas, P., et al. (2024). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. MDPI. Available at: [Link]

  • Elsherbeny, M. A., et al. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. MDPI. Available at: [Link]

  • Shcherbakov, D. N., et al. (2023). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. MDPI. Available at: [Link]

  • Frederick, R., et al. (2004). 3-Bromophenyl 6-acetoxymethyl-2-oxo-2H-1-benzopyran-3-carboxylate inhibits cancer cell invasion in vitro and tumour growth in vivo. British Journal of Cancer. Available at: [Link]

  • Friedrich, T., et al. (2013). Antibacterial Marinopyrroles and Pseudilins Act as Protonophores. ACS Chemical Biology. Available at: [Link]

  • PubChemLite. (n.d.). 3-(4-bromophenyl)-2-oxopropanoic acid (C9H7BrO3). Université du Luxembourg. Available at: [Link]

  • Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. PubMed Central. Available at: [Link]

  • Kavaliauskas, P., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. PubMed Central. Available at: [Link]

  • D'Atanasio, N., et al. (2020). Pharmaceutical Potential of Synthetic and Natural Pyrrolomycins. PubMed Central. Available at: [Link]

  • Tereshchenko, A. G., et al. (2022). Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. MDPI. Available at: [Link]

  • Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. MDPI. Available at: [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2022). Antibacterial Prodrugs to Overcome Bacterial Resistance. MDPI. Available at: [Link]

  • Kumar, P., et al. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]

  • ResearchGate. (2016). Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. ResearchGate. Available at: [Link]

  • da Silva, A. F. M., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed Central. Available at: [Link]

  • Nakayama, K., et al. (2018). Antibacterial Barbituric Acid Analogues Inspired from Natural 3-Acyltetramic Acids; Synthesis, Tautomerism and Structure and Physicochemical Property-Antibacterial Activity Relationships. MDPI. Available at: [Link]

  • University of Strathclyde. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid as a novel and selective aurora A kinase inhibitory lead with apoptosis properties: design, synthesis, in vitro and in silico biological evaluation. University of Strathclyde. Available at: [Link]

  • ResearchGate. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. ResearchGate. Available at: [Link]

  • Abumoawad, A., & Varadharaj, S. (2022). Prodrugs in Cardiovascular Therapy. MDPI. Available at: [Link]

  • Google Patents. (2012). EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. Google Patents.
  • ResearchGate. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. ResearchGate. Available at: [Link]

Sources

Foundational

A Comprehensive Guide to 3-(4-Bromophenyl)-2-oxopropanoic Acid: A Versatile Precursor in Modern Organic Synthesis

Abstract: 3-(4-Bromophenyl)-2-oxopropanoic acid is a pivotal precursor in organic synthesis, valued for its dual reactivity stemming from the α-keto acid moiety and the versatile bromophenyl group. This guide provides an...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 3-(4-Bromophenyl)-2-oxopropanoic acid is a pivotal precursor in organic synthesis, valued for its dual reactivity stemming from the α-keto acid moiety and the versatile bromophenyl group. This guide provides an in-depth technical overview of its physicochemical properties, synthesis, and core applications. We delve into its critical role in the synthesis of non-natural amino acids, particularly 4-bromophenylalanine, and its utility in constructing complex heterocyclic scaffolds. This document serves as a resource for researchers, chemists, and drug development professionals, offering detailed mechanistic insights, field-proven experimental protocols, and a framework for leveraging this compound in advanced synthetic strategies.

Introduction: The Strategic Value of an Aryl α-Keto Acid

In the landscape of synthetic organic chemistry, α-keto acids are recognized as exceptionally versatile platform molecules.[1] Their structure, featuring adjacent keto and carboxylic acid functionalities, allows for a diverse range of chemical transformations including nucleophilic additions, reductions, and decarboxylative acylations.[1][2] 3-(4-Bromophenyl)-2-oxopropanoic acid elevates this inherent utility by incorporating a 4-bromophenyl group. This functional handle serves two primary strategic purposes:

  • A Locus for Cross-Coupling: The bromine atom is a prime site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), enabling the late-stage introduction of carbon-carbon and carbon-heteroatom bonds. This allows for the rapid generation of molecular diversity from a common intermediate.

  • Modulation of Physicochemical Properties: The presence of the halogen atom influences the molecule's electronic properties and lipophilicity, which can be crucial in the design of bioactive compounds and advanced materials.[3]

This combination of a reactive core and a modifiable periphery makes 3-(4-bromophenyl)-2-oxopropanoic acid a highly valuable building block, particularly in medicinal chemistry and materials science.

Physicochemical and Safety Profile

A thorough understanding of a precursor's properties is fundamental to its effective and safe application in the laboratory.

Physicochemical Data

The key properties of 3-(4-bromophenyl)-2-oxopropanoic acid are summarized below for quick reference.

PropertyValueSource(s)
CAS Number 38712-59-3[4][5][]
Molecular Formula C₉H₇BrO₃[4][5][]
Molecular Weight 243.05 g/mol [4][]
IUPAC Name 3-(4-bromophenyl)-2-oxopropanoic acid[4][]
Synonyms 3-(4-Bromophenyl)pyruvic acid, 4-Bromo-α-oxobenzenepropanoic acid[5]
Appearance Solid powder[5][7]
Melting Point 198-200 °C[7]
GHS Safety and Hazard Information

As a reactive chemical, proper handling is paramount. The compound is classified with the following hazards according to the Globally Harmonized System (GHS).

Hazard ClassGHS CodeDescriptionSource(s)
Acute Toxicity, OralH302Harmful if swallowed[4][7]
Skin Corrosion/IrritationH315Causes skin irritation[4][7]
Serious Eye Damage/IrritationH319Causes serious eye irritation[4][7]
STOT, Single ExposureH335May cause respiratory irritation[4][7]

Handling Recommendation: Work should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory. Avoid inhalation of dust and direct contact with skin and eyes.

Synthesis of the Precursor

The synthesis of α-keto acids can be achieved through various established methodologies, such as the oxidation of corresponding α-hydroxy acids or the hydrolysis of α-keto esters.[1][8] A common and effective laboratory-scale approach involves the hydrolysis of an α,β-dibromo ester intermediate, which itself is derived from the corresponding cinnamic acid.

General Synthetic Workflow

The logical flow for a potential synthesis provides a clear overview of the transformation required to produce the target precursor from commercially available starting materials.

G cluster_0 Step 1: Esterification cluster_1 Step 2: Bromination cluster_2 Step 3: Hydrolysis & Elimination A 4-Bromocinnamic Acid B Intermediate Ester A->B  H+, ROH C Dibromoester Adduct B->C  Br2, Solvent D 3-(4-Bromophenyl)-2-oxopropanoic acid C->D  Base, H2O then H+ workup G start 3-(4-Bromophenyl) -2-oxopropanoic acid imine Imine Intermediate start->imine + NH3 - H2O end 4-Bromophenylalanine imine->end [Reduction] e.g., NaBH3CN

Caption: The two-stage mechanism of reductive amination.

Detailed Protocol: Synthesis of 4-Bromophenylalanine

  • Reaction Setup: In a round-bottom flask, dissolve 3-(4-bromophenyl)-2-oxopropanoic acid (1.0 eq) in a mixture of aqueous ammonia and methanol.

  • Reductant Addition: Add sodium cyanoborohydride (NaBH₃CN) (approx. 1.5 eq) portion-wise to the stirred solution, maintaining the temperature below 30 °C.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, carefully acidify the mixture with HCl to quench any remaining reducing agent (Caution: HCN gas may evolve).

  • Purification: The product can often be purified by adjusting the pH of the aqueous solution to the isoelectric point of the amino acid, causing it to precipitate. Alternatively, ion-exchange chromatography can be used for high-purity isolation.

Precursor to Heterocyclic Scaffolds

The 1,2-dicarbonyl-like nature of α-keto acids makes them excellent substrates for condensation reactions with binucleophiles to form a wide variety of heterocyclic systems. [9][10]These scaffolds are prevalent in pharmaceuticals and functional materials.

Example Reaction: Synthesis of a Quinoxaline Derivative

Condensation with an o-phenylenediamine derivative leads to the formation of a quinoxaline ring system, a common motif in pharmacologically active compounds.

G cluster_reactants Ketoacid 3-(4-Bromophenyl) -2-oxopropanoic acid Product Quinoxaline Derivative Ketoacid->Product Condensation (e.g., EtOH, heat) - 2 H2O Diamine o-Phenylenediamine Diamine->Product Condensation (e.g., EtOH, heat) - 2 H2O

Caption: Condensation reaction for heterocycle synthesis.

Detailed Protocol: Synthesis of 3-((4-bromophenyl)methyl)quinoxalin-2(1H)-one

  • Reaction Setup: Combine 3-(4-bromophenyl)-2-oxopropanoic acid (1.0 eq) and o-phenylenediamine (1.0 eq) in ethanol in a round-bottom flask.

  • Heating: Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by TLC.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product will often precipitate from the solution.

  • Purification: Collect the solid by filtration, wash with cold ethanol, and dry under vacuum. If necessary, the product can be recrystallized to achieve higher purity.

This same principle can be applied to reactions with other binucleophiles like hydrazines (to form pyridazinones) or thiourea (to form pyrimidine thiones), showcasing the compound's versatility. [9]

Conclusion and Future Outlook

3-(4-Bromophenyl)-2-oxopropanoic acid is more than a simple chemical; it is a strategic precursor that offers chemists a reliable and versatile entry point into several important classes of molecules. Its utility in synthesizing non-natural amino acids and diverse heterocyclic systems underscores its importance in drug discovery and materials science. [3][11] Future research will likely focus on expanding its applications in asymmetric synthesis to directly generate chiral amino acids and in the development of novel multi-component reactions to build molecular complexity in a single, efficient step. As the demand for sophisticated molecular architectures grows, the role of well-designed, multifunctional precursors like 3-(4-bromophenyl)-2-oxopropanoic acid will only become more critical.

References

  • PubChem. (n.d.). 3-(4-Bromophenyl)-2-oxopropanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • MDPI. (2023). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Retrieved from [Link]

  • ACS Publications. (2019). α-Keto Acids: Acylating Agents in Organic Synthesis. Chemical Reviews. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of α-keto carboxylic acids, esters and amides. Retrieved from [Link]

  • El-Hashash, M. A., Rizk, S. A., & Ahmed, E. A. (2012). 3-(4-Bromobenzoyl)prop-2-enoic acid as Precursor in Synthesis of Some Important Heterocyclic Compounds. American Journal of Chemistry, 2(1), 1-6. Retrieved from [Link]

  • Wiley Online Library. (2018). Synthesis and anti-coronavirus activity of a series of 1-thia-4-azaspiro[4.5]decan-3-one derivatives. Archiv der Pharmazie. Retrieved from [Link]

  • ResearchGate. (2012). (PDF) 3-(4-Bromobenzoyl)prop-2-enoic acid as Precursor in Synthesis of Some Important Heterocyclic Compounds. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Discovery and History of 3-(4-Bromophenyl)-2-oxopropanoic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction 3-(4-Bromophenyl)-2-oxopropanoic acid, also known as 4-bromophenylpyruvic acid, is an α-keto acid that has emerged as a valuable building block...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Bromophenyl)-2-oxopropanoic acid, also known as 4-bromophenylpyruvic acid, is an α-keto acid that has emerged as a valuable building block in organic synthesis and a key intermediate in the development of pharmaceuticals. Its structure, featuring a brominated phenyl ring attached to a pyruvic acid moiety, provides two reactive centers: the carboxylic acid and the ketone, as well as a site for cross-coupling reactions at the bromine-substituted carbon. This guide delves into the historical context of its discovery, the evolution of its synthetic methodologies, and its applications in medicinal chemistry and drug discovery.

Physicochemical Properties and Data Summary

A foundational understanding of the physicochemical properties of 3-(4-Bromophenyl)-2-oxopropanoic acid is essential for its application in research and development.

PropertyValueReference(s)
Molecular Formula C₉H₇BrO₃[][2][3]
Molecular Weight 243.05 g/mol [][2][3]
CAS Number 38712-59-3[][2][3][4][5]
Appearance Solid[5]
Melting Point 198-200 °C[3]
InChI Key YTWLYEKOUUEZEF-UHFFFAOYSA-N[3][5]
SMILES O=C(O)C(=O)Cc1ccc(Br)cc1[2]

The Genesis of a Molecule: Discovery and Early Synthesis

While a singular, definitive publication marking the "discovery" of 3-(4-Bromophenyl)-2-oxopropanoic acid is not readily apparent in early chemical literature, its synthesis falls within the broader historical development of methods for preparing α-keto acids, particularly arylpyruvic acids. The most probable and historically significant route for its initial preparation is the Erlenmeyer-Plöchl azlactone synthesis , a cornerstone of amino acid and α-keto acid chemistry developed in the late 19th century.

This classical method provides a logical pathway to arylpyruvic acids from readily available aromatic aldehydes. The synthesis of 3-(4-Bromophenyl)-2-oxopropanoic acid via this route would have commenced with the condensation of 4-bromobenzaldehyde with an N-acylglycine, such as hippuric acid, in the presence of acetic anhydride and a weak base like sodium acetate. This reaction forms an intermediate azlactone (an oxazolone derivative). Subsequent hydrolysis of this azlactone under acidic or basic conditions yields the desired α-keto acid.

Erlenmeyer_Plochl_Synthesis

Experimental Protocol: A Representative Erlenmeyer-Plöchl Synthesis

The following protocol is a representative, generalized procedure for the synthesis of an arylpyruvic acid via the azlactone route, adapted to the specific case of 3-(4-Bromophenyl)-2-oxopropanoic acid.

Step 1: Synthesis of the Azlactone Intermediate

  • In a round-bottom flask equipped with a reflux condenser, combine 4-bromobenzaldehyde (1.0 eq), hippuric acid (1.0 eq), and anhydrous sodium acetate (1.0 eq).

  • Add acetic anhydride (3.0 eq) to the mixture.

  • Heat the reaction mixture to reflux with stirring for 1-2 hours. The formation of a yellow to orange precipitate indicates the formation of the azlactone.

  • Cool the reaction mixture to room temperature and then place it in an ice bath to complete crystallization.

  • Collect the crude azlactone by filtration, wash with cold water, and then with a small amount of cold ethanol.

  • The crude azlactone can be purified by recrystallization from a suitable solvent like ethanol or acetic acid.

Step 2: Hydrolysis of the Azlactone to 3-(4-Bromophenyl)-2-oxopropanoic acid

  • Suspend the purified azlactone in an aqueous solution of a strong acid (e.g., 10% HCl) or a strong base (e.g., 10% NaOH).

  • Heat the mixture to reflux for several hours until the hydrolysis is complete (monitoring by TLC is recommended).

  • If basic hydrolysis was performed, cool the reaction mixture and carefully acidify with a strong acid (e.g., concentrated HCl) until the pH is acidic, which will precipitate the α-keto acid.

  • If acidic hydrolysis was used, cool the mixture to induce crystallization.

  • Collect the precipitated 3-(4-Bromophenyl)-2-oxopropanoic acid by filtration.

  • Wash the solid with cold water and dry under vacuum.

  • The final product can be further purified by recrystallization, for example, from hot water or an ethanol/water mixture.

Evolution of Synthetic Methodologies

While the Erlenmeyer-Plöchl synthesis represents a classical approach, modern organic synthesis has introduced more efficient and versatile methods for the preparation of 3-(4-Bromophenyl)-2-oxopropanoic acid and its analogs. These advancements have been driven by the need for higher yields, milder reaction conditions, and greater functional group tolerance, particularly in the context of drug discovery and development.

Synthetic_Evolution

One notable modern approach involves the hydrolysis of α-halo- or α-acetamido-cinnamic acid derivatives . For instance, the corresponding α-acetamido-cinnamic acid can be prepared and subsequently hydrolyzed to yield the desired α-keto acid.

More recently, chemoenzymatic strategies have gained prominence. These methods leverage the high selectivity and efficiency of enzymes to produce chiral molecules. For example, 3-(4-Bromophenyl)-2-oxopropanoic acid can serve as a substrate for enzymes like D-amino acid dehydrogenase (DAADH) to produce D-4-bromophenylalanine, a valuable non-natural amino acid for peptide synthesis. This highlights the compound's role as a key precursor in biocatalytic transformations.

Applications in Medicinal Chemistry and Drug Discovery

The synthetic utility of 3-(4-Bromophenyl)-2-oxopropanoic acid makes it a valuable intermediate in the synthesis of a wide range of biologically active molecules. Its brominated phenyl ring is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira couplings. This allows for the facile introduction of diverse aryl, heteroaryl, or alkynyl groups, enabling the rapid generation of compound libraries for drug screening.

The α-keto acid functionality can be transformed into various other functional groups, including α-amino acids, α-hydroxy acids, and various heterocyclic scaffolds. These structural motifs are prevalent in many classes of therapeutic agents. For instance, derivatives of this compound could potentially be explored as inhibitors of enzymes involved in metabolic pathways or as precursors to novel anti-inflammatory or anti-cancer agents.

Conclusion

3-(4-Bromophenyl)-2-oxopropanoic acid, while likely first synthesized through classical methods like the Erlenmeyer-Plöchl reaction, has transitioned into a versatile and important building block in modern organic and medicinal chemistry. Its historical roots in the foundational principles of organic synthesis have given way to its current role as a key intermediate in the development of complex molecules and in the burgeoning field of biocatalysis. For researchers and drug development professionals, a thorough understanding of its synthesis, reactivity, and applications provides a powerful tool for the design and creation of novel chemical entities with therapeutic potential.

References

  • Alchem Pharmtech. 3-(4-Bromophenyl)-2-oxopropanoic acid. Available from: [Link]

Sources

Foundational

A Comprehensive Technical Guide to the Safe Handling of 3-(4-Bromophenyl)-2-oxopropanoic acid

Section 1: Introduction & Compound Profile 3-(4-Bromophenyl)-2-oxopropanoic acid is an alpha-keto acid, a class of compounds characterized by a ketone functional group adjacent to a carboxylic acid. These molecules are o...

Author: BenchChem Technical Support Team. Date: January 2026

Section 1: Introduction & Compound Profile

3-(4-Bromophenyl)-2-oxopropanoic acid is an alpha-keto acid, a class of compounds characterized by a ketone functional group adjacent to a carboxylic acid. These molecules are of significant interest in chemical synthesis and drug development, often serving as versatile building blocks. However, the inherent reactivity of the α-ketoacid moiety necessitates a thorough understanding of its stability and handling requirements to ensure both personnel safety and experimental integrity.[1] Unprotected α-ketoacids can be labile, particularly towards decarboxylation, which can be promoted by elevated temperatures or unfavorable pH conditions.[1][2]

This guide provides a detailed framework for the safe handling, storage, and emergency management of 3-(4-Bromophenyl)-2-oxopropanoic acid, grounded in established safety protocols and an understanding of its chemical properties. The protocols herein are designed for researchers, chemists, and laboratory professionals.

Compound Identifier Data
IUPAC Name 3-(4-bromophenyl)-2-oxopropanoic acid[3]
CAS Number 38712-59-3[3]
Molecular Formula C₉H₇BrO₃[3]
Molecular Weight 243.05 g/mol [3]
Physical Form Powder[4]
Melting Point 198-200 °C[4]
Synonyms 3-(4-Bromophenyl)pyruvic acid, Benzenepropanoic acid, 4-bromo-alpha-oxo-[5]

Section 2: Hazard Identification and Risk Assessment

A comprehensive risk assessment is the foundation of safe laboratory practice. 3-(4-Bromophenyl)-2-oxopropanoic acid is classified as hazardous under the Globally Harmonized System (GHS).[3][6] The primary risks are associated with acute toxicity upon ingestion and irritation to the skin, eyes, and respiratory system.

GHS Hazard Summary
Pictogram

[4]
Signal Word Warning [3][4]
Hazard Class Hazard Statement
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed[3][6][7]
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritation[3][6][7]
Serious Eye Damage/Irritation (Category 2A)H319: Causes serious eye irritation[3][6][7]
Specific Target Organ Toxicity, Single Exposure (Category 3)H335: May cause respiratory irritation[3][6][7]

Primary Routes of Exposure & Health Effects:

  • Inhalation: Inhalation of the dust may cause respiratory tract irritation.[3][6]

  • Skin Contact: Direct contact can cause skin irritation, characterized by redness and discomfort.[3][6]

  • Eye Contact: The compound is a serious eye irritant and can cause significant damage if it comes into contact with the eyes.[3][6]

  • Ingestion: The substance is harmful if swallowed, with an acute oral toxicity classification.[3][6]

The toxicological properties of this specific compound have not been fully investigated, warranting a cautious approach that treats it with a high degree of care.[8]

Section 3: Exposure Controls & Personal Protection

Mitigating the risks identified in Section 2 requires a multi-layered approach combining engineering controls, appropriate Personal Protective Equipment (PPE), and stringent hygiene practices.

Engineering Controls

The primary engineering control is to minimize the generation and release of dust or aerosols into the work environment.

  • Ventilation: All handling of 3-(4-Bromophenyl)-2-oxopropanoic acid powder should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[9][10] This is the most effective way to control exposure via inhalation.

  • Safety Stations: Ensure that safety showers and eyewash stations are readily accessible and have been recently tested.[8] Their proximity is critical in the event of accidental skin or eye contact.

Personal Protective Equipment (PPE)

PPE provides a crucial barrier between the researcher and the chemical. The selection of PPE must be based on a thorough risk assessment of the procedures being performed.

Area Required PPE Rationale & Specifications
Eyes/Face Safety glasses with side-shields or chemical splash goggles.[6][9]Essential to prevent contact with airborne particles and protect from splashes, which can cause serious eye irritation.[3][6] Equipment must be tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[9]
Skin Chemically resistant gloves (e.g., nitrile). Lab coat or impervious clothing.[9]Protects against skin irritation.[3] Gloves must be inspected for tears or holes before use. Use proper glove removal technique (without touching the outer surface) to prevent skin contact.[9]
Respiratory NIOSH/MSHA or European Standard EN 149 approved respirator.[8]Required if working outside a fume hood, if dust generation is unavoidable, or if irritation is experienced. The type of respirator should be selected based on the concentration and amount of the substance.[9]
Hygiene Practices
  • Wash hands and any exposed skin thoroughly after handling the compound, before breaks, and at the end of the workday.[8][9]

  • Do not eat, drink, or smoke in laboratory areas where this chemical is handled or stored.[8][10]

  • Contaminated clothing should be removed immediately and washed before reuse.[8]

Section 4: Protocols for Safe Handling and Storage

Adherence to standardized protocols is essential for both safety and the preservation of the compound's chemical integrity.

General Handling Protocol

This protocol is for weighing and preparing solutions from the solid compound.

  • Preparation: Before handling, confirm the location of the nearest eyewash station and safety shower. Ensure the chemical fume hood is operational.

  • Don PPE: Put on all required PPE as detailed in Section 3.2, including a lab coat, gloves, and safety goggles.

  • Work Area: Conduct all manipulations within the fume hood. Cover the work surface with absorbent, disposable bench paper.

  • Weighing: To minimize dust, do not pour the powder. Use a spatula to carefully transfer the desired amount of the solid to a tared container. Close the primary container immediately after dispensing.

  • Solution Preparation: If making a solution, add the solvent to the solid slowly to avoid splashing.

  • Cleanup: Clean any residual powder from the spatula and weighing vessel. Wipe down the work surface. Dispose of all contaminated materials (bench paper, wipes, gloves) in a designated hazardous waste container.

  • Post-Handling: Remove PPE, ensuring not to cross-contaminate. Wash hands thoroughly with soap and water.

Storage Protocol

The stability of α-ketoacids is a critical factor.[11] Improper storage can lead to degradation, impacting experimental results.

  • Temperature: Store the compound in a cool, dry, and well-ventilated place.[9] Recommended storage temperature is -10°C to -20°C.[4][6]

  • Container: Keep the container tightly sealed to prevent moisture uptake.[9] For long-term storage, consider a desiccator.[11]

  • Security: The storage area should be locked or otherwise accessible only to authorized personnel.[8][12]

  • Incompatible Materials: Segregate from strong oxidizing agents, bases, and reducing agents.[8][12]

  • Solution Stability: Aqueous solutions of α-ketoacids can be unstable. It is strongly recommended to prepare solutions fresh for each use and not to store them for more than 24 hours.[11]

Section 5: Emergency & Spill Response Procedures

Rapid and correct response to an emergency can significantly mitigate potential harm.

First Aid Measures

In all cases of exposure, seek medical attention and provide the attending physician with the Safety Data Sheet (SDS).

  • Inhalation: Move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[8][9]

  • Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of soap and water for at least 15 minutes. If skin irritation occurs or persists, seek medical attention.[8][9]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8][9] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[8][9][12]

  • Ingestion: Do NOT induce vomiting.[12] Never give anything by mouth to an unconscious person. Rinse the mouth thoroughly with water and seek immediate medical attention or call a poison control center.[8][9]

Spill Cleanup Protocol

The appropriate response depends on the scale of the spill.

  • Small Spill (Solid, <1g):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, gently sweep or scoop the material to avoid raising dust.[9]

    • Place the material into a suitable, labeled, and closed container for hazardous waste disposal.[9]

    • Clean the spill area with a damp cloth and dispose of the cloth in the hazardous waste container.

  • Large Spill or Any Spill Outside of a Fume Hood:

    • Evacuate the immediate area and alert all personnel.[13]

    • Restrict access to the area and close the laboratory doors.[13][14]

    • If the substance is volatile or producing dust, ensure fume hoods remain on to help ventilate the space.[13]

    • Notify your institution's Environmental Health & Safety (EHS) office or emergency response team immediately.[15]

    • Do not attempt to clean up a large spill without proper training and equipment. Await the arrival of trained emergency responders.

Emergency Response Workflow

SpillResponse cluster_assess 1. Assess Situation cluster_action 2. Immediate Actions cluster_cleanup 3. Resolution Assess Spill Occurs Check Is the spill large? Is anyone exposed? Is there an immediate danger? Assess->Check Evacuate EVACUATE AREA Alert others Call Emergency Services (911/EHS) Check->Evacuate Yes Secure SECURE AREA Isolate the spill Don appropriate PPE Check->Secure No Report Report Incident Dispose of Waste Properly Evacuate->Report Cleanup Follow Small Spill Protocol Use spill kit Secure->Cleanup Cleanup->Report

Caption: Decision workflow for responding to a chemical spill.

Section 6: Disposal Considerations

All waste materials generated from the use of 3-(4-Bromophenyl)-2-oxopropanoic acid, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.

  • Collect waste in suitable, closed, and clearly labeled containers.[9]

  • Dispose of the contents and container in accordance with all applicable local, state, and federal regulations at an approved waste disposal plant.[8] Do not dispose of down the drain or in general trash.

Section 7: References

  • PubChem. 3-(4-Bromophenyl)-2-oxopropanoic acid. National Center for Biotechnology Information. [Link]

  • Auburn University Risk Management & Safety. Emergency and Spill Response Procedures. [Link]

  • Angene Chemical. (2025, October 9). Safety Data Sheet: 3-(4-FLUOROPHENYL)-2-OXOPROPANOIC ACID. [Link]

  • Smith College Research and Instruction Safety. Spills. [Link]

  • Florida State University Emergency Management. Chemical Spills. [Link]

  • ACTenviro. (2024, June 28). Best Practices for Emergency Spill Response. [Link]

  • PubChem. 3-(4-Bromophenyl)propionic acid. National Center for Biotechnology Information. [Link]

  • Austin Community College District Emergency Management. Hazardous Spill Reporting and Response Procedures. [Link]

  • Bode, J. W., et al. (2012). Chemoselective Protection of α-Ketoacids by Direct Annulations with Oximes. Organic Letters. [Link]

Sources

Protocols & Analytical Methods

Method

The Strategic Utility of 3-(4-Bromophenyl)-2-oxopropanoic Acid in Modern Pharmaceutical Synthesis

Application Note & Protocols Introduction: In the landscape of contemporary drug discovery and development, the identification and utilization of versatile chemical building blocks are paramount to the efficient construc...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Introduction: In the landscape of contemporary drug discovery and development, the identification and utilization of versatile chemical building blocks are paramount to the efficient construction of novel molecular entities with therapeutic potential. 3-(4-Bromophenyl)-2-oxopropanoic acid, also known as 3-(4-bromophenyl)pyruvic acid, has emerged as a highly valuable scaffold in medicinal chemistry.[1][2][3] Its trifunctional nature, featuring a carboxylic acid, an α-keto group, and a synthetically versatile brominated aromatic ring, provides a powerful platform for the generation of diverse and complex molecular architectures. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the strategic applications and detailed protocols for leveraging this building block in the synthesis of potential pharmaceutical agents.

The Chemical Versatility of 3-(4-Bromophenyl)-2-oxopropanoic Acid

The synthetic power of 3-(4-Bromophenyl)-2-oxopropanoic acid stems from its distinct reactive sites, which can be addressed with a high degree of chemoselectivity.

  • The α-Keto Acid Moiety: This functionality is a linchpin for the synthesis of a wide array of heterocyclic systems through condensation and cyclization reactions. It can react with hydrazines, hydroxylamines, and other binucleophiles to form pyridazinones, oxazines, and other core structures found in many biologically active compounds.

  • The Bromophenyl Group: The bromine atom on the phenyl ring is a key handle for modern cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations. This allows for the introduction of diverse substituents, enabling the exploration of the chemical space around the core scaffold to optimize pharmacological activity, selectivity, and pharmacokinetic properties. This is particularly relevant in the development of kinase inhibitors, where specific aryl substitutions are often crucial for potent and selective target engagement.[4][5]

Application in the Synthesis of Heterocyclic Scaffolds

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals due to their ability to engage with biological targets with high affinity and specificity.[6][7] 3-(4-Bromophenyl)-2-oxopropanoic acid is an excellent precursor for the synthesis of various heterocyclic systems.

Synthesis of Pyridazinone Derivatives

Pyridazinone-containing compounds are known to exhibit a range of pharmacological activities, including anti-inflammatory and analgesic effects. The following protocol outlines a general procedure for the synthesis of a 6-(4-bromophenyl)-4,5-dihydropyridazin-3(2H)-one scaffold.

Protocol 1: Synthesis of 6-(4-bromophenyl)-4,5-dihydropyridazin-3(2H)-one

Objective: To synthesize a pyridazinone core via condensation of 3-(4-Bromophenyl)-2-oxopropanoic acid with hydrazine hydrate.

Materials:

  • 3-(4-Bromophenyl)-2-oxopropanoic acid

  • Hydrazine hydrate

  • Ethanol, absolute

  • Glacial acetic acid (catalyst)

  • Sodium bicarbonate solution, saturated

  • Ethyl acetate

  • Magnesium sulfate, anhydrous

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

Procedure:

  • To a 100 mL round-bottom flask, add 3-(4-Bromophenyl)-2-oxopropanoic acid (1.0 eq).

  • Dissolve the starting material in absolute ethanol (20 mL/g of starting material).

  • Add hydrazine hydrate (1.1 eq) dropwise to the stirred solution at room temperature.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Attach a reflux condenser and heat the reaction mixture to reflux (approximately 78 °C) for 4-6 hours.

  • Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • To the residue, add distilled water (30 mL) and ethyl acetate (30 mL).

  • Transfer the mixture to a separatory funnel and neutralize the aqueous layer by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Combine the organic extracts, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Expected Outcome: The formation of the 6-(4-bromophenyl)-4,5-dihydropyridazin-3(2H)-one scaffold, which can be further functionalized at the bromine position or the pyridazinone nitrogen.

Application in the Synthesis of Potential Kinase Inhibitors

The 4-bromophenyl moiety is a common feature in a variety of kinase inhibitors, where it often occupies the ATP-binding site and forms key interactions with the hinge region of the kinase.[3][4][5] The bromine atom can be readily converted to other functional groups via palladium-catalyzed cross-coupling reactions, allowing for the generation of a library of analogs for structure-activity relationship (SAR) studies.

Suzuki-Miyaura Cross-Coupling for SAR Exploration

The following protocol provides a general method for the Suzuki-Miyaura cross-coupling of a bromophenyl-containing scaffold with a boronic acid derivative. This reaction is a cornerstone of modern medicinal chemistry for its reliability and broad substrate scope.

Protocol 2: Suzuki-Miyaura Cross-Coupling of a 6-(4-bromophenyl)-pyridazinone Derivative

Objective: To diversify the 4-bromophenyl moiety of a synthesized scaffold through a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • 6-(4-bromophenyl)-containing scaffold (from Protocol 1 or similar)

  • Aryl or heteroaryl boronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.05 eq)

  • Triphenylphosphine (PPh₃, 0.1 eq)

  • Potassium carbonate (K₂CO₃, 2.0 eq)

  • 1,4-Dioxane

  • Distilled water

  • Nitrogen or Argon source for inert atmosphere

  • Schlenk flask or similar reaction vessel

  • Syringes and needles for transfer of degassed solvents

Procedure:

  • To a Schlenk flask, add the 6-(4-bromophenyl)-containing scaffold (1.0 eq), the desired boronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.

  • In a separate flask, prepare a solution of Palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq) in degassed 1,4-dioxane.

  • Add the catalyst solution to the Schlenk flask containing the reactants.

  • Add degassed distilled water (typically a 4:1 to 10:1 ratio of dioxane to water).

  • Heat the reaction mixture to 80-100 °C and stir for 8-16 hours under an inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.

  • Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Expected Outcome: The synthesis of a biaryl or heteroaryl-aryl compound, which can be evaluated for its biological activity, for instance, as a kinase inhibitor.

Data Presentation

Reaction Type Starting Material Key Reagents Product Scaffold Potential Application
Heterocycle Formation3-(4-Bromophenyl)-2-oxopropanoic acidHydrazine hydratePyridazinoneAnti-inflammatory, Analgesic
Cross-Coupling6-(4-bromophenyl)-pyridazinoneAryl boronic acid, Pd catalyst6-(biphenyl)-pyridazinoneKinase Inhibition, Anticancer

Visualizations

Workflow for Pharmaceutical Lead Generation

G cluster_0 Scaffold Synthesis cluster_1 Lead Diversification & Optimization cluster_2 Biological Evaluation A 3-(4-Bromophenyl)-2-oxopropanoic acid B Condensation Reaction (e.g., with Hydrazine) A->B C Heterocyclic Core (e.g., Bromophenyl-pyridazinone) B->C D Cross-Coupling Reaction (e.g., Suzuki Coupling) C->D Versatile Handle E Library of Analogs D->E F Structure-Activity Relationship (SAR) Studies E->F H In vitro Assays (e.g., Kinase Panel) E->H G Lead Candidate F->G I Cell-based Assays H->I I->F Feedback for further optimization

Caption: Workflow for Pharmaceutical Lead Generation.

Reaction Scheme for Pyridazinone Synthesis

ReactionScheme reactant1 3-(4-Bromophenyl)-2-oxopropanoic acid reaction_arrow Ethanol, Acetic Acid (cat.) Reflux reactant2 Hydrazine Hydrate product 6-(4-bromophenyl)-4,5-dihydropyridazin-3(2H)-one reagents + reaction_arrow->product

Sources

Application

Application Notes and Protocols: Reaction Mechanisms of 3-(4-Bromophenyl)-2-oxopropanoic Acid in Condensation Reactions

For Researchers, Scientists, and Drug Development Professionals Introduction 3-(4-Bromophenyl)-2-oxopropanoic acid, also known as 3-(4-bromophenyl)pyruvic acid, is a versatile keto acid that serves as a pivotal building...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Bromophenyl)-2-oxopropanoic acid, also known as 3-(4-bromophenyl)pyruvic acid, is a versatile keto acid that serves as a pivotal building block in organic synthesis.[1][2] Its structure, featuring a reactive α-keto acid moiety and a brominated phenyl ring, makes it a valuable precursor for the synthesis of a diverse array of heterocyclic compounds and other complex organic molecules. This is particularly relevant in the field of drug discovery and development, where phenylpyruvic acid derivatives have been identified as potential inhibitors of pro-inflammatory cytokines and have been utilized in the synthesis of compounds targeting enzymes like HIV reverse transcriptase.[3]

This document provides a detailed exploration of the reaction mechanisms of 3-(4-bromophenyl)-2-oxopropanoic acid in key condensation reactions. By understanding the underlying principles and having access to robust protocols, researchers can effectively harness the synthetic potential of this important molecule.

I. Knoevenagel Condensation: A Cornerstone for C-C Bond Formation

The Knoevenagel condensation is a powerful and widely utilized method for forming carbon-carbon double bonds.[4][5] It involves the reaction of a carbonyl compound, in this case, the ketone of 3-(4-bromophenyl)-2-oxopropanoic acid, with a compound containing an active methylene group.[4] This reaction is a modification of the aldol condensation and typically proceeds via a nucleophilic addition followed by a dehydration step.[6]

A. Mechanistic Insights

The mechanism of the Knoevenagel condensation is initiated by a base, which deprotonates the active methylene compound to generate a resonance-stabilized enolate.[7] This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3-(4-bromophenyl)-2-oxopropanoic acid. The resulting tetrahedral intermediate subsequently undergoes elimination of a water molecule to yield the final α,β-unsaturated product.[7][8] The choice of catalyst, often a weak base like piperidine or an amine, is crucial to prevent self-condensation of the keto acid.[6][7]

Caption: Generalized mechanism of the Knoevenagel condensation.

B. Doebner Modification: Condensation with Decarboxylation

A significant variation of the Knoevenagel condensation is the Doebner modification. This modification is particularly relevant when the active methylene compound is a carboxylic acid, such as malonic acid. The reaction is typically carried out in pyridine, which acts as both the solvent and the catalyst.[6] A key feature of the Doebner modification is the decarboxylation that accompanies the condensation, leading to the formation of an α,β-unsaturated carboxylic acid.[6][9]

C. Protocol: Knoevenagel Condensation of 3-(4-Bromophenyl)-2-oxopropanoic Acid with Malononitrile

This protocol describes a general procedure for the Knoevenagel condensation. Researchers should optimize conditions based on their specific active methylene compound.

Materials:

  • 3-(4-Bromophenyl)-2-oxopropanoic acid

  • Malononitrile (or other active methylene compound)

  • Piperidine (or other suitable base catalyst)[7]

  • Ethanol (or other suitable solvent)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Standard workup and purification equipment

Procedure:

  • In a round-bottom flask, dissolve 3-(4-bromophenyl)-2-oxopropanoic acid (1.0 eq) and malononitrile (1.1 eq) in ethanol.

  • Add a catalytic amount of piperidine (e.g., 0.1 eq) to the mixture.

  • Attach a reflux condenser and heat the reaction mixture to reflux with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • Perform an appropriate aqueous workup to remove the catalyst and any unreacted starting materials.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired α,β-unsaturated product.

Table 1: Representative Catalysts for Knoevenagel Condensation

CatalystSolventReaction ConditionsReference
PiperidineEthanolReflux[7]
L-ProlineEthanol60°C[10]
TriphenylphosphineSolvent-freeMicrowave irradiation[11]
Zinc ChlorideDichloromethaneRoom Temperature[9]
Bismuth(III) nitrate pentahydrateWaterReflux[12]

II. Synthesis of Quinolones: A Gateway to Pharmaceutically Active Scaffolds

Quinolones are a class of heterocyclic compounds with a broad spectrum of biological activities, including antibacterial and anticancer properties.[13] 3-(4-Bromophenyl)-2-oxopropanoic acid can serve as a precursor for the synthesis of quinolone derivatives, which are of significant interest in medicinal chemistry.[14][15]

A. Mechanistic Pathway: Doebner-von Miller Reaction

The Doebner-von Miller reaction is a classic method for synthesizing quinolines.[16] A modification of this reaction can be envisioned for the synthesis of quinolones from 3-(4-bromophenyl)-2-oxopropanoic acid. The reaction typically involves the condensation of an aniline with an α,β-unsaturated carbonyl compound.[16][17] In this context, the enol form of 3-(4-bromophenyl)-2-oxopropanoic acid could potentially react with an aniline derivative.

The proposed mechanism involves the following key steps:

  • Michael Addition: The aniline undergoes a Michael addition to the α,β-unsaturated system of the enolized keto acid.[16]

  • Cyclization: The resulting intermediate undergoes an intramolecular cyclization.

  • Dehydration and Oxidation: Subsequent dehydration and oxidation lead to the formation of the aromatic quinolone ring system.[16]

Caption: Proposed Doebner-von Miller pathway for quinolone synthesis.

B. Protocol: Synthesis of a 4-Quinolone Derivative

This protocol outlines a general approach for the synthesis of a 4-quinolone derivative. Optimization of reaction conditions, including the choice of acid catalyst and oxidizing agent, is recommended.

Materials:

  • 3-(4-Bromophenyl)-2-oxopropanoic acid

  • Substituted Aniline

  • Polyphosphoric acid (PPA) or other suitable acid catalyst

  • Oxidizing agent (e.g., nitrobenzene)

  • High-boiling point solvent (e.g., diphenyl ether)[15]

  • Round-bottom flask

  • Heating mantle with temperature control

  • Stirring apparatus

  • Standard workup and purification equipment

Procedure:

  • In a round-bottom flask, combine 3-(4-bromophenyl)-2-oxopropanoic acid (1.0 eq) and the substituted aniline (1.1 eq) in a high-boiling point solvent.

  • Add the acid catalyst (e.g., PPA) to the mixture.

  • Heat the reaction mixture to a high temperature (e.g., 120-150°C) with vigorous stirring.

  • Introduce the oxidizing agent to the reaction mixture.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Carefully pour the hot reaction mixture into a beaker of ice water to precipitate the crude product.

  • Collect the solid by filtration, wash thoroughly with water, and dry.

  • Purify the crude quinolone derivative by recrystallization from a suitable solvent.

Table 2: Common Synthetic Routes to Quinolones

Reaction NameKey ReactantsCatalyst/ConditionsReference
Gould-Jacobs ReactionAniline, Diethyl ethoxymethylenemalonateHeat[13]
Conrad-Limpach SynthesisAniline, β-ketoesterAcid or base catalysis[18]
Palladium-Catalyzed Carbonylation2-Iodoaniline, Terminal alkyne, COPalladium catalyst[13]

III. Characterization of Reaction Intermediates and Products

Thorough characterization of intermediates and final products is essential to confirm the proposed reaction mechanisms and ensure the purity of the synthesized compounds.

Spectroscopic Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of protons and carbons.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its fragmentation pattern, aiding in structure elucidation.[19] High-resolution mass spectrometry (HRMS) is particularly useful for confirming elemental composition.

  • Infrared (IR) Spectroscopy: Identifies the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: Useful for characterizing conjugated systems, such as the α,β-unsaturated products of Knoevenagel condensations.

Conclusion

3-(4-Bromophenyl)-2-oxopropanoic acid is a valuable and versatile starting material for a range of condensation reactions, providing access to complex and potentially bioactive molecules. A thorough understanding of the underlying reaction mechanisms, such as those of the Knoevenagel condensation and quinolone synthesis, is paramount for the rational design and successful execution of synthetic strategies. The protocols and mechanistic insights provided in this document serve as a guide for researchers to explore the rich chemistry of this important building block in their drug discovery and development endeavors.

References

  • J&K Scientific LLC. (2021-02-23).
  • Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]

  • Purechemistry. (2023-02-24).
  • Georganics. (2024-02-29).
  • YouTube. (2023-01-14).
  • ResearchGate. (n.d.).
  • PubChem. (n.d.). 3-(4-Bromophenyl)-2-oxopropanoic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenylpyruvic acid. Retrieved from [Link]

  • ResearchGate. (n.d.).
  • Organic Syntheses. (2018-08-10). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid.
  • CymitQuimica. (n.d.). 3-(4-BROMOPHENYL)-2-OXOPROPANOIC ACID.
  • Semantic Scholar. (n.d.).
  • PMC - NIH. (2022-07-01). Synthesis of Quinolones and Zwitterionic Quinolonate Derivatives with Broad-Spectrum Antibiotic Activity.
  • MDPI. (n.d.).
  • PMC. (n.d.). The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity.
  • The Importance and Applications of Knoevenagel Reaction (Brief Review). (n.d.).
  • PubChemLite. (n.d.). 3-(4-bromophenyl)-2-oxopropanoic acid (C9H7BrO3).
  • PubChem. (n.d.). 3-(4-Bromo-2-fluorophenyl)-2-oxopropanoic acid. Retrieved from [Link]

  • NIH. (2023-03-15). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review.
  • MDPI. (n.d.).
  • Sigma-Aldrich. (n.d.). 3-(4-bromophenyl)-2-oxopropanoic acid.
  • ResearchGate. (n.d.). Synthesis of 4-quinolinones.
  • YouTube. (2018-07-15). Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines.
  • Morressier. (2021-04-05). Mechanisms and selectivity of solid acid catalyzed aldol condensation and fission reactions: A DFT study.
  • Organic Chemistry Portal. (n.d.).
  • Benchchem. (n.d.). Technical Support Center: Preventing Byproduct Formation in the Doebner Reaction for Quinoline Synthesis.
  • Google Patents. (2012-12-06). US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
  • PubMed Central. (2016-11-16). Two-Step Production of Phenylpyruvic Acid from L-Phenylalanine by Growing and Resting Cells of Engineered Escherichia coli.
  • ResearchGate. (2022-08-06). Simple Protocol of L-Proline-Mediated Knoevenagel Condensation: A Sustainable Access to Coumarin-3-Carboxylic Ester.
  • YouTube. (2020-02-03). Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism.
  • Chemistry LibreTexts. (2025-03-20). 25.
  • Phenylpyruvic Acid Decreases Glucose-6-Phosphate Dehydrogenase Activity in R
  • MDPI. (n.d.). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs.
  • SciSpace. (n.d.). High Yield Preparation of 4'-(4-Bromophenyl)-2,2':6',2"-terpyridine by a Condensation Reaction.
  • PMC - PubMed Central - NIH. (n.d.).
  • ResearchGate. (2025-08-07). (PDF) Utility of 4-(4-Bromophenyl)-4-oxo-but-2-enoic acid in synthesis of some important heterocyclic compounds.

Sources

Method

Purification of 3-(4-Bromophenyl)-2-oxopropanoic Acid: An Application Note on Recrystallization

Abstract This technical guide provides a comprehensive protocol for the purification of 3-(4-Bromophenyl)-2-oxopropanoic acid via recrystallization. Aimed at researchers, scientists, and professionals in drug development...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive protocol for the purification of 3-(4-Bromophenyl)-2-oxopropanoic acid via recrystallization. Aimed at researchers, scientists, and professionals in drug development, this document elucidates the causal factors behind experimental choices, ensuring a robust and reproducible purification strategy. By integrating principles of solubility, impurity profiles, and practical laboratory techniques, this guide serves as an authoritative resource for obtaining high-purity 3-(4-Bromophenyl)-2-oxopropanoic acid, a key building block in various synthetic pathways.

Introduction: The Imperative for Purity

3-(4-Bromophenyl)-2-oxopropanoic acid is a significant intermediate in the synthesis of various pharmaceutically active compounds. The purity of this α-keto acid is paramount, as even minor impurities can lead to unwanted side reactions, decreased yields, and compromised biological activity in subsequent synthetic steps. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds, leveraging differences in solubility between the target compound and its impurities in a given solvent system. A successful recrystallization can yield a product with high purity and a well-defined crystalline structure, which is often essential for downstream applications and regulatory compliance.

This application note details a systematic approach to the recrystallization of 3-(4-Bromophenyl)-2-oxopropanoic acid, from solvent selection to the final isolation of the purified product.

Foundational Principles of Recrystallization

The efficacy of recrystallization hinges on the principle that the solubility of a compound in a solvent is temperature-dependent. An ideal recrystallization solvent will exhibit the following characteristics:

  • High Solvency at Elevated Temperatures: The solvent should readily dissolve the compound of interest at or near its boiling point.

  • Low Solvency at Ambient or Reduced Temperatures: The compound should be sparingly soluble in the solvent at room temperature or below, allowing for its precipitation and recovery.

  • Favorable Impurity Solubility Profile: Impurities should either be insoluble in the hot solvent (allowing for their removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor after the desired compound has crystallized).

  • Chemical Inertness: The solvent must not react with the compound being purified.

  • Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals.

Understanding the Analyte: 3-(4-Bromophenyl)-2-oxopropanoic Acid

A thorough understanding of the physicochemical properties of 3-(4-Bromophenyl)-2-oxopropanoic acid is crucial for developing an effective purification protocol.

PropertyValueSource
Molecular Formula C₉H₇BrO₃[1]
Molecular Weight 243.06 g/mol
Melting Point 198-200 °C
Appearance Solid powder[2]

The presence of a carboxylic acid group imparts polarity and the capacity for hydrogen bonding, while the bromophenyl group contributes to its nonpolar character. This dual nature suggests that a range of solvents, or solvent mixtures, could be suitable for recrystallization.

Potential Impurities and Their Management

The nature and quantity of impurities will depend on the synthetic route employed to produce 3-(4-Bromophenyl)-2-oxopropanoic acid. Common impurities in related brominated aromatic compounds can include:

  • Unreacted Starting Materials: Such as 4-bromobenzaldehyde or other precursors.

  • Bromination Byproducts: Including isomeric or poly-brominated species.

  • Residual Bromine: Can impart a yellow or brownish color to the crude product.

  • Side-Reaction Products: From the specific synthetic pathway.

Management Strategy:

  • Residual Bromine: A pre-recrystallization wash of the crude product with a dilute aqueous solution of a reducing agent like sodium bisulfite can quench residual bromine.

  • Colored Impurities: The use of activated charcoal during the recrystallization process can effectively adsorb many colored organic impurities.

  • Insoluble Impurities: These can be removed by hot filtration of the dissolved crude product.

  • Soluble Impurities: These are removed by remaining in the cold mother liquor after the target compound has crystallized.

Experimental Protocol: A Step-by-Step Guide

This protocol is designed to be a self-validating system, with built-in checks and decision points to ensure a successful purification.

Solvent System Selection: An Empirical Approach

Given the lack of specific quantitative solubility data in the literature, a systematic experimental approach is the most reliable method for identifying the optimal solvent or solvent system.

Materials:

  • Crude 3-(4-Bromophenyl)-2-oxopropanoic acid

  • A selection of trial solvents (e.g., Ethanol, Methanol, Isopropanol, Acetone, Toluene, Water, and mixtures thereof)

  • Small test tubes

  • Heating apparatus (hot plate or water bath)

  • Vortex mixer

Procedure:

  • Initial Screening:

    • Place approximately 20-30 mg of the crude product into separate small test tubes.

    • Add a small volume (e.g., 0.5 mL) of a single solvent to each test tube at room temperature.

    • Observe the solubility. If the compound dissolves completely at room temperature, the solvent is unsuitable as a single-solvent system.

    • If the compound is insoluble or sparingly soluble, heat the test tube gently. .

    • If the compound dissolves completely upon heating, allow the solution to cool slowly to room temperature and then in an ice bath. Observe for crystal formation. A good solvent will show significant crystal formation upon cooling.

  • Mixed Solvent System Evaluation:

    • If a single solvent does not provide the desired solubility profile, a mixed solvent system (e.g., ethanol-water) can be highly effective.

    • Dissolve the crude product in a small amount of the "good" solvent (in which it is highly soluble) at an elevated temperature.

    • Slowly add the "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes turbid (cloudy).

    • Add a few drops of the "good" solvent to redissolve the precipitate and obtain a clear solution.

    • Allow the solution to cool slowly.

Recrystallization Workflow

The following workflow is based on a hypothetical optimal solvent system of ethanol-water, which is a common and effective choice for polar organic compounds. Researchers should adapt this protocol based on their findings from the solvent selection experiments.

Recrystallization_Workflow cluster_prep Preparation cluster_process Process cluster_output Output Crude Crude Product Dissolution Dissolution (in minimal hot ethanol) Crude->Dissolution Solvent Ethanol/Water Solvent->Dissolution HotFiltration Hot Filtration (optional, for insoluble impurities) Dissolution->HotFiltration Crystallization Slow Cooling & Crystallization (add hot water until turbid, then clarify with ethanol) HotFiltration->Crystallization ColdFiltration Cold Filtration (isolate crystals) Crystallization->ColdFiltration Washing Washing (with cold ethanol/water) ColdFiltration->Washing MotherLiquor Mother Liquor (contains soluble impurities) ColdFiltration->MotherLiquor Drying Drying (under vacuum) Washing->Drying PureProduct Pure Crystalline Product Drying->PureProduct

Caption: Workflow for the recrystallization of 3-(4-Bromophenyl)-2-oxopropanoic acid.

Detailed Protocol:

  • Dissolution:

    • Place the crude 3-(4-Bromophenyl)-2-oxopropanoic acid into an Erlenmeyer flask of appropriate size.

    • Add a minimal amount of the primary solvent (e.g., ethanol) and a boiling chip.

    • Gently heat the mixture on a hot plate with stirring until the solid dissolves completely. Add the solvent in small portions to avoid using an excess.

  • Decolorization (if necessary):

    • If the solution is colored, remove it from the heat and allow it to cool slightly.

    • Add a small amount of activated charcoal (typically 1-2% of the solute weight).

    • Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary):

    • If activated charcoal or other insoluble impurities are present, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization:

    • If using a mixed solvent system, slowly add the hot anti-solvent (e.g., water) to the hot solution until a persistent cloudiness is observed.

    • Add a few drops of the hot primary solvent (ethanol) until the solution becomes clear again.

    • Cover the flask and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[3]

    • Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal recovery.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the ice-cold recrystallization solvent mixture to remove any adhering mother liquor.

  • Drying:

    • Dry the purified crystals under vacuum to remove any residual solvent. The purity of the final product can be assessed by melting point determination and spectroscopic methods (e.g., NMR, IR). A sharp melting point close to the literature value is a good indicator of high purity.

Troubleshooting Common Recrystallization Issues

IssuePotential Cause(s)Recommended Solution(s)
Oiling Out The compound's melting point is lower than the boiling point of the solvent; the solution is supersaturated.Re-heat the solution and add more of the primary solvent. Consider a lower-boiling solvent system.
No Crystal Formation Too much solvent was used; the solution is not saturated.Boil off some of the solvent to concentrate the solution. Scratch the inside of the flask with a glass rod to induce crystallization. Add a seed crystal of the pure compound.
Poor Recovery The compound is too soluble in the cold solvent; premature crystallization during hot filtration.Ensure the solution is thoroughly cooled in an ice bath. Use a minimal amount of ice-cold solvent for washing. Pre-heat all glassware for hot filtration.
Product is still impure Inappropriate solvent choice; cooling was too rapid, trapping impurities.Re-evaluate the solvent system. Allow for slower cooling. Consider a second recrystallization.

Safety and Handling

3-(4-Bromophenyl)-2-oxopropanoic acid is a chemical substance that should be handled with appropriate safety precautions. Consult the Safety Data Sheet (SDS) before use.[1]

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle the compound in a well-ventilated fume hood.

  • Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the purification of 3-(4-Bromophenyl)-2-oxopropanoic acid by recrystallization. By following a systematic approach to solvent selection and adhering to the principles of good recrystallization technique, researchers can consistently obtain a high-purity product suitable for demanding synthetic applications. The emphasis on understanding the underlying principles empowers scientists to troubleshoot and adapt this protocol as needed for their specific experimental context.

References

  • PubChem. (n.d.). 3-(4-Bromophenyl)-2-oxopropanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Recrystallization. Retrieved from [Link]

Sources

Application

Application Note: A Stability-Indicating HPLC Method for Purity Analysis of 3-(4-Bromophenyl)-2-oxopropanoic Acid

Abstract This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate determination of purity for 3-(4-Bromophenyl)-2-oxopropanoic a...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate determination of purity for 3-(4-Bromophenyl)-2-oxopropanoic acid, a key intermediate in pharmaceutical synthesis. The described method is designed for researchers, scientists, and drug development professionals, providing a comprehensive protocol from sample preparation to method validation. By leveraging a C18 stationary phase with a simple isocratic mobile phase of acidified water and acetonitrile, this method ensures high resolution, excellent peak symmetry, and reliable quantification. The causality behind each experimental choice is explained, and the protocol is structured as a self-validating system in accordance with ICH guidelines.

Introduction: The Analytical Imperative

3-(4-Bromophenyl)-2-oxopropanoic acid is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). Its purity is of paramount importance as any impurities can carry through the synthetic route, potentially affecting the safety and efficacy of the final drug product. Therefore, a reliable and validated analytical method to assess its purity is a critical requirement in both research and manufacturing environments.

High-performance liquid chromatography (HPLC) is the preeminent technique for this purpose due to its high resolving power, sensitivity, and quantitative accuracy.[1] This application note describes the development and validation of a stability-indicating RP-HPLC method, capable of separating the main component from its potential degradation products and process-related impurities. A stability-indicating method is essential to ensure that any changes in the drug substance's purity over time, due to environmental factors like light, heat, or hydrolysis, can be accurately monitored.[2][3]

The choice of a reversed-phase mode is predicated on the molecular structure of 3-(4-Bromophenyl)-2-oxopropanoic acid, which possesses both non-polar (the bromophenyl ring) and polar (the carboxylic acid and keto groups) functionalities, making it well-suited for retention on a non-polar stationary phase.[4][5]

Method Development: A Rationale-Driven Approach

The development of this HPLC method was guided by the physicochemical properties of the analyte and established chromatographic principles.

Column Selection: The Core of the Separation

A C18 (octadecylsilyl) bonded silica column is selected as the stationary phase. C18 columns are the most widely used in reversed-phase HPLC for their versatility and ability to retain a broad range of compounds, from polar to non-polar.[4][6] The hydrophobic C18 chains will interact with the non-polar bromophenyl ring of the analyte, providing the primary retention mechanism. To mitigate potential issues with highly aqueous mobile phases, which can sometimes lead to "phase collapse" on traditional C18 columns, a modern, polar-embedded or end-capped C18 column is recommended.[7][8] These modifications ensure better interaction with water and provide more stable retention times.[1]

Mobile Phase Optimization: Driving the Selectivity

The mobile phase is a critical factor in achieving the desired separation.[9] For an acidic analyte like 3-(4-Bromophenyl)-2-oxopropanoic acid, controlling the pH of the mobile phase is crucial. By maintaining a pH at least 2 units below the pKa of the carboxylic acid group, the analyte will be in its protonated, neutral form.[10] This suppresses its ionization and leads to better retention and improved peak shape by minimizing secondary interactions with the silica backbone of the stationary phase.[11]

Therefore, an acidic modifier is incorporated into the aqueous component of the mobile phase. Phosphoric acid is a common and effective choice for this purpose, typically at a concentration of 0.1%.[10] Acetonitrile is selected as the organic modifier due to its low viscosity and UV transparency. The final mobile phase composition is optimized to achieve a suitable retention time and resolution between the main peak and any impurities.

Detection Wavelength: Maximizing Sensitivity

The presence of the bromophenyl chromophore in the molecule allows for sensitive detection using a UV-Vis spectrophotometer.[12] To determine the optimal wavelength for detection, a UV spectrum of 3-(4-Bromophenyl)-2-oxopropanoic acid in the mobile phase should be acquired. The wavelength of maximum absorbance (λmax) is chosen to ensure the highest sensitivity for the analyte and its potential impurities.[12] Aromatic compounds containing bromine often exhibit strong absorbance in the 200-280 nm range.[13][14] Based on similar structures, a starting wavelength of 220 nm is proposed, with final selection based on the experimental UV spectrum.[11][15]

Experimental Protocol

Materials and Reagents
  • 3-(4-Bromophenyl)-2-oxopropanoic acid reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (85%, analytical grade)

  • Methanol (HPLC grade, for flushing)

  • 0.45 µm syringe filters

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector is required.

ParameterConditionRationale
HPLC Column C18, 250 mm x 4.6 mm, 5 µm particle sizeStandard dimensions providing good efficiency and resolution.[6]
Mobile Phase Isocratic: 0.1% Phosphoric Acid in Water : Acetonitrile (60:40, v/v)Acidified aqueous phase ensures the analyte is in its non-ionized form for optimal retention and peak shape.[10] The ratio is a starting point and may need optimization.
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column, providing a balance between analysis time and column efficiency.[11]
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.[10]
Detection Wavelength 220 nm (or λmax determined from UV spectrum)Provides high sensitivity for the bromophenyl chromophore.[12]
Injection Volume 10 µLA standard injection volume to avoid column overload.[10]
Run Time 15 minutesSufficient time to elute the main peak and any potential late-eluting impurities.
Solution Preparation
  • Mobile Phase Preparation: To prepare 1 L of the mobile phase, add 1.0 mL of 85% phosphoric acid to 600 mL of HPLC-grade water. Mix well. Add 400 mL of acetonitrile and mix thoroughly. Degas the solution before use.[10]

  • Standard Solution Preparation: Accurately weigh approximately 10 mg of the 3-(4-Bromophenyl)-2-oxopropanoic acid reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to obtain a final concentration of 100 µg/mL.

  • Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution, using the material to be tested. Filter the final solution through a 0.45 µm syringe filter before injection.[11]

Analysis Workflow

The overall workflow for the purity analysis is depicted in the diagram below.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Standard Weigh Standard Standard->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC System Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Purity (% Area) Integrate->Calculate Report Generate Report Calculate->Report

Figure 1: General workflow for HPLC purity analysis.

Data Analysis and System Suitability

The purity of the sample is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Before sample analysis, the suitability of the chromatographic system must be verified. This is done by injecting the standard solution multiple times (typically 5 or 6 replicate injections). The system is deemed suitable for use if the following criteria are met:

  • Tailing Factor (Asymmetry Factor): Should be between 0.8 and 1.5 for the main peak.

  • Theoretical Plates (Column Efficiency): Should be greater than 2000.

  • Relative Standard Deviation (RSD) of Peak Area: Should be not more than 2.0%.[16]

Method Validation: Ensuring Trustworthiness

To ensure the method is reliable, accurate, and reproducible, it must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[17][18] The key validation parameters include:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[16] Specificity is demonstrated through forced degradation studies.

  • Linearity: The method's ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of 80% to 120% of the nominal concentration.[16]

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by spike recovery experiments.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).[19]

Forced Degradation Studies: Proving Stability-Indicating Power

Forced degradation, or stress testing, is crucial for developing and validating a stability-indicating method.[20][21] These studies involve subjecting the sample to harsh conditions to intentionally degrade it, thereby generating potential degradation products.[2] The HPLC method is then used to analyze these stressed samples to ensure that the degradation products are well-separated from the main peak, demonstrating the method's specificity.[22]

Protocol for Forced Degradation
  • Acid Hydrolysis: Dissolve the sample in 0.1 M HCl and heat at 60 °C for 4 hours. Neutralize before injection.

  • Base Hydrolysis: Dissolve the sample in 0.1 M NaOH and heat at 60 °C for 2 hours. Neutralize before injection.

  • Oxidative Degradation: Treat the sample with 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105 °C for 48 hours.

  • Photolytic Degradation: Expose the sample (in solution and as a solid) to UV light (e.g., 254 nm) and visible light as per ICH Q1B guidelines.

The goal is to achieve a target degradation of 5-20%.[2] The chromatograms from the stressed samples are then examined for peak purity of the parent drug and resolution from any new peaks that appear.

Forced_Degradation cluster_stress Stress Conditions cluster_analysis Analysis & Outcome Acid Acid Hydrolysis (HCl, Heat) HPLC HPLC Analysis Acid->HPLC Base Base Hydrolysis (NaOH, Heat) Base->HPLC Oxidation Oxidation (H2O2) Oxidation->HPLC Thermal Thermal (Heat) Thermal->HPLC Photo Photolytic (UV/Vis Light) Photo->HPLC Specificity Demonstrate Specificity HPLC->Specificity Pathway Understand Degradation Pathways Specificity->Pathway

Figure 2: Forced degradation study workflow.

Conclusion

The RP-HPLC method detailed in this application note provides a reliable, robust, and efficient means for determining the purity of 3-(4-Bromophenyl)-2-oxopropanoic acid. The method is grounded in established chromatographic principles and is designed to be fully validated according to ICH guidelines. The inclusion of forced degradation studies ensures that the method is stability-indicating, making it suitable for quality control throughout the drug development lifecycle. This comprehensive guide provides scientists with the necessary tools to implement and validate a critical analytical method for a key pharmaceutical intermediate.

References

  • SGS. (n.d.). HOW TO APPROACH A FORCED DEGRADATION STUDY. Retrieved from [Link]

  • Grudpan, K., Hartwell, S. K., & Lapanantnoppakhun, S. (1999). Sample cleanup and reversed-phase high-performance liquid chromatographic analysis of polar aromatic compounds in groundwater samples from a former gas plant. Journal of Chromatography A, 862(2), 137-145. Retrieved from [Link]

  • Le Boucher, J., Coudray-Lucas, C., Giboudeau, J., & Cynober, L. (2000). Branched-chain keto-acids and pyruvate in blood: measurement by HPLC with fluorimetric detection and changes in older subjects. Clinical Chemistry, 46(6 Pt 1), 848-853. Retrieved from [Link]

  • Wang, X., Ma, Y., & Li, Y. (2006). Optimization of RP-HPLC Analysis of Low Molecular Weight Organic Acids in Soil. Journal of Liquid Chromatography & Related Technologies, 29(1), 99-112. Retrieved from [Link]

  • Nakano, D., Maekawa, K., Ishii, J., & Ide, T. (2020). Analysis of intracellular α-keto acids by HPLC with fluorescence detection. Analytical Methods, 12(18), 2411-2417. Retrieved from [Link]

  • Nakano, D., Maekawa, K., Ishii, J., & Ide, T. (2020). Analysis of intracellular α-keto acids by HPLC with fluorescence detection. RSC Publishing. Retrieved from [Link]

  • Shodex. (n.d.). Guidelines for Shodex Column Selection : Organic Acids. Retrieved from [Link]

  • Jain, D., & Basniwal, P. K. (2013). Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. ResearchGate. Retrieved from [Link]

  • Teasdale, A., & Stroud, C. (2022). A practical guide to forced degradation and stability studies for drug substances. Applied Clinical Trials. Retrieved from [Link]

  • Klick, S., & Bach, A. (2005). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Retrieved from [Link]

  • Shinde, V. (2020). Forced Degradation Studies for Drug Substances & Drug Products- Scientific Considerations. Veeprho. Retrieved from [Link]

  • Khuhawar, M. Y., & Qureshi, G. A. (2012). A NOVEL HPLC METHOD FOR THE DETERMINATION OF ALPHA-KETO ACIDS IN HUMAN SERUM USING MESO STILLBENEDIAMINE AS DERIVATIZATION REAGENT. Semantic Scholar. Retrieved from [Link]

  • Khuhawar, M. Y., & Qureshi, G. A. (2012). A NOVEL HPLC METHOD FOR THE DETERMINATION OF ALPHA-KETO ACIDS IN HUMAN SERUM USING MESO STILLBENEDIAMINE AS DERIVATIZATION REAGENT. Taylor & Francis Online. Retrieved from [Link]

  • Shodex. (n.d.). HPLC column for organic acids. Retrieved from [Link]

  • Waters Corporation. (2021). Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY Qda Mass Detector. Retrieved from [Link]

  • Aurora Pro Scientific. (n.d.). HPLC Column Selection Guide. Retrieved from [Link]

  • Hichrom. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Retrieved from [Link]

  • Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation. Retrieved from [Link]

  • Phenomenex. (n.d.). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • Agilent. (n.d.). Separation of Organic Acids on an Agilent Polaris C18-A Column. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • ICH. (n.d.). Quality Guidelines. Retrieved from [Link]

  • Scientific Research Publishing. (n.d.). ICH-Guidelines Q2(R1), Validation of Analytical Procedures Text and Methodology. Retrieved from [Link]

  • Altabrisa Group. (n.d.). 3 Key Regulatory Guidelines for Method Validation. Retrieved from [Link]

  • Jordi Labs. (n.d.). Reverse Phase/ Normal Phase HPLC Analytical Techniques. Retrieved from [Link]

  • Phenomenex. (n.d.). Normal-phase vs. Reversed-phase Chromatography. Retrieved from [Link]

  • ResearchGate. (2019). Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. Retrieved from [Link]

  • Madhavan, P., Rao, B. M., Pravin, B., Thilakkumar, T., Arun, K., Sravan, T., Sivakumar, K., & Chandrasekhar, K. B. (2007). A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl). TSI Journals. Retrieved from [Link]

  • Klosik, M., et al. (2019). Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. MDPI. Retrieved from [Link]

  • IOSR Journal. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. Retrieved from [Link]

  • Organic Syntheses. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid. Retrieved from [Link]

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of Bromophenol blue. Retrieved from [Link]

  • PubChem. (n.d.). 3-(4-Bromophenyl)-2-oxopropanoic acid. Retrieved from [Link]

  • Ahn, M. Y., et al. (2013). UV-induced formation of bromophenols from polybrominated diphenyl ethers. PubMed. Retrieved from [Link]

  • Bell, D. (2015). Important Aspects of UV Detection for HPLC. LCGC International. Retrieved from [Link]

  • Google Patents. (n.d.). CN105758984A - Method using derivatization HPLC-DAD method to determine small-molecule halogenated carboxylic acid in medicine.
  • SpectraBase. (n.d.). p-Bromophenyl phenyl sulfone. Retrieved from [Link]

  • SpectraBase. (n.d.). p-Bromophenyl methyl sulfoxide. Retrieved from [Link]

  • Kovaříková, P., Klimeš, J., & Dohnal, J. (2009). An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase. Journal of Pharmaceutical and Biomedical Analysis, 50(4), 643-647. Retrieved from [Link]

Sources

Method

Application Note: A Robust GC-MS Method for the Identification of Impurities in 3-(4-Bromophenyl)-2-oxopropanoic Acid

Abstract This application note presents a detailed and robust Gas Chromatography-Mass Spectrometry (GC-MS) method for the identification and differentiation of potential impurities in 3-(4-Bromophenyl)-2-oxopropanoic aci...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed and robust Gas Chromatography-Mass Spectrometry (GC-MS) method for the identification and differentiation of potential impurities in 3-(4-Bromophenyl)-2-oxopropanoic acid, a key intermediate in pharmaceutical synthesis. Due to the low volatility and thermal lability of the target analyte and its related impurities, a two-step derivatization protocol involving methoximation followed by trimethylsilylation is employed. This procedure stabilizes the reactive keto and carboxyl functional groups, rendering the molecules suitable for GC-MS analysis. The described method provides the necessary chromatographic resolution and mass spectral data to confidently identify process-related impurities, such as positional isomers and unreacted starting materials, ensuring the quality and purity of the active pharmaceutical ingredient (API) precursor.

Introduction

The purity of starting materials and intermediates is a critical parameter in the synthesis of active pharmaceutical ingredients (APIs). Impurities can affect the safety, efficacy, and stability of the final drug product. 3-(4-Bromophenyl)-2-oxopropanoic acid is an important building block in organic synthesis, and its purity must be rigorously controlled. A common synthetic route to this and similar aromatic compounds involves Friedel-Crafts acylation, a process that can generate positional isomers (ortho- and meta-substituted) as significant byproducts.[1] Therefore, a reliable analytical method is required to identify and control these impurities.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds. However, polar and thermally sensitive molecules like α-keto acids are not amenable to direct GC-MS analysis.[2] Derivatization is a crucial sample preparation step that converts polar functional groups, such as carboxylic acids and ketones, into less polar, more volatile, and more thermally stable derivatives.[2][3]

This application note details a comprehensive GC-MS method based on a two-step derivatization process:

  • Methoximation: The keto group is converted to a methoxime using methoxyamine hydrochloride. This step is critical for stabilizing the α-keto acid, preventing decarboxylation at high temperatures, and avoiding multiple derivatization products due to keto-enol tautomerism.[2]

  • Trimethylsilylation (TMS): The acidic proton of the carboxylic acid group and the oxime are replaced with a trimethylsilyl (TMS) group using N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). This significantly increases the volatility of the analyte.[3][4]

The subsequent GC-MS analysis provides excellent chromatographic separation of the derivatized target compound from its potential impurities, with mass spectrometry enabling unambiguous identification based on characteristic fragmentation patterns.

Experimental Protocol

Reagents and Materials
  • 3-(4-Bromophenyl)-2-oxopropanoic acid sample

  • Methoxyamine hydrochloride (MeOx), ≥98%

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS (trimethylchlorosilane)

  • Pyridine, anhydrous, 99.8%

  • Ethyl Acetate, HPLC grade

  • Helium, carrier grade (99.999%)

  • 2 mL GC vials with PTFE-lined caps

  • Heating block or oven

Sample Preparation and Derivatization

Rationale: This two-step protocol is designed to first protect the thermally sensitive keto group through oximation, followed by silylation of the acidic proton to increase volatility. The use of anhydrous pyridine is essential as moisture can significantly inhibit the silylation reaction.[2]

  • Sample Weighing: Accurately weigh approximately 1 mg of the 3-(4-Bromophenyl)-2-oxopropanoic acid sample into a 2 mL GC vial.

  • Methoximation Step:

    • Prepare a 20 mg/mL solution of methoxyamine hydrochloride in anhydrous pyridine.

    • Add 100 µL of the methoxyamine hydrochloride solution to the dried sample in the GC vial.

    • Cap the vial tightly and vortex for 30 seconds.

    • Incubate the mixture in a heating block at 60°C for 90 minutes.

    • Allow the vial to cool to room temperature.

  • Silylation Step:

    • Add 100 µL of MSTFA (with 1% TMCS) to the vial containing the methoximated sample.

    • Cap the vial tightly and vortex for 30 seconds.

    • Incubate the mixture at 60°C for 30 minutes.

    • Allow the vial to cool to room temperature before analysis.

Experimental Workflow Diagram

GC-MS Workflow for Impurity Analysis cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing A 1. Weigh 1 mg Sample B 2. Add 100 µL MeOx in Pyridine A->B C 3. Incubate at 60°C for 90 min B->C D 4. Cool to RT C->D E 5. Add 100 µL MSTFA D->E F 6. Incubate at 60°C for 30 min E->F G 7. Cool to RT F->G H Inject 1 µL into GC-MS G->H I Chromatographic Separation H->I J Mass Spectral Detection (EI) I->J K Peak Integration & Deconvolution J->K L Mass Spectral Library Search & Fragmentation Analysis K->L M Impurity Identification L->M

Caption: Workflow for impurity analysis of 3-(4-Bromophenyl)-2-oxopropanoic acid.

GC-MS Instrumentation and Parameters

Rationale: A non-polar DB-5ms column is selected for its robustness and good performance in separating a wide range of derivatized compounds based on their boiling points and slight polarity differences. The temperature program is optimized to ensure good separation of the closely eluting positional isomers while maintaining a reasonable run time.[5]

Parameter Setting
Gas Chromatograph Agilent 7890B or equivalent
Mass Spectrometer Agilent 5977A MSD or equivalent
GC Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.0 mL/min
Injector Temperature 250°C
Injection Volume 1 µL
Split Ratio 10:1
Oven Program Initial temp: 60°C, hold for 1 min
Ramp: 10°C/min to 320°C
Hold: 5 min at 320°C
Transfer Line Temp 280°C
Ion Source Temp 230°C
Quadrupole Temp 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range 50 - 550 m/z

Results and Discussion

Identification of Potential Impurities

The primary impurities in 3-(4-Bromophenyl)-2-oxopropanoic acid are expected to be process-related. Based on a likely synthesis via Friedel-Crafts acylation of bromobenzene, the following impurities are anticipated:

  • Positional Isomers: 3-(2-Bromophenyl)-2-oxopropanoic acid (ortho-isomer) and 3-(3-Bromophenyl)-2-oxopropanoic acid (meta-isomer). These are formed due to the directing effects of the bromo substituent on the aromatic ring during electrophilic substitution.

  • Unreacted Starting Materials: Bromobenzene and other acylation precursors.

  • Byproducts of Derivatization: Incompletely derivatized products (e.g., only silylated or only methoximated).

The described GC-MS method allows for the effective separation and identification of these species. The positional isomers, having the same mass but slightly different polarities, will exhibit distinct retention times.

Expected Chromatographic and Mass Spectral Data

The derivatized parent compound and its isomers will have a nominal mass of 387 g/mol (for the 79Br isotope) after methoximation and di-silylation (one TMS on the carboxyl group and one on the oxime). The mass spectrum is expected to show a characteristic isotopic pattern for a bromine-containing compound (M+ and M+2 peaks with approximately 1:1 intensity).

Table 1: Expected GC-MS Data for Derivatized Analytes

Compound Expected Retention Time (min) Molecular Ion (m/z) Key Diagnostic Fragment Ions (m/z)
Derivatized 3-(2-Bromophenyl)-2-oxopropanoic acidEarlier eluting isomer387/389372/374 ([M-15]+), 256/258, 169, 73
Derivatized 3-(3-Bromophenyl)-2-oxopropanoic acidIntermediate eluting isomer387/389372/374 ([M-15]+), 256/258, 169, 73
Derivatized 3-(4-Bromophenyl)-2-oxopropanoic acidLater eluting isomer387/389372/374 ([M-15]+), 256/258, 169, 73

Note: Retention times are estimates and will vary based on the specific instrument and column conditions. The para-isomer is generally expected to elute last due to its higher symmetry and packing efficiency on the stationary phase.

Mass Spectral Fragmentation Pathway

The primary fragmentation of the derivatized molecule under electron ionization is expected to involve the loss of a methyl group from a trimethylsilyl moiety, resulting in a stable [M-15]+ ion. Other significant fragments arise from cleavages around the functional groups.

Fragmentation Pathway cluster_frags Key Fragmentation Events parent Derivatized Analyte [M]+• m/z 387/389 m15 [M-CH3]+ (Loss of methyl from TMS) m/z 372/374 parent->m15 - •CH3 frag1 [M-COOTMS]+ (Loss of silylated carboxyl) m/z 270/272 parent->frag1 - COOSi(CH3)3 frag2 [Br-Ph-CH2]+ (Benzylic cation) m/z 169/171 parent->frag2 α-cleavage tms [Si(CH3)3]+ (TMS cation) m/z 73 m15->tms frag1->tms frag2->tms

Caption: Predicted fragmentation of derivatized 3-(4-Bromophenyl)-2-oxopropanoic acid.

Conclusion

The GC-MS method detailed in this application note provides a reliable and robust solution for the identification of potential impurities in 3-(4-Bromophenyl)-2-oxopropanoic acid. The two-step methoximation and silylation derivatization protocol effectively prepares the thermally labile α-keto acid for analysis, enabling excellent chromatographic separation and confident identification of critical process-related impurities, including positional isomers. This method is highly suitable for implementation in quality control laboratories within the pharmaceutical industry to ensure the purity and consistency of key synthetic intermediates.

References

  • Optimization of a GC-MS method for the profiling of microbiota-dependent metabolites in blood samples: An application to type 2 diabetes and prediabetes. (2022). National Institutes of Health (NIH). Available at: [Link]

  • Mass Spectral Databases. Wiley Science Solutions. Available at: [Link]

  • Mass Spectrometric Fragmentation of Trimethylsilyl and Related Alkylsilyl Derivatives. (2019). PubMed. Available at: [Link]

  • Fragmentation of Dicarboxylic and Tricarboxylic Acids in the Krebs Cycle Using GC-EI-MS and GC-EI-MS/MS. (2018). PubMed Central. Available at: [Link]

  • Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. (2025). Bibel lab. Available at: [Link]

  • Formation and identification of novel derivatives of primary amine and zwitterionic drugs. (2014). IU Indianapolis ScholarWorks. Available at: [Link]

  • Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. (2012). Google Patents.
  • Wiley Registry® of Mass Spectral Data, 11th Edition. Wiley. Available at: [Link]

  • Phenylpyruvic acid oxime, 2TMS derivative. NIST WebBook. Available at: [Link]

  • Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? (2011). Metabolites. Available at: [Link]

  • In-situ derivatization thermal desorption GC-TOFMS for direct analysis of particle-bound non-polar and polar organic compounds in ambient aerosol. (2011). Atmospheric Chemistry and Physics. Available at: [Link]

Sources

Application

Application Notes and Protocols: Derivatization of 3-(4-Bromophenyl)-2-oxopropanoic Acid for Analytical Purposes

Introduction 3-(4-Bromophenyl)-2-oxopropanoic acid is a key α-keto acid of interest in pharmaceutical research and metabolic studies.[1][2] Its structural similarity to other biologically relevant keto acids necessitates...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-(4-Bromophenyl)-2-oxopropanoic acid is a key α-keto acid of interest in pharmaceutical research and metabolic studies.[1][2] Its structural similarity to other biologically relevant keto acids necessitates sensitive and selective analytical methods for its quantification in complex matrices.[3] The inherent properties of α-keto acids, such as high polarity and thermal instability, present significant challenges for direct analysis by common chromatographic techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).[4] Derivatization is a critical sample preparation step that chemically modifies the analyte to improve its analytical characteristics, such as volatility for GC or detector response for HPLC.[5]

This technical guide provides in-depth application notes and detailed protocols for the derivatization of 3-(4-Bromophenyl)-2-oxopropanoic acid. We will explore two distinct and robust derivatization strategies tailored for different analytical platforms:

  • Fluorescence Labeling with o-Phenylenediamine (OPD) for sensitive HPLC-UV/Fluorescence analysis.

  • Pentafluorobenzyl Bromide (PFBBr) Esterification for highly sensitive GC-Mass Spectrometry (GC-MS) analysis.

The causality behind experimental choices, self-validating system designs, and references to authoritative sources are integrated throughout to ensure scientific integrity and practical applicability for researchers, scientists, and drug development professionals.

PART 1: Derivatization for HPLC with UV/Fluorescence Detection

The introduction of a fluorescent tag is a widely employed strategy for the sensitive detection of α-keto acids by HPLC.[6][7] The reaction of the α-keto group with a suitable labeling reagent creates a highly fluorescent derivative, significantly lowering the limit of detection.[8] o-Phenylenediamine (OPD) is a classic and effective derivatization reagent that reacts with α-keto acids to form stable and highly fluorescent quinoxalinone derivatives.[9][10][11]

The reaction proceeds via a condensation mechanism between the α-keto group of the acid and the diamine functionality of OPD, leading to the formation of a heterocyclic quinoxalinone structure.[10][12] This derivative exhibits strong UV absorbance and fluorescence, making it ideal for detection by both UV-Vis and fluorescence detectors.[13][14][15]

Experimental Workflow for OPD Derivatization

The following diagram illustrates the key steps in the derivatization of 3-(4-Bromophenyl)-2-oxopropanoic acid with OPD for subsequent HPLC analysis.

OPD_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Aqueous Sample containing 3-(4-Bromophenyl)-2-oxopropanoic acid Acidify Acidify with HCl Sample->Acidify Adjust pH for reaction Add_OPD Add o-Phenylenediamine (OPD) Solution Acidify->Add_OPD Initiate reaction Incubate Incubate at Elevated Temperature Add_OPD->Incubate Drive to completion Neutralize Neutralize with NaOH (optional) Incubate->Neutralize Stabilize derivative HPLC Inject into HPLC-UV/FLD System Neutralize->HPLC Quantitative analysis

Caption: Workflow for OPD Derivatization and HPLC Analysis.

Protocol 1: o-Phenylenediamine (OPD) Derivatization

This protocol provides a step-by-step method for the derivatization of 3-(4-Bromophenyl)-2-oxopropanoic acid with OPD.

Materials:

  • 3-(4-Bromophenyl)-2-oxopropanoic acid standard or sample extract

  • o-Phenylenediamine (OPD)

  • Hydrochloric acid (HCl), concentrated

  • Sodium hydroxide (NaOH)

  • Methanol, HPLC grade

  • Water, HPLC grade

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or water bath

  • Vortex mixer

Reagent Preparation:

  • OPD Derivatization Reagent (10 mg/mL): Dissolve 100 mg of o-phenylenediamine in 10 mL of 2 M HCl. Prepare this solution fresh daily and protect it from light.

  • Internal Standard (Optional): A structurally similar α-keto acid, such as phenylpyruvic acid, can be used as an internal standard to improve quantitative accuracy.

Procedure:

  • Sample Preparation: To 100 µL of the sample or standard solution in a reaction vial, add 10 µL of the internal standard solution (if used).

  • Acidification: Add 100 µL of 2 M HCl to the vial. This acidic condition is crucial for the condensation reaction to proceed efficiently.[10]

  • Derivatization: Add 100 µL of the freshly prepared OPD derivatization reagent to the vial.

  • Reaction Incubation: Cap the vial tightly and vortex for 10 seconds. Place the vial in a heating block or water bath set at 80°C for 60 minutes. The elevated temperature accelerates the reaction to completion.

  • Cooling and Neutralization: After incubation, cool the vial to room temperature. For some HPLC methods, neutralization with an equal volume of 2 M NaOH may be necessary to achieve a single, sharp peak for the derivative.[7]

  • Analysis: The derivatized sample is now ready for injection into the HPLC system.

HPLC Conditions
ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic or gradient elution with a mixture of methanol and a suitable buffer (e.g., 20 mM phosphate buffer, pH 7.0). A typical starting condition is 60:40 Methanol:Buffer.
Flow Rate 1.0 mL/min
Injection Volume 10-20 µL
UV Detection The quinoxalinone derivative typically exhibits strong absorbance around 350-370 nm.[13][14][16]
Fluorescence Detection Excitation: ~350 nm, Emission: ~410 nm.[8][10]

PART 2: Derivatization for GC-MS Analysis

For GC-MS analysis, derivatization is essential to increase the volatility and thermal stability of 3-(4-Bromophenyl)-2-oxopropanoic acid. A highly effective method involves a two-step process: oximation of the keto group followed by esterification of the carboxylic acid group. However, a more direct and robust single-step derivatization of the carboxylic acid can be achieved using pentafluorobenzyl bromide (PFBBr).[17][18] This reagent reacts with the carboxylic acid to form a pentafluorobenzyl (PFB) ester, which is highly volatile and exhibits excellent electron-capturing properties, leading to very low detection limits in negative chemical ionization (NCI) mass spectrometry.[18][19]

The PFB ester of the α-keto acid has been shown to possess excellent chromatographic properties without the need for further derivatization of the keto group.[18]

Chemical Reaction for PFBBr Derivatization

The following diagram illustrates the esterification of 3-(4-Bromophenyl)-2-oxopropanoic acid with PFBBr.

PFBBr_Reaction reactant1 3-(4-Bromophenyl)-2-oxopropanoic acid reagents Base (e.g., K2CO3) Heat reactant2 Pentafluorobenzyl Bromide (PFBBr) product PFB Ester Derivative reagents->product plus1 +

Caption: Esterification with PFBBr.

Protocol 2: Pentafluorobenzyl Bromide (PFBBr) Derivatization

This protocol details the procedure for derivatizing 3-(4-Bromophenyl)-2-oxopropanoic acid with PFBBr for GC-MS analysis.

Materials:

  • Dried sample extract containing 3-(4-Bromophenyl)-2-oxopropanoic acid

  • Pentafluorobenzyl bromide (PFBBr) solution (e.g., 10% in acetone)

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Acetone, anhydrous

  • Toluene or Hexane, GC grade

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • Nitrogen gas supply for evaporation

Procedure:

  • Sample Drying: Ensure the sample extract is completely dry, as water can interfere with the derivatization reaction.[20] This can be achieved by evaporation under a gentle stream of nitrogen.

  • Reagent Addition: To the dried sample in a reaction vial, add 100 µL of anhydrous acetone to redissolve the analyte. Add a small amount of solid potassium carbonate (approximately 5-10 mg) to act as a base.[21]

  • Derivatization: Add 50 µL of the PFBBr solution to the vial.

  • Reaction Incubation: Cap the vial tightly and vortex for 10 seconds. Place the vial in a heating block or oven at 60-80°C for 60 minutes.[22][23]

  • Solvent Evaporation: After incubation, cool the vial to room temperature. Evaporate the acetone and excess PFBBr under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried derivative in 100 µL of toluene or hexane for injection into the GC-MS system.

GC-MS Conditions
ParameterCondition
GC Column A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
Injector Temperature 250°C
Oven Program Initial temperature of 100°C, hold for 1 minute, then ramp at 10°C/min to 280°C and hold for 5 minutes.
Carrier Gas Helium at a constant flow of 1.0 mL/min.
Ionization Mode Electron Impact (EI) or Negative Chemical Ionization (NCI). NCI is preferred for higher sensitivity with PFB derivatives.[18]
Mass Analyzer Scan or Selected Ion Monitoring (SIM) mode. In NCI mode, the PFB ester fragments to produce an intense carboxylate anion, which can be monitored for high sensitivity.[18][23]

Comparative Summary of Derivatization Methods

FeatureOPD Derivatization for HPLC-UV/FLDPFBBr Derivatization for GC-MS
Principle Condensation reaction with the α-keto group to form a fluorescent quinoxalinone derivative.[10]Esterification of the carboxylic acid group to form a volatile and electron-capturing PFB ester.[17][18]
Analyte Functional Group α-Keto groupCarboxylic acid group
Analytical Platform HPLC with UV or Fluorescence DetectionGas Chromatography-Mass Spectrometry (GC-MS)
Advantages - High sensitivity with fluorescence detection. - Robust and well-established method.[8] - Suitable for aqueous samples.- Extremely high sensitivity, especially with NCI-MS.[18] - Excellent chromatographic properties of the derivative.[18] - High specificity with MS detection.
Limitations - Potential for interference from other carbonyl-containing compounds. - Fluorescence quenching can be an issue in complex matrices.- Requires anhydrous conditions.[20] - Sample must be volatile after derivatization. - Thermal degradation of the analyte is a possibility if not derivatized properly.
Typical LOD Picomole to femtomole range.[6][8]Picomole to sub-picomole range.[18]

Conclusion

The choice of derivatization method for 3-(4-Bromophenyl)-2-oxopropanoic acid is contingent upon the available analytical instrumentation and the required sensitivity of the assay. For laboratories equipped with HPLC systems, derivatization with o-phenylenediamine offers a reliable and sensitive method for quantification using UV or fluorescence detection. For applications demanding the utmost sensitivity and specificity, derivatization with pentafluorobenzyl bromide followed by GC-MS analysis, particularly with negative chemical ionization, is the superior approach. Both protocols provided in this guide are robust and have been developed based on established chemical principles to ensure reliable and reproducible results for researchers in drug development and metabolic analysis.

References

  • Benchchem.
  • ACS Publications. Analysis of Airborne Carboxylic Acids and Phenols as Their Pentafluorobenzyl Derivatives: Gas Chromatography/Ion Trap Mass Spectrometry with a Novel Chemical Ionization Reagent, PFBOH. Environmental Science & Technology.
  • Benchchem.
  • Sigma-Aldrich.
  • RSC Publishing. Analysis of intracellular α-keto acids by HPLC with fluorescence detection.
  • ResearchGate.
  • Sigma-Aldrich.
  • ResearchGate. Pentafluorobenzyl bromide-A versatile derivatization agent in chromatography and mass spectrometry: I.
  • MDPI. Unusual Derivatization of Methylmalonic Acid with Pentafluorobenzyl Bromide to a Tripentafluorobenzyl Derivative and its Stable-Isotope Dilution GC-MS Measurement in Human Urine.
  • ACS Publications. Quantification and Mass Isotopomer Profiling of α-Keto Acids in Central Carbon Metabolism. Analytical Chemistry.
  • CTER.
  • PubMed.
  • PubMed.
  • ResearchGate. UV-Vis spectra (normalized, from a chloroform solution)
  • YouTube.
  • Preprints.org.
  • PubMed Central.
  • MDPI.
  • MDPI.
  • Brigham Young University.
  • ResearchGate.
  • PubMed Central.
  • ResearchGate. (A) UV‐Vis absorption and (B) emission spectra of the three....
  • WashU Medicine Research Profiles.
  • PubMed Central.
  • PubMed Central. Unusual Derivatization of Methylmalonic Acid with Pentafluorobenzyl Bromide to a Tripentafluorobenzyl Derivative and Its Stable-Isotope Dilution GC-MS Measurement in Human Urine.
  • GL Sciences.
  • Chem-Impex. Acide 3-(4-bromophényl)-2-méthylpropanoïque.
  • PubChem. 3-(4-Bromophenyl)-2-oxopropanoic acid.
  • CymitQuimica. 3-(4-BROMOPHENYL)-2-OXOPROPANOIC ACID.
  • Organic Syntheses. Large Scale Synthesis of Enantiomerically Pure (S)-3-(4- Bromophenyl)butanoic Acid.
  • Sigma-Aldrich. 3-(4-bromophenyl)-2-oxopropanoic acid | 38712-59-3.
  • PubChemLite. 3-(4-bromophenyl)-2-oxopropanoic acid (C9H7BrO3).
  • PubMed.
  • Restek. Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods.
  • PubMed. An innovative approach to the analysis of 3-[4-(2-methylpropyl)

Sources

Method

Application Notes and Protocols: Enzymatic Reactions Involving 3-(4-Bromophenyl)-2-oxopropanoic Acid

For: Researchers, scientists, and drug development professionals. Introduction: The Potential of a Versatile α-Keto Acid 3-(4-Bromophenyl)-2-oxopropanoic acid, also known as 3-(4-bromophenyl)pyruvic acid, is an α-keto ac...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Potential of a Versatile α-Keto Acid

3-(4-Bromophenyl)-2-oxopropanoic acid, also known as 3-(4-bromophenyl)pyruvic acid, is an α-keto acid with significant potential in biocatalysis and drug discovery.[1][2] Its structure, featuring a reactive α-keto acid moiety and a brominated aromatic ring, makes it a compelling substrate for a variety of enzymatic transformations. Understanding these reactions is crucial for harnessing its synthetic utility and for elucidating its potential as a modulator of metabolic pathways. This guide provides an in-depth exploration of the primary enzymatic reactions involving this compound, focusing on practical, field-proven protocols for its use in a research setting.

The core reactivity of 3-(4-Bromophenyl)-2-oxopropanoic acid is centered around its α-keto group and the adjacent carboxylic acid. This positions it as a substrate for two primary classes of enzymes: oxidoreductases that target the ketone, and decarboxylases that cleave the carboxyl group.

Part 1: Oxidoreductase-Mediated Chiral Synthesis

The reduction of the ketone in 3-(4-Bromophenyl)-2-oxopropanoic acid to a hydroxyl group is a stereochemically significant transformation, yielding a chiral α-hydroxy acid. Lactate dehydrogenase (LDH) and related enzymes are prime candidates for this conversion.[3][4] These enzymes typically catalyze the reversible conversion of pyruvate to lactate, utilizing NADH or NADPH as a cofactor.[3][4] The broad substrate specificity of some LDHs allows for the reduction of non-native substrates like aromatic α-keto acids.

Mechanism of Action: Lactate Dehydrogenase

Lactate dehydrogenase facilitates the transfer of a hydride ion from the cofactor NADH to the carbonyl carbon of the α-keto acid.[3] This results in the formation of an α-hydroxy acid and the oxidized cofactor, NAD+. The stereoselectivity of this reaction is a key feature, often producing a single enantiomer of the product, which is highly valuable in pharmaceutical synthesis.

Enzymatic_Reduction sub 3-(4-Bromophenyl)-2-oxopropanoic acid ldh Lactate Dehydrogenase (LDH) sub->ldh binds to active site prod 3-(4-Bromophenyl)-2-hydroxypropanoic acid nadh NADH + H+ nadh->ldh nad NAD+ ldh->prod hydride transfer ldh->nad

Caption: Enzymatic reduction of 3-(4-Bromophenyl)-2-oxopropanoic acid by Lactate Dehydrogenase.

Experimental Protocol: LDH-Mediated Reduction

This protocol outlines a method to assess the reduction of 3-(4-Bromophenyl)-2-oxopropanoic acid using commercially available Lactate Dehydrogenase. The reaction is monitored by the decrease in absorbance at 340 nm, corresponding to the oxidation of NADH.

Materials:

  • 3-(4-Bromophenyl)-2-oxopropanoic acid (Substrate)

  • Lactate Dehydrogenase (e.g., from bovine heart)[5]

  • β-Nicotinamide adenine dinucleotide, reduced form (NADH)

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • UV-Vis Spectrophotometer

  • 96-well UV-transparent microplates or quartz cuvettes

Procedure:

  • Preparation of Reagents:

    • Prepare a 100 mM stock solution of 3-(4-Bromophenyl)-2-oxopropanoic acid in DMSO.

    • Prepare a 10 mM stock solution of NADH in 100 mM potassium phosphate buffer, pH 7.4.

    • Dilute the Lactate Dehydrogenase to a working concentration of 10 units/mL in cold potassium phosphate buffer.

  • Assay Setup:

    • In a 96-well plate or cuvette, prepare the following reaction mixture:

      • 80 µL of 100 mM potassium phosphate buffer, pH 7.4

      • 10 µL of 10 mM NADH solution

      • 10 µL of the substrate stock solution at various concentrations (e.g., to achieve final concentrations of 0.1 to 5 mM)

    • Include a negative control with 10 µL of DMSO instead of the substrate solution.

  • Initiation and Measurement:

    • Initiate the reaction by adding 10 µL of the LDH working solution to each well.

    • Immediately begin monitoring the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes at a constant temperature (e.g., 25°C or 37°C).

  • Data Analysis:

    • Calculate the rate of NADH oxidation from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (ε of NADH at 340 nm is 6220 M⁻¹cm⁻¹).

    • Plot the reaction rate as a function of substrate concentration to determine kinetic parameters such as Kₘ and Vₘₐₓ.

ParameterDescriptionTypical Value Range
Substrate Conc. Final concentration in the assay0.1 - 5 mM
NADH Conc. Final concentration in the assay1 mM
Enzyme Conc. Final concentration in the assay1 unit/mL
pH pH of the reaction buffer7.4
Temperature Temperature of the assay25°C or 37°C
Wavelength Wavelength for monitoring340 nm

Part 2: Decarboxylation Reactions

Pyruvate decarboxylase (PDC) is another key enzyme that can potentially act on 3-(4-Bromophenyl)-2-oxopropanoic acid.[6][7] This enzyme catalyzes the non-oxidative decarboxylation of pyruvate to acetaldehyde and carbon dioxide, primarily in yeast and some plants under anaerobic conditions.[6][8] The active site of PDC can accommodate other α-keto acids, making it a candidate for the decarboxylation of our target molecule.

Mechanism of Action: Pyruvate Decarboxylase

PDC utilizes thiamine pyrophosphate (TPP) as a cofactor.[7][8] The reaction proceeds through the formation of a covalent intermediate between the substrate and TPP, which facilitates the cleavage of the C-C bond and the release of CO₂. The resulting product would be 2-(4-bromophenyl)acetaldehyde.

Enzymatic_Decarboxylation sub 3-(4-Bromophenyl)-2-oxopropanoic acid pdc Pyruvate Decarboxylase (PDC) + TPP sub->pdc binds to active site prod 2-(4-Bromophenyl)acetaldehyde co2 CO₂ pdc->prod decarboxylation pdc->co2

Sources

Application

Application Note &amp; Protocol: A Scalable and Robust Synthesis of 3-(4-Bromophenyl)-2-oxopropanoic Acid

Abstract This document provides a comprehensive guide for the large-scale synthesis of 3-(4-bromophenyl)-2-oxopropanoic acid, a key building block in the development of pharmaceuticals and other fine chemicals. Recognizi...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the large-scale synthesis of 3-(4-bromophenyl)-2-oxopropanoic acid, a key building block in the development of pharmaceuticals and other fine chemicals. Recognizing the challenges inherent in scaling chemical syntheses—such as ensuring safety, maintaining high yield and purity, and managing costs—we present a detailed protocol based on the Darzens glycidic ester condensation. This route was selected for its reliability, use of readily available starting materials, and amenability to industrial-scale production. This guide explains the causal chemistry behind each step, provides a self-validating protocol with integrated quality control checkpoints, and is grounded in authoritative scientific literature to ensure technical accuracy and trustworthiness for researchers, scientists, and drug development professionals.

Introduction & Strategic Synthesis Selection

3-(4-Bromophenyl)-2-oxopropanoic acid, an α-keto acid, is a valuable precursor in organic synthesis. Its utility stems from the presence of three reactive centers: the carboxylic acid, the ketone, and the aryl bromide, which can be further functionalized, for example, via cross-coupling reactions. While several synthetic routes to arylpyruvic acids exist, including the Erlenmeyer-Plöchl azlactone synthesis and Grignard reagent-based methods, the Darzens condensation offers a superior balance of efficiency, scalability, and economic viability for this specific target.[1][2]

  • Erlenmeyer-Plöchl Synthesis: While effective, this route requires the preparation of N-acyl glycine precursors and can involve harsh hydrolysis conditions.[3][4][5][6][7]

  • Grignard-based Routes: The reaction of an organomagnesium reagent with diethyl oxalate is a classic approach.[8][9] However, the stringent anhydrous conditions and the highly exothermic nature of Grignard reactions present significant safety and handling challenges at a large scale.[8][10]

The chosen Darzens condensation route proceeds in two main stages: (1) the formation of an α,β-epoxy ester (glycidic ester) from 4-bromobenzaldehyde and an α-haloacetate, and (2) subsequent saponification and acid-catalyzed decarboxylation to yield the target α-keto acid.[2][11][12] This pathway is advantageous due to its operational simplicity and the relatively stable nature of the intermediates involved.

Overall Synthetic Workflow

The logical flow of the synthesis is designed for process control and optimization at each critical stage.

G cluster_0 Stage 1: Darzens Condensation cluster_1 Stage 2: Hydrolysis & Decarboxylation cluster_2 Stage 3: Purification & QC A 4-Bromobenzaldehyde + Ethyl Chloroacetate B Base-catalyzed Condensation (NaOEt, 0-10 °C) A->B Reagents C Crude Glycidic Ester (Ethyl 3-(4-bromophenyl)oxirane-2-carboxylate) B->C Forms Epoxide D Saponification (NaOH, EtOH/H2O, Reflux) C->D Intermediate E Acidification & Work-up (HCl, pH 1-2) D->E Hydrolyzes Ester F Crude Product Precipitation E->F Decarboxylates G Recrystallization (Ethyl Acetate/Heptane) F->G Crude Solid H Final Product: 3-(4-Bromophenyl)-2-oxopropanoic Acid G->H Purifies I Quality Control (HPLC, NMR, MP) H->I Verifies

Figure 1: High-level workflow for the synthesis of 3-(4-Bromophenyl)-2-oxopropanoic acid.

Materials and Safety

Successful and safe execution of this protocol requires careful handling of all chemicals. A thorough risk assessment should be performed before commencing any work.

Chemical Formula MW ( g/mol ) CAS No. Key Hazards (GHS)
4-BromobenzaldehydeC₇H₅BrO185.021122-91-4H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation), H335 (Respiratory irritation)
Ethyl ChloroacetateC₄H₇ClO₂122.55105-39-5H226 (Flammable liquid), H301+H311+H331 (Toxic), H314 (Severe skin burns/eye damage)
Sodium EthoxideC₂H₅NaO68.05141-52-6H251 (Self-heating), H314 (Severe skin burns/eye damage)
TolueneC₇H₈92.14108-88-3H225 (Highly flammable), H304 (Aspiration hazard), H315 (Skin irritation), H361d (Suspected of damaging the unborn child), H373 (Organ damage), H336 (Drowsiness/dizziness)
Ethanol (Anhydrous)C₂H₆O46.0764-17-5H225 (Highly flammable), H319 (Eye irritation)
Sodium HydroxideNaOH40.001310-73-2H314 (Severe skin burns/eye damage)
Hydrochloric Acid (37%)HCl36.467647-01-0H314 (Severe skin burns/eye damage), H335 (Respiratory irritation)
Ethyl AcetateC₄H₈O₂88.11141-78-6H225 (Highly flammable), H319 (Eye irritation), H336 (Drowsiness/dizziness)
HeptaneC₇H₁₆100.21142-82-5H225 (Highly flammable), H304 (Aspiration hazard), H315 (Skin irritation), H410 (Very toxic to aquatic life)

Detailed Synthesis Protocol (1 kg Scale)

This protocol is designed for a target output of approximately 1 kg of the final product. All operations should be conducted in a well-ventilated fume hood or an appropriate process chemistry bay.

Stage 1: Darzens Condensation to form Ethyl 3-(4-bromophenyl)oxirane-2-carboxylate

Rationale: This step forms the key carbon-carbon bond. The reaction is initiated by the deprotonation of ethyl chloroacetate by sodium ethoxide, a strong base, to form a resonance-stabilized enolate. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of 4-bromobenzaldehyde. An intramolecular SN2 reaction follows, where the newly formed alkoxide displaces the chloride, closing the three-membered epoxide ring.[2] The reaction is run at low temperatures to control the exotherm and minimize side reactions.

Apparatus:

  • 20 L jacketed glass reactor equipped with a mechanical stirrer, temperature probe, nitrogen inlet, and a pressure-equalizing dropping funnel.

  • Cooling circulator connected to the reactor jacket.

Procedure:

  • Reactor Setup: Ensure the reactor is clean, dry, and purged with nitrogen.

  • Reagent Charge: Charge the reactor with 4-bromobenzaldehyde (1.20 kg, 6.48 mol, 1.0 eq) and anhydrous toluene (8.0 L). Begin stirring to dissolve the solid.

  • Initial Cooling: Cool the reactor contents to 0-5 °C using the cooling circulator.

  • Haloester Addition: Add ethyl chloroacetate (0.95 kg, 7.78 mol, 1.2 eq) to the reactor. Maintain the temperature between 0-5 °C.

  • Base Preparation: In a separate dry vessel under nitrogen, prepare the sodium ethoxide solution by carefully adding a 21% (w/w) solution of sodium ethoxide in ethanol (2.80 kg, 8.64 mol, 1.33 eq) to the dropping funnel.

  • Base Addition: Add the sodium ethoxide solution dropwise to the reactor over 2-3 hours. Causality: A slow addition rate is critical to maintain the internal temperature below 10 °C. A rapid increase in temperature can lead to unwanted side reactions, such as the self-condensation of the ester.

  • Reaction: After the addition is complete, allow the mixture to stir at 5-10 °C for an additional 3-4 hours.

  • In-Process Control (IPC): Monitor the reaction progress by TLC or HPLC. A sample is quenched with water, extracted, and analyzed for the disappearance of 4-bromobenzaldehyde.

  • Quenching: Once the reaction is complete, slowly pour the reaction mixture into a separate vessel containing 10 L of ice-cold water with vigorous stirring.

  • Work-up:

    • Transfer the mixture to a separatory funnel. Separate the organic (toluene) layer.

    • Extract the aqueous layer with toluene (2 x 2 L).

    • Combine all organic layers and wash with brine (2 x 3 L).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude glycidic ester as a viscous oil. The crude product is typically used directly in the next step without further purification.

Stage 2: Saponification, Hydrolysis, and Decarboxylation

Rationale: This stage converts the stable glycidic ester intermediate into the final α-keto acid. The process begins with saponification (base-catalyzed hydrolysis) of the ethyl ester to a carboxylate salt. Under heating, the basic conditions also promote the opening of the strained epoxide ring. Subsequent acidification with a strong acid protonates the carboxylate and triggers a rapid decarboxylation of the unstable β-keto acid intermediate (formed after ring opening), yielding the final product.[2][11]

Apparatus:

  • 20 L jacketed glass reactor with mechanical stirrer, temperature probe, nitrogen inlet, and reflux condenser.

Procedure:

  • Reactor Charge: Dissolve the crude glycidic ester from the previous step in ethanol (6.0 L).

  • Base Addition: Prepare a solution of sodium hydroxide (0.78 kg, 19.5 mol, 3.0 eq) in water (4.0 L) and add it to the reactor.

  • Heating: Heat the mixture to reflux (approx. 75-80 °C) and maintain for 4-6 hours.

  • IPC: Monitor the disappearance of the glycidic ester via TLC or HPLC to confirm reaction completion.

  • Cooling & Concentration: Cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure.

  • Purification Wash: Dilute the remaining aqueous solution with water (5 L) and wash with dichloromethane (2 x 2 L) to remove any non-acidic organic impurities.

  • Acidification: Transfer the aqueous layer to a clean reactor and cool to 0-5 °C in an ice bath. With vigorous stirring, slowly add concentrated hydrochloric acid (approx. 1.6 L, or until pH 1-2 is reached). A thick white precipitate of the product will form. Causality: This step must be done slowly and with efficient cooling as the neutralization is highly exothermic. Maintaining a low temperature ensures clean precipitation and minimizes degradation.

  • Isolation: Stir the slurry at 0-5 °C for 1 hour to ensure complete precipitation. Filter the solid product using a Büchner funnel.

  • Washing: Wash the filter cake with cold deionized water (3 x 2 L) until the washings are neutral (pH ~6-7) to remove inorganic salts.

Stage 3: Purification and Final Product Handling

Rationale: Recrystallization is a critical final step to achieve high purity, removing residual starting materials and side products. The chosen solvent system (ethyl acetate/heptane) is effective because the product is highly soluble in hot ethyl acetate and poorly soluble in heptane. The product dissolves in the hot solvent, and upon cooling and addition of the anti-solvent (heptane), it crystallizes out, leaving impurities behind in the mother liquor.[13]

Apparatus:

  • Appropriately sized reactor or flask for recrystallization.

  • Filtration equipment.

  • Vacuum oven.

Procedure:

  • Recrystallization:

    • Transfer the crude, damp solid to a clean reactor.

    • Add ethyl acetate (approx. 4-5 L per kg of crude product) and heat to 60-70 °C until all the solid dissolves.

    • Slowly add heptane (approx. 4-5 L) as an anti-solvent until the solution becomes cloudy.

    • Allow the solution to cool slowly to room temperature, then cool further to 0-5 °C for 2-4 hours to maximize crystal formation.

  • Final Filtration: Filter the purified crystals and wash the filter cake with a cold (0-5 °C) mixture of ethyl acetate/heptane (1:2, 1 L).

  • Drying: Dry the product in a vacuum oven at 45-50 °C until a constant weight is achieved.

  • Yield & Characterization: The expected yield is 0.95-1.1 kg (60-70% over two steps). The final product should be a white to off-white solid.[14]

Quality Control & Analytical Methods

To ensure the product meets the required specifications, the following analytical tests are mandatory.

QC_Workflow cluster_checks Start Final Dried Product MP Melting Point (198-200 °C) Start->MP HPLC HPLC Purity (>98%) Start->HPLC NMR ¹H & ¹³C NMR (Structure Confirmation) Start->NMR IR FTIR (Functional Groups) Start->IR End Product Release

Figure 2: Quality control checkpoints for final product validation.

  • Appearance: White to off-white crystalline solid.

  • Melting Point: 198-200 °C.[15] A sharp melting point range indicates high purity.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ ~13.5 (s, 1H, -COOH)

    • δ 7.60 (d, 2H, Ar-H)

    • δ 7.30 (d, 2H, Ar-H)

    • δ 4.25 (s, 2H, -CH₂-)

  • HPLC Purity:

    • Column: C18, 4.6 x 250 mm, 5 µm

    • Mobile Phase: Acetonitrile:Water (with 0.1% H₃PO₄) gradient.

    • Detection: UV at 254 nm.

    • Acceptance Criterion: Purity ≥ 98.5%.

Conclusion

The protocol detailed herein, centered on the Darzens condensation, represents a validated and scalable method for the large-scale synthesis of 3-(4-bromophenyl)-2-oxopropanoic acid. By providing a rationale for each critical step and integrating clear in-process and final quality controls, this guide is designed to enable researchers and drug development professionals to produce this key intermediate with high purity and in a reproducible manner. Adherence to the safety precautions and analytical checks is paramount for a successful outcome.

References

  • Ruble, J. C., Vandeveer, H. G., & Navarro, A. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid. Organic Syntheses, 95, 328-344. [Link]

  • Alhasawi, A., Thomas, S., & Appanna, V. D. (2020). Metabolic pathways involved in the production of ketoacids, precursors to industrial products. In Introduction to Diverse Biological Macromolecules. [Link]

  • L-Amino acid deaminase (L-AAD) as a biocatalyst for α-keto acid production. (2021). Biotechnology Advances. [Link]

  • Park, J. H., et al. (2014). 2-Keto acids based biosynthesis pathways for renewable fuels and chemicals. Journal of Industrial and Engineering Chemistry. [Link]

  • Khan, I., et al. (2013). Erlenmeyer Azlactones: Synthesis, Reactions and Biological Activity. International Journal of Modern Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Darzens Reaction. [Link]

  • European Patent Office. (1999). Method for purifying pyruvic acid compounds. EP 0937703 A1. [Link]

  • Li, Y., et al. (2024). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Molecules. [Link]

  • Wikipedia. (n.d.). Darzens reaction. [Link]

  • Taylor & Francis. (n.d.). Keto acids – Knowledge and References. [Link]

  • Ruble, J. C. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic acid. ResearchGate. [Link]

  • Howard, J. W., & Fraser, W. A. (1925). Pyruvic acid. Organic Syntheses, 5, 83. [Link]

  • ResearchGate. (n.d.). Darzens condensation. [Link]

  • Analytical Method Summaries. (2021). OSHA. [Link]

  • PubChem. (n.d.). 3-(4-bromophenyl)-2-oxopropanoic acid (C9H7BrO3). [Link]

  • PubChem. (n.d.). 3-(4-Bromophenyl)-2-oxopropanoic acid. [Link]

  • Google Patents. (2011). Industrialized synthesis method of 3-(2-bromophenyl)propionic acid. CN102211994A.
  • ResearchGate. (2019). Large Scale Synthesis of Enantiomerically Pure ( S )‐3‐(4‐Bromophenyl)butanoic Acid. [Link]

  • Gualandi, A., et al. (2021). Development of Organocatalytic Darzens Reactions Exploiting the Cyclopropenimine Superbase. Molecules. [Link]

  • Wikipedia. (n.d.). Pyruvic acid. [Link]

  • ResearchGate. (2016). Utility of 4-(4-Bromophenyl)-4-oxo-but-2-enoic acid in synthesis of some important heterocyclic compounds. [Link]

  • Google Patents. (2018). A kind of green synthesis process of pyruvic acid. CN107954854A.
  • Wikipedia. (n.d.). Erlenmeyer–Plöchl azlactone and amino-acid synthesis. [Link]

  • YouTube. (2015). Grignard Reagent Synthesis Reaction Mechanism. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Pyruvic Acid: From Cellular Metabolism to Industrial Synthesis - A Comprehensive Look. [Link]

  • Google Patents. (2012). Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. EP2532644A1.
  • Google Patents. (2012). Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. US20120309973A1.
  • ResearchGate. (n.d.). Two-step synthesis of azlactones using conventional methods. [Link]

  • El-Wareth, A. O., et al. (2016). Multicomponent synthesis of 4-arylidene-2-phenyl-5(4H)-oxazolones (azlactones) using a mechanochemical approach. Chemistry Central Journal. [Link]

  • Odinity. (2014). Nucleophilic addition of propane to p-tolualdehyde through the Grignard reaction. [Link]

  • International Journal of Pharmaceutical Research and Applications. (2022). A Heterogeneous approach to synthesis of azlactones. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

optimizing reaction conditions for 3-(4-Bromophenyl)-2-oxopropanoic acid synthesis

Welcome to the dedicated technical support guide for the synthesis of 3-(4-Bromophenyl)-2-oxopropanoic acid. This resource is designed for researchers, medicinal chemists, and process development scientists.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 3-(4-Bromophenyl)-2-oxopropanoic acid. This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and provide in-depth, field-tested solutions to help you optimize your reaction conditions, improve yield, and ensure the highest purity of your target compound.

Overview of a Common Synthetic Pathway

The synthesis of arylpyruvic acids like 3-(4-Bromophenyl)-2-oxopropanoic acid can be approached through various methods. A robust and widely documented laboratory-scale method is the Erlenmeyer-Plöchl synthesis followed by hydrolysis. This two-stage process involves:

  • Stage 1: Azlactone Formation. Condensation of 4-bromobenzaldehyde with N-acetylglycine in the presence of acetic anhydride and a weak base (e.g., sodium acetate) to form an intermediate azlactone.

  • Stage 2: Hydrolysis. The azlactone ring is opened, and subsequent hydrolysis of the acetylamino group under acidic or basic conditions yields the final α-keto acid.

This pathway is reliable but has several critical points where issues can arise, impacting yield and purity. This guide will focus on troubleshooting these specific steps.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section is structured to directly address the most common issues encountered during the synthesis.

Q1: My overall yield is very low or I'm getting no product at all. What are the primary causes?

Low yield is the most frequent complaint and can originate from either the condensation or hydrolysis stage. Let's break down the possibilities.

Potential Cause A: Inefficient Azlactone Formation (Stage 1)

The Erlenmeyer-Plöchl condensation is the foundation of this synthesis. If this step fails, the entire synthesis fails.

  • Reagent Quality: The purity of your starting materials is paramount. 4-bromobenzaldehyde can oxidize to 4-bromobenzoic acid upon prolonged storage. Use freshly purified aldehyde or verify its purity by NMR or melting point. Acetic anhydride must be anhydrous, as moisture will quench it to acetic acid, halting the reaction.

  • Reaction Conditions: This reaction requires heat to proceed efficiently. A temperature range of 100-110 °C is typically required. Insufficient temperature will result in a sluggish or incomplete reaction.

  • Stoichiometry: Ensure the correct molar ratios are used. Acetic anhydride acts as both a reagent and solvent, so a significant excess is common. Sodium acetate is the catalyst; typically, about 0.5 to 1.0 equivalents relative to the aldehyde are sufficient.

Potential Cause B: Incomplete or Flawed Hydrolysis (Stage 2)

Even with a successful condensation, the hydrolysis step can be a major point of yield loss.

  • Harsh Conditions: The target molecule, an α-keto acid, can be sensitive. Overly aggressive hydrolysis conditions (e.g., highly concentrated HCl or NaOH at high temperatures for extended periods) can lead to decarboxylation or other degradation pathways.

  • Incomplete Hydrolysis: The hydrolysis of the intermediate N-acetyl-α,β-didehydro-β-(4-bromophenyl)alanine to the final keto acid requires forcing conditions. Mild conditions may only hydrolyze the azlactone but not the amide, leaving you with the stable acetylamino acid intermediate. The reaction must be monitored to ensure full conversion.

Below is a decision tree to help diagnose the source of low yield.

low_yield_troubleshooting start Low or No Yield Observed check_crude Analyze Crude Reaction Mixture (TLC, LCMS, or ¹H NMR) start->check_crude sm_present Is 4-bromobenzaldehyde the major component? check_crude->sm_present intermediate_present Is the azlactone or acetylamino acid intermediate the major component? sm_present->intermediate_present No action_stage1 Troubleshoot Stage 1 (Condensation): 1. Verify reagent purity/dryness. 2. Increase reaction temperature/time. 3. Check stoichiometry. sm_present->action_stage1 Yes action_stage2 Troubleshoot Stage 2 (Hydrolysis): 1. Increase hydrolysis time/temperature. 2. Use stronger acid/base. 3. Monitor for full conversion. intermediate_present->action_stage2 Yes action_degradation Product Degradation Likely: 1. Reduce temperature/time of hydrolysis. 2. Use milder hydrolysis conditions. 3. Ensure inert atmosphere if needed. intermediate_present->action_degradation No (Complex mixture)

Caption: Troubleshooting workflow for low yield diagnosis.

Q2: My final product is contaminated with impurities. How can I identify and prevent them?

Product purity is critical, especially for drug development applications. Impurities often stem from side reactions or incomplete conversions.

Impurity IdentityPotential SourcePrevention & Mitigation Strategy
4-Bromobenzoic Acid Oxidation of the starting 4-bromobenzaldehyde.Use high-purity, fresh 4-bromobenzaldehyde. Store it under an inert atmosphere and away from light.
N-acetyl-3-(4-bromophenyl)alanine Incomplete hydrolysis of the amide bond in the intermediate.This is a very common impurity. Increase the severity of the hydrolysis conditions (longer time, higher temperature, or stronger acid/base concentration). Monitor the reaction by LCMS to confirm the disappearance of the intermediate.
Polymeric Materials Self-condensation of intermediates or product degradation under harsh conditions.Control the temperature carefully during both reaction stages. Avoid excessively high temperatures during hydrolysis. Purify the azlactone intermediate before hydrolysis if significant polymerization is observed in Stage 1.
Q3: I'm struggling with the final purification. The product is an oil or won't crystallize. What are the best practices?

Arylpyruvic acids can be challenging to purify due to their polarity and potential for instability.

Strategy 1: Bisulfite Adduct Formation

A highly effective and specific method for purifying α-keto acids is through the formation of a crystalline bisulfite adduct.[1]

  • Dissolve the crude product in a suitable solvent (e.g., water/ethanol mixture).

  • Add a saturated solution of sodium bisulfite. The adduct will precipitate out of the solution.

  • Filter the solid adduct and wash it thoroughly to remove soluble impurities.

  • Decompose the adduct by treating it with an acid (e.g., dilute HCl) to regenerate the pure pyruvic acid, which can then be extracted.[1]

Strategy 2: Recrystallization

If the product is a solid but impure, recrystallization is a viable option.

  • Solvent Selection: A mixed solvent system is often required. Systems like ethyl acetate/heptane, toluene, or water have been reported for similar aryl acids.[2] The goal is to find a solvent in which the product is soluble when hot but sparingly soluble when cold, while impurities remain in solution.

Strategy 3: Chromatographic Purification

Column chromatography can be used but may be difficult due to the polarity of the carboxylic acid group, which can cause streaking on silica gel.

  • Modifier: Add a small amount of acetic or formic acid (0.5-1%) to the mobile phase to suppress the ionization of the carboxylic acid and improve peak shape.

  • Alternative Phases: Consider using reverse-phase silica (C18) with a water/acetonitrile or water/methanol mobile phase containing a pH modifier like trifluoroacetic acid (TFA).

Optimized Experimental Protocol

This protocol represents a robust starting point. Researchers should optimize based on their specific equipment and observations.

Stage 1: Synthesis of 2-methyl-4-(4-bromobenzylidene)-5(4H)-oxazolone (Azlactone Intermediate)

  • Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stirrer. Ensure all glassware is thoroughly dried.

  • Reagents: To the flask, add 4-bromobenzaldehyde (1.0 eq), N-acetylglycine (1.2 eq), and anhydrous sodium acetate (1.0 eq).

  • Solvent/Reagent: Add acetic anhydride (3.0 eq).

  • Reaction: Heat the mixture in an oil bath to 100-110 °C with vigorous stirring for 2-4 hours. The mixture should become a homogenous, deep orange/red solution.

  • Work-up: Allow the mixture to cool slightly. Slowly and carefully pour the warm mixture into a beaker of ice-cold water while stirring. The yellow azlactone product should precipitate.

  • Isolation: Stir the slurry for 30 minutes to fully precipitate the product and hydrolyze any remaining acetic anhydride. Filter the solid, wash thoroughly with cold water and then a small amount of cold ethanol. Dry the solid under vacuum.

Stage 2: Hydrolysis to 3-(4-Bromophenyl)-2-oxopropanoic Acid

  • Setup: In a round-bottom flask, suspend the crude azlactone from Stage 1 in a 1-2 M solution of hydrochloric acid (approx. 10-15 mL per gram of azlactone).

  • Reaction: Heat the suspension to reflux (approx. 100-105 °C) for 4-6 hours. The solid should gradually dissolve as the hydrolysis proceeds.

  • Monitoring: Monitor the reaction's completion by taking small aliquots and analyzing via TLC or LCMS to ensure the disappearance of the intermediate.

  • Isolation: Cool the reaction mixture in an ice bath. The product should crystallize out of the acidic solution.

  • Purification: Filter the crude solid product. Wash with a small amount of cold water. For highest purity, perform a recrystallization from a suitable solvent or use the bisulfite adduct purification method described in the FAQ section.

Caption: General experimental workflow for the synthesis.

References

  • BenchChem Technical Support Team. (2025). Troubleshooting low yield in Friedel-Crafts acylation reactions. BenchChem.
  • Sigma-Aldrich. Friedel–Crafts Acylation. Sigma-Aldrich.
  • Dynamit Nobel AG. (1982). Process for the production of aryl pyruvic acids. Google Patents (CA1125307A).
  • Ruble, J. C., Vandeveer, H. G., & Navarro, A. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4- Bromophenyl)butanoic Acid. Organic Syntheses, 95, 328-344.
  • European Patent Office. (1999). METHOD FOR PURIFYING PYRUVIC ACID COMPOUNDS. Googleapis (EP 0937703 A1).
  • Howard, J. W., & Fraser, W. A. Pyruvic acid. Organic Syntheses.
  • Chad's Prep. (2021). 18.2 Friedel Crafts Alkylation and Acylation. YouTube.
  • Chemistry Steps. Friedel-Crafts Acylation with Practice Problems. Chemistry Steps.
  • Google Patents. (2011). Industrialized synthesis method of 3-(2-bromophenyl)propionic acid. Google Patents (CN102211994A).

Sources

Optimization

common side reactions in the preparation of 3-(4-Bromophenyl)-2-oxopropanoic acid

Welcome to the technical support center for the synthesis of 3-(4-Bromophenyl)-2-oxopropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(4-Bromophenyl)-2-oxopropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the preparation of this important α-keto acid intermediate. Drawing from established synthetic protocols and troubleshooting experiences, this document provides in-depth, practical solutions to optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 3-(4-Bromophenyl)-2-oxopropanoic acid and what are its primary challenges?

A1: The most prevalent and classic method for synthesizing α-keto acids like 3-(4-Bromophenyl)-2-oxopropanoic acid is through the Darzens condensation , followed by hydrolysis.[1][2][3][4] This involves the reaction of 4-bromobenzaldehyde with an α-haloester (e.g., ethyl chloroacetate) in the presence of a base to form an α,β-epoxy ester (a glycidic ester).[1][5] This intermediate is then hydrolyzed to the desired α-keto acid.[1][4]

The primary challenges with this route are:

  • Controlling Side Reactions: The Darzens condensation itself can be accompanied by side reactions, particularly if the reaction conditions are not carefully controlled.[2]

  • Product Stability: The final α-keto acid product can be susceptible to degradation, especially decarboxylation, under certain conditions.[6][7]

  • Purification: Separating the desired product from starting materials, intermediates, and byproducts can be challenging.

Troubleshooting Guide: Common Side Reactions & Solutions

This section addresses specific issues you may encounter during the synthesis, providing explanations for their cause and actionable troubleshooting steps.

Issue 1: Low Yield of the Intermediate α,β-Epoxy Ester (Glycidic Ester)

Symptom: After the initial condensation reaction, analysis (e.g., TLC, GC-MS) shows a significant amount of unreacted 4-bromobenzaldehyde and/or the presence of several unexpected spots.

Root Cause & Explanation:

This issue often points to suboptimal conditions for the Darzens condensation, leading to competing side reactions.

  • Self-Condensation of the Aldehyde (Aldol Reaction): Under basic conditions, 4-bromobenzaldehyde can undergo a self-aldol condensation, especially with stronger, less sterically hindered bases. While this is less common with aromatic aldehydes compared to aliphatic ones, it can still occur.[5]

  • Cannizzaro Reaction: If a very strong base (like NaOH) is used in high concentration and the aldehyde has no α-hydrogens (which is the case for 4-bromobenzaldehyde), it can disproportionate into the corresponding alcohol (4-bromobenzyl alcohol) and carboxylic acid (4-bromobenzoic acid).

  • Base-Mediated Decomposition of the α-Haloester: The α-haloester can undergo self-condensation or decomposition in the presence of a strong base. Using an alkoxide base that corresponds to the ester (e.g., sodium ethoxide for an ethyl ester) is crucial to prevent transesterification side reactions.[1][5]

Troubleshooting Protocol:

  • Base Selection:

    • Recommended: Use a sterically hindered base like potassium tert-butoxide (KOt-Bu) or a metal alkoxide corresponding to your ester, such as sodium ethoxide (NaOEt) for ethyl chloroacetate.[2] This minimizes nucleophilic attack on the ester.

    • Action: If you are using a base like NaOH or KOH, consider switching to NaOEt or KOt-Bu.

  • Temperature Control:

    • Explanation: The Darzens condensation is often exothermic. Running the reaction at too high a temperature can favor side reactions.[2]

    • Action: Maintain a low reaction temperature, typically between 0°C and room temperature.[2] Use an ice bath to control the temperature, especially during the addition of the base.

  • Order of Addition:

    • Explanation: Adding the base to a mixture of the aldehyde and α-haloester is generally preferred. This ensures that the enolate of the α-haloester is formed in the presence of the aldehyde it is intended to react with.

    • Action: Prepare a solution of 4-bromobenzaldehyde and ethyl chloroacetate in an appropriate aprotic solvent (e.g., THF, diethyl ether). Slowly add the base to this solution while maintaining a low temperature.

Issue 2: Incomplete Hydrolysis of the Glycidic Ester

Symptom: After the hydrolysis step, your product mixture contains a significant amount of the starting α,β-epoxy ester.

Root Cause & Explanation:

Hydrolysis of the glycidic ester to the α-keto acid requires cleavage of the ester bond. This is typically achieved under basic conditions (saponification) followed by acidification. Incomplete hydrolysis can result from insufficient reaction time, inadequate base concentration, or steric hindrance.

Troubleshooting Protocol:

  • Reaction Conditions for Saponification:

    • Explanation: Saponification is the hydrolysis of an ester under basic conditions. A sufficient amount of base and adequate time are necessary for the reaction to go to completion.

    • Action:

      • Use a molar excess of a strong base like sodium hydroxide or potassium hydroxide.

      • Increase the reaction time and/or moderately increase the temperature (e.g., refluxing in an aqueous/alcoholic solution). Monitor the reaction progress by TLC until the starting ester spot disappears.[8]

  • Acidification Step:

    • Explanation: After saponification, the product exists as the carboxylate salt. A strong acid is required to protonate it to the final carboxylic acid.

    • Action: After the saponification is complete, cool the reaction mixture in an ice bath and carefully acidify with a strong acid like HCl to a pH of 1-2.[8] Ensure thorough mixing during acidification.

Issue 3: Presence of 4-Bromophenylacetic Acid as a Major Byproduct

Symptom: Your final product is contaminated with a significant amount of 4-bromophenylacetic acid.

Root Cause & Explanation:

This is a classic and highly probable side reaction resulting from the decarboxylation of the desired α-keto acid product.[1] α-Keto acids, and particularly β-keto acids, are prone to losing carbon dioxide, especially when heated or under certain pH conditions.[6][7] The hydrolysis of the glycidic ester can lead to decarboxylation, which triggers a rearrangement to form a carbonyl compound.[1]

Troubleshooting Protocol:

  • Temperature Control During Hydrolysis and Workup:

    • Explanation: Heat is a major driver of decarboxylation.[6]

    • Action: Perform the acidification and subsequent extraction steps at low temperatures (e.g., using an ice bath). Avoid excessive heating during solvent removal (roto-evaporation).

  • pH Control:

    • Explanation: While strong acid is needed for protonation, prolonged exposure to harsh acidic or basic conditions at elevated temperatures can promote decarboxylation.

    • Action: Neutralize the reaction mixture to a slightly acidic pH for workup as quickly as possible after the initial strong acidification to precipitate the product.

Visualizing the Decarboxylation Side Reaction:

Decarboxylation 3-(4-Bromophenyl)-2-oxopropanoic_acid 3-(4-Bromophenyl)-2-oxopropanoic acid 4-Bromophenylacetic_acid 4-Bromophenylacetic acid 3-(4-Bromophenyl)-2-oxopropanoic_acid->4-Bromophenylacetic_acid Heat / Δ CO2 CO₂ 3-4-Bromophenyl-2-oxopropanoic_acid 3-4-Bromophenyl-2-oxopropanoic_acid 3-4-Bromophenyl-2-oxopropanoic_acid->CO2 -CO₂

Caption: Decarboxylation of the target molecule.

Issue 4: Product Oiling Out or Difficulty with Crystallization

Symptom: The final product does not crystallize into a solid upon acidification and workup, or it forms an oil that is difficult to handle.

Root Cause & Explanation:

This is often due to the presence of impurities that disrupt the crystal lattice formation. The oily substance is likely a mixture of your desired product and one or more of the side products discussed above (e.g., unreacted starting materials, 4-bromophenylacetic acid, or oligomeric byproducts). α-Keto acids can also be prone to self-condensation or oligomerization, especially in concentrated solutions or at non-optimal pH.[9]

Troubleshooting Protocol: Purification

  • Recrystallization:

    • Explanation: This is a standard method for purifying solid organic compounds. The key is to find a suitable solvent system where the desired product has high solubility at high temperatures and low solubility at low temperatures, while the impurities remain soluble at low temperatures.

    • Action:

      • Experiment with different solvent systems. A common approach is to use a binary solvent system like ethyl acetate/heptane or dichloromethane/hexanes.[10]

      • Dissolve the crude product in a minimum amount of the hot "good" solvent (e.g., ethyl acetate) and then slowly add the "poor" solvent (e.g., heptane) until the solution becomes cloudy. Reheat to clarify and then allow it to cool slowly.

  • Bisulfite Adduct Formation:

    • Explanation: A more advanced and selective purification method for carbonyl compounds involves the formation of a reversible bisulfite adduct.[11] The keto group of your desired product will react with sodium bisulfite to form a water-soluble adduct, leaving non-carbonyl impurities in the organic phase. The adduct can then be decomposed with acid to regenerate the pure α-keto acid.

    • Protocol:

      • Dissolve the crude product in a suitable organic solvent.

      • Extract the organic solution with an aqueous solution of sodium bisulfite.

      • Separate the aqueous layer containing the bisulfite adduct.

      • Wash the aqueous layer with an organic solvent to remove any remaining impurities.

      • Decompose the adduct by adding acid (e.g., HCl), which will cause the purified product to precipitate.

      • Filter and dry the purified 3-(4-Bromophenyl)-2-oxopropanoic acid.

Workflow for Synthesis and Troubleshooting:

Sources

Troubleshooting

how to increase the yield and purity of 3-(4-Bromophenyl)-2-oxopropanoic acid

Prepared by: Senior Application Scientist, Chemical Synthesis Division Welcome to the technical support guide for 3-(4-Bromophenyl)-2-oxopropanoic acid (CAS 38712-59-3). This document is designed for researchers, chemist...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support guide for 3-(4-Bromophenyl)-2-oxopropanoic acid (CAS 38712-59-3). This document is designed for researchers, chemists, and drug development professionals to address common challenges encountered during its synthesis and purification. Our goal is to provide you with the causal insights and validated protocols necessary to enhance both the yield and purity of your final product.

Introduction

3-(4-Bromophenyl)-2-oxopropanoic acid is a valuable α-keto acid intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents. Its structure, featuring a reactive α-keto acid moiety and a brominated phenyl ring, makes it a versatile building block. However, its synthesis can be challenging, often leading to issues with yield and the presence of persistent impurities. This guide provides a structured approach to troubleshooting and optimizing your experimental outcomes.

Troubleshooting Guide: Common Experimental Issues

This section addresses the most frequent problems reported by users. Each question is followed by a detailed explanation of potential causes and actionable solutions.

Issue 1: Low Overall Reaction Yield

Q1: My final yield of 3-(4-Bromophenyl)-2-oxopropanoic acid is consistently low. What are the likely causes and how can I improve it?

A1: Low yield is a multifaceted issue that can originate at several stages of the synthesis and workup. Let's break down the common culprits based on a typical synthetic pathway.

A plausible and effective synthesis involves the condensation of a 4-bromophenyl precursor followed by hydrolysis. A common route is the Claisen condensation between ethyl 4-bromophenylacetate and diethyl oxalate, followed by saponification and acidic workup.

Synthesis_Pathway cluster_0 Step 1: Claisen Condensation cluster_1 Step 2: Hydrolysis & Decarboxylation A Ethyl 4-bromophenylacetate + Diethyl Oxalate B Diethyl 2-(4-bromobenzyl)-3-oxobutanedioate (Intermediate Ester) A->B  Base (e.g., NaOEt)  Solvent (e.g., Ethanol)   C Final Product: 3-(4-Bromophenyl)-2-oxopropanoic acid B->C  1. NaOH (aq), Heat  2. HCl (aq), Acidification   Purification_Workflow Start Crude Product (Solid/Oil) Check_Purity Analyze by NMR/LC-MS Identify Impurities Start->Check_Purity Recrystallize Recrystallization (e.g., Ethyl Acetate/Heptane) Check_Purity->Recrystallize  Impurity: Starting Material  (Different Polarity) Bisulfite Bisulfite Adduct Formation (Selective for Ketones) Check_Purity->Bisulfite  Impurity: Non-Ketonic  (e.g., Decarboxylated) Column Silica Gel Chromatography (Polarity-Based Separation) Check_Purity->Column  Impurity: Structurally Similar  (e.g., Isomers) Final Pure Product (>98%) Recrystallize->Final Bisulfite->Final Column->Final

Optimization

Technical Support Center: Synthesis of 3-(4-Bromophenyl)-2-oxopropanoic acid

Welcome to the technical support resource for the synthesis of 3-(4-bromophenyl)-2-oxopropanoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 3-(4-bromophenyl)-2-oxopropanoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges encountered during the synthesis, offering in-depth, field-tested solutions grounded in established chemical principles. Our goal is to empower you to navigate the intricacies of this synthesis with confidence and achieve high-quality outcomes.

Introduction to the Synthesis

The synthesis of 3-(4-bromophenyl)-2-oxopropanoic acid, a valuable building block in medicinal chemistry, is most commonly achieved through a two-step process: a Darzens condensation followed by hydrolysis. This route is favored for its accessibility of starting materials and generally reliable outcomes. However, as with any multi-step synthesis, there are potential pitfalls that can affect yield and purity.

This guide will focus on a common synthetic pathway: the Darzens condensation of 4-bromobenzaldehyde with an ethyl haloacetate (e.g., ethyl chloroacetate) to form an epoxy ester, followed by basic hydrolysis to yield the desired α-keto acid.

Visualizing the Workflow: A Step-by-Step Overview

G cluster_0 Step 1: Darzens Condensation cluster_1 Step 2: Hydrolysis A 4-Bromobenzaldehyde + Ethyl Chloroacetate C Formation of Ethyl 3-(4-bromophenyl)glycidate A->C Reaction B Base (e.g., NaOEt, t-BuOK) B->C Catalysis D Ethyl 3-(4-bromophenyl)glycidate C->D G 3-(4-Bromophenyl)-2-oxopropanoic acid D->G Saponification & Decarboxylation E Aqueous Base (e.g., NaOH, KOH) E->G F Acidic Workup (e.g., HCl) F->G

Caption: General workflow for the synthesis of 3-(4-Bromophenyl)-2-oxopropanoic acid.

Frequently Asked Questions & Troubleshooting Guide

Part 1: The Darzens Condensation

Question 1: My Darzens condensation reaction is not proceeding, or the yield of the epoxy ester is very low. What are the likely causes?

Answer:

Failure of the Darzens condensation to initiate or provide a good yield of ethyl 3-(4-bromophenyl)glycidate can often be traced back to a few critical factors:

  • Base Strength and Stoichiometry: The choice and amount of base are paramount. A strong base is required to deprotonate the α-carbon of the ethyl haloacetate, initiating the reaction.

    • Expert Insight: While sodium ethoxide (NaOEt) is commonly used, potassium tert-butoxide (t-BuOK) is a stronger, non-nucleophilic base that can be more effective, especially if your reagents are not perfectly anhydrous. Ensure you are using at least one full equivalent of the base.

  • Reaction Temperature: This reaction is often exothermic. Running the reaction at too high a temperature can promote side reactions, such as the Claisen condensation of the ester.

    • Protocol: It is advisable to add the base to the mixture of the aldehyde and haloester at a low temperature (e.g., 0-5 °C) and then allow the reaction to slowly warm to room temperature.

  • Reagent Purity: The presence of water or other protic impurities can quench the enolate intermediate, stalling the reaction.

    • Trustworthiness Check: Ensure your solvent (e.g., ethanol, THF) is anhydrous and that the 4-bromobenzaldehyde is of high purity. Old or improperly stored aldehyde can contain 4-bromobenzoic acid, which will consume the base.

Troubleshooting Workflow for Low Yield in Darzens Condensation:

G Start Low Yield of Epoxy Ester Check_Base Verify Base Strength & Stoichiometry Start->Check_Base Check_Temp Review Reaction Temperature Control Start->Check_Temp Check_Purity Assess Reagent and Solvent Purity Start->Check_Purity Solution_Base Use a stronger base (t-BuOK) or fresh NaOEt Check_Base->Solution_Base Solution_Temp Maintain low temperature (0-5 °C) during addition Check_Temp->Solution_Temp Solution_Purity Use anhydrous solvents and high-purity reagents Check_Purity->Solution_Purity

Caption: Decision-making process for troubleshooting low yields in the Darzens reaction.

Question 2: I'm observing the formation of significant byproducts during the Darzens condensation. How can I identify and minimize them?

Answer:

Side reactions can compete with the desired condensation, leading to a complex mixture and difficult purification. Common byproducts include:

  • Cannizzaro Reaction Products: If using a protic solvent with a base like NaOH or KOH, the aldehyde can undergo a disproportionation reaction to form 4-bromobenzyl alcohol and 4-bromobenzoic acid. This is less common with alkoxide bases in anhydrous conditions.

  • Self-Condensation of the Ester: The base can promote the self-condensation of ethyl chloroacetate.

  • Formation of an α-hydroxy ester: If water is present, the intermediate halo-alkoxide can be hydrolyzed before ring closure.

Minimization Strategies:

ParameterRecommended ActionRationale
Base Use a non-nucleophilic, strong base like potassium tert-butoxide.Minimizes competing reactions with the ester functionality.
Solvent Employ an anhydrous aprotic solvent such as THF or diethyl ether.Prevents the Cannizzaro reaction and hydrolysis of intermediates.
Temperature Maintain a low reaction temperature (0-5 °C) during base addition.Favors the desired kinetic product over thermodynamic side products.
Addition Order Add the base to the mixture of aldehyde and haloester.Ensures the enolate reacts with the aldehyde as it is formed.
Part 2: Hydrolysis and Workup

Question 3: The hydrolysis of my epoxy ester is incomplete, or I'm getting a low yield of the final α-keto acid. What should I consider?

Answer:

The hydrolysis of the glycidic ester to the α-keto acid is a critical step that can be prone to issues.

  • Mechanism Insight: The reaction proceeds via saponification of the ester, followed by hydrolysis of the epoxide and subsequent decarboxylation. Incomplete reaction can result from insufficient base or reaction time.

  • Hydrolysis Conditions:

    • Base: Use a sufficient excess of a strong base like sodium hydroxide or potassium hydroxide (typically 2-3 equivalents).

    • Solvent: A mixture of an alcohol (e.g., methanol or ethanol) and water is commonly used to ensure solubility of the ester.[1]

    • Temperature: Heating the reaction mixture (e.g., to 50-70 °C) is often necessary to drive the reaction to completion.[1] Monitor the reaction by TLC or LCMS to determine the endpoint.

  • Workup Procedure:

    • After hydrolysis, the reaction mixture should be cooled and washed with an organic solvent (e.g., diethyl ether or dichloromethane) to remove any non-acidic impurities.

    • The aqueous layer is then carefully acidified with a strong acid (e.g., concentrated HCl) to a low pH (pH 1-2).[2] This protonates the carboxylate and can facilitate the final decarboxylation. The product often precipitates upon acidification and can be collected by filtration.

Question 4: My final product is impure. What are the likely contaminants and how can I purify it?

Answer:

Impurities in the final product can arise from several sources.

  • Isomeric Impurities: Incomplete bromination of the starting material (if synthesized in-house) can lead to the presence of ortho- or meta-bromophenyl isomers in the final product.[3][4][5] These can be very difficult to remove by simple crystallization.

    • Preventative Measure: Start with high-purity 4-bromobenzaldehyde.

  • Side Products from Synthesis: As discussed, side reactions can introduce impurities that may carry through to the final step.

  • Incomplete Hydrolysis: The presence of unreacted epoxy ester or the intermediate hydroxy acid can contaminate the final product.

Purification Protocol:

  • Recrystallization: This is the most common method for purifying the final product. A mixed solvent system is often effective.

    • Recommended Solvents: A common system is ethyl acetate/heptane or dichloromethane/hexanes.[6] Dissolve the crude product in a minimum amount of the more polar solvent and then slowly add the less polar solvent until turbidity is observed. Allow the solution to cool slowly to promote the formation of pure crystals.

  • Silica Gel Chromatography: If recrystallization is ineffective, column chromatography can be employed.

    • Eluent System: A gradient of ethyl acetate in hexanes, often with a small amount of acetic acid (e.g., 1%) to keep the carboxylic acid protonated and prevent tailing on the column, is a good starting point.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 3-(4-bromophenyl)glycidate

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-bromobenzaldehyde (1 equivalent) and ethyl chloroacetate (1.1 equivalents) in anhydrous ethanol.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of sodium ethoxide (1.1 equivalents) in ethanol, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 12-16 hours, monitoring by TLC.

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude epoxy ester.

Protocol 2: Hydrolysis to 3-(4-Bromophenyl)-2-oxopropanoic acid

  • Dissolve the crude ethyl 3-(4-bromophenyl)glycidate in a mixture of methanol and water.

  • Add sodium hydroxide (2.5 equivalents) and heat the mixture to reflux for 2-4 hours, or until the reaction is complete by TLC/LCMS analysis.[1]

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Wash the remaining aqueous solution with diethyl ether to remove neutral impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH 1-2 with concentrated hydrochloric acid.[2]

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the crude 3-(4-bromophenyl)-2-oxopropanoic acid.

  • Purify the crude product by recrystallization as described above.

References

  • Organic Syntheses. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid. Retrieved from [Link]

  • Google Patents. (2012). US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
  • Eureka | Patsnap. (2012). Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. Retrieved from [Link]

  • Quick Company. (n.d.). Preparation Of 2 (4 Bromophenyl) 2 Methylpropanoic Acid. Retrieved from [Link]

  • PubChem. (n.d.). 3-(4-Bromophenyl)-2-oxopropanoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). US8299293B2 - Process for preparing α-keto acids and derivatives thereof.
  • MDPI. (n.d.). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Retrieved from [Link]

  • Google Patents. (n.d.). CN102211994A - Industrialized synthesis method of 3-(2-bromophenyl)propionic acid.
  • Google Patents. (2012). EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
  • PubMed Central. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Darzens Reaction. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Isomer Purification of 3-(4-Bromophenyl)-2-oxopropanoic acid

Welcome to the technical support center for the purification of 3-(4-bromophenyl)-2-oxopropanoic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenge...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-(4-bromophenyl)-2-oxopropanoic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the presence of ortho and meta positional isomers in their synthesis of the target para-substituted compound. The presence of these isomers can significantly impact downstream applications, including pharmacological activity and regulatory compliance. This document provides in-depth troubleshooting guides and frequently asked questions to help you achieve the desired isomeric purity.

The Challenge of Positional Isomers

The synthesis of 3-(4-bromophenyl)-2-oxopropanoic acid can often lead to the co-production of its ortho (2-bromo) and meta (3-bromo) isomers. These isomers typically exhibit very similar physical and chemical properties, making their separation a significant purification challenge.[1][2] This guide will walk you through analytical techniques to quantify the isomeric ratio and purification strategies to isolate the desired 4-bromo isomer.

Part 1: Analytical Strategies for Isomer Quantification

Accurate quantification of the isomeric mixture is the first critical step in developing an effective purification strategy.

FAQ: How can I determine the ratio of ortho, meta, and para isomers in my sample?

High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for separating and quantifying positional isomers of aromatic carboxylic acids.[1][3][4] Gas Chromatography (GC) can also be used, but often requires derivatization to improve the volatility of the keto acids.[5][6][7]

Recommended HPLC Method:

A reversed-phase HPLC method is generally effective. The slight differences in polarity between the isomers allow for their separation.

Parameter Recommendation Rationale
Column C18 or Phenyl-Hexyl column (e.g., 250 mm x 4.6 mm, 5 µm)Provides good retention and selectivity for aromatic compounds.
Mobile Phase Acetonitrile/Water or Methanol/Water with an acidic modifier (e.g., 0.1% Formic Acid or Phosphoric Acid)The organic/aqueous gradient allows for the elution of the compounds, while the acid suppresses the ionization of the carboxylic acid, leading to sharper peaks.
Detection UV at 254 nmThe aromatic ring provides strong UV absorbance at this wavelength.
Flow Rate 1.0 mL/minA standard flow rate for analytical HPLC.
Column Temp. 30-40 °CElevated temperature can improve peak shape and reduce viscosity.

Troubleshooting HPLC Analysis:

  • Poor Resolution: If the peaks are not well separated, try adjusting the mobile phase composition (decrease the organic content for more retention), or switch to a different column chemistry (e.g., a phenyl column for enhanced pi-pi interactions). A shallower gradient can also improve resolution.

  • Peak Tailing: This is common for acidic compounds. Ensure your mobile phase is sufficiently acidic (pH 2-3) to fully protonate the carboxylic acid.

  • Co-elution: If isomers are still co-eluting, consider derivatization of the carboxylic acid to an ester, which can alter the polarity and improve separation.

Part 2: Purification Strategies for Isomer Removal

Once you have a reliable analytical method, you can proceed with preparative-scale purification. The choice of method will depend on the scale of your synthesis and the required purity.

Fractional Crystallization: A Cost-Effective First Step

Fractional crystallization separates compounds based on differences in their solubility in a particular solvent at a given temperature.[8][9][10] This can be a highly effective and economical method for enriching the desired para isomer, especially on a larger scale.

FAQ: How do I develop a fractional crystallization protocol for separating bromophenyl-2-oxopropanoic acid isomers?

The key is to find a solvent system where the solubility of the three isomers is sufficiently different.

Step-by-Step Protocol:

  • Solvent Screening: Test a range of solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures with water or heptane) to determine the solubility of your isomeric mixture at both elevated and reduced temperatures. The ideal solvent will show a significant difference in solubility between the para isomer and the ortho/meta isomers.

  • Dissolution: Dissolve the crude isomeric mixture in a minimal amount of the chosen hot solvent to create a saturated solution.

  • Slow Cooling: Allow the solution to cool slowly and undisturbed. Slow cooling encourages the formation of larger, purer crystals.[9] The least soluble isomer (often the more symmetrical para isomer) should crystallize out first.

  • Isolation: Isolate the crystals by filtration.

  • Analysis: Analyze the purity of the crystals and the remaining mother liquor by HPLC.

  • Recrystallization: If necessary, repeat the process with the enriched crystals to achieve higher purity. The mother liquor, now enriched in the undesired isomers, can be set aside or subjected to further purification if desired.

Troubleshooting Fractional Crystallization:

  • Oiling Out: If the compound separates as an oil instead of crystals, you may be using a solvent in which the compound is too soluble, or the cooling rate is too fast. Try a less polar solvent or a slower cooling rate.

  • Low Yield: This can occur if too much solvent is used, or if the desired isomer has significant solubility even at low temperatures. Concentrate the mother liquor to recover more material, though it will likely be of lower purity.

  • Poor Separation: If the isomers co-crystallize, the chosen solvent may not be selective enough. Experiment with different solvent systems. The "ortho effect" can sometimes make the ortho isomer's properties significantly different from the meta and para isomers, which may be exploited in solvent selection.[11]

Preparative HPLC: For High-Purity Isolation

For achieving the highest purity, especially on a smaller scale or when fractional crystallization is ineffective, preparative HPLC is the method of choice.[12][13][14][15][16]

FAQ: How do I scale up my analytical HPLC method to a preparative separation?

The goal is to load as much material as possible onto the column without sacrificing the necessary resolution.

Workflow for Preparative HPLC Method Development:

prep_hplc_workflow A Analytical Method Development B Loading Study on Analytical Column A->B Optimize Selectivity C Scale-Up Calculation B->C Determine Max Load D Preparative Run C->D Calculate Flow Rate & Injection Volume E Fraction Collection D->E Collect Peaks F Purity Analysis of Fractions E->F Analyze by Analytical HPLC

Caption: Workflow for scaling up an analytical HPLC method to a preparative scale.

Key Considerations for Preparative HPLC:

Parameter Strategy Rationale
Column Size Increase column diameter and length.Larger columns can handle higher flow rates and larger injection volumes.
Flow Rate Scale proportionally to the cross-sectional area of the column.Maintains linear velocity and separation performance.
Sample Loading Perform a loading study to determine the maximum amount of sample that can be injected without significant loss of resolution.Overloading the column will lead to peak broadening and poor separation.
Solvent Consumption This is a significant cost factor. Optimize the method to use less solvent if possible, for example, by using a step gradient instead of a long linear gradient.[15]Economic and environmental considerations are important in large-scale purification.
Fraction Collection Use an automated fraction collector triggered by UV absorbance to isolate the peaks corresponding to each isomer.Ensures accurate and efficient collection of the purified compounds.

Troubleshooting Preparative HPLC:

  • Poor Separation on Scale-Up: The separation may look different on a preparative column. Re-optimize the gradient on the preparative system.

  • Product Precipitation in Tubing: If the purified compound is not very soluble in the mobile phase, it can precipitate after elution from the column. Diluting with a strong solvent post-column can prevent this.

  • Difficulty Removing Solvent: If using non-volatile buffers (e.g., phosphate), they will be difficult to remove from the final product. Use volatile mobile phase modifiers like formic acid or trifluoroacetic acid whenever possible.

Chemical Derivatization: An Alternative Approach

If chromatographic and crystallization methods fail to provide adequate separation, chemical derivatization can be a powerful tool.[6][7][17][18]

FAQ: How can chemical derivatization help in separating positional isomers?

By reacting the isomeric mixture with a derivatizing agent, you can create new compounds with different physical properties that may be easier to separate.

Potential Derivatization Strategy:

  • Esterification: Convert the carboxylic acid to a methyl or ethyl ester. The resulting esters will have different polarities and may be more amenable to separation by silica gel column chromatography or even distillation.

  • Amide Formation: Reacting the carboxylic acid with a chiral amine can create diastereomers, which can be separated by standard chromatography or crystallization. This is more commonly used for resolving enantiomers but can sometimes be effective for positional isomers.

Workflow for Derivatization-Based Purification:

derivatization_workflow A Isomeric Mixture B Derivatization Reaction (e.g., Esterification) A->B C Separation of Derivatives (e.g., Column Chromatography) B->C D Isolated Derivative of para-Isomer C->D E Hydrolysis D->E F Pure 3-(4-Bromophenyl)-2-oxopropanoic acid E->F

Caption: General workflow for purification via chemical derivatization.

Troubleshooting Derivatization:

  • Incomplete Reaction: Ensure you are using appropriate reaction conditions (catalyst, temperature, reaction time) to drive the derivatization to completion.

  • Difficult Hydrolysis: The final step of cleaving the derivative to regenerate the pure carboxylic acid must be high-yielding and not cause degradation of the product.

  • Introduction of New Impurities: The derivatization and hydrolysis steps can introduce new impurities that need to be removed.

Part 3: Advanced Considerations

The Impact of pKa on Separation

The acidity (pKa) of the carboxylic acid group is influenced by the position of the bromo substituent. Generally, ortho-substituted benzoic acids are more acidic than their meta and para isomers due to the "ortho effect," which involves steric hindrance that twists the carboxyl group out of the plane of the benzene ring.[11][19][20][21] While the pKa differences between meta and para isomers are often smaller, they can still be exploited.[22] These differences in acidity can be leveraged in ion-exchange chromatography or by carefully controlling the pH during liquid-liquid extractions.[23]

Safety Information

3-(4-Bromophenyl)-2-oxopropanoic acid is harmful if swallowed and causes skin and serious eye irritation.[24] Always handle this compound and its isomers with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

References

  • Pearson. (n.d.). The pKa values of a few ortho-, meta-, and para-substituted benzoic acids. Retrieved from [Link]

  • Study Prep in Pearson+. (n.d.). The pKa values of ortho-, meta-, and para-methoxybenzoic acids. Retrieved from [Link]

  • Shimadzu. (n.d.). Preparative HPLC Systems. Retrieved from [Link]

  • Filo. (2023). The pKa values of a few ortho-, meta-, and para-substituted benzoic acids. Retrieved from [Link]

  • Wikipedia. (n.d.). Ortho effect. Retrieved from [Link]

  • Quora. (2018). What is the acidic trend of benzoic acid and meta-, para-, ortho-nitrobenzoic acid? Retrieved from [Link]

  • American Chemical Society. (2009). HPLC Preparation of an Isomerically Pure Drug Intermediate on Multikilogram Scale. Retrieved from [Link]

  • PubMed. (n.d.). Enantiospecific high-performance liquid chromatographic analysis of 2-phenylpropionic acid, ketoprofen and fenoprofen. Retrieved from [Link]

  • Agilent. (n.d.). Application Compendium Solutions for Preparative HPLC. Retrieved from [Link]

  • LCGC International. (2014). Practical Aspects of Preparative HPLC in Pharmaceutical Development and Production. Retrieved from [Link]

  • PubMed. (1980). The alpha-keto acids of branched-chain amino acids: simplified derivatization for physiological samples and complete separation as quinoxalinols by packed column gas chromatography. Retrieved from [Link]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from [Link]

  • National Institutes of Health. (2013). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. Retrieved from [Link]

  • Waters. (n.d.). Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the purification of aromatic carboxylic acids.
  • LCGC International. (n.d.). Introduction to Preparative HPLC. Retrieved from [Link]

  • Google Patents. (n.d.). Separation of position isomers.
  • R Discovery. (2024). Separating and identifying multiple structural isomers of 3-hydroxy-3-(3′-hydroxyphenyl)propanoic acid (3,3′-HPHPA). Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Analysis of intracellular α-keto acids by HPLC with fluorescence detection. Retrieved from [Link]

  • ResearchGate. (2013). How can I purify carboxylic acid? Retrieved from [Link]

  • Google Patents. (n.d.). Industrialized synthesis method of 3-(2-bromophenyl)propionic acid.
  • PubChem. (n.d.). 3-(4-Bromophenyl)-2-oxopropanoic acid. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Crystallization-Enabled Stereoconvergent Michael Additions of β-Keto Esters to Nitroolefins. Retrieved from [Link]

  • Google Patents. (2012). Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
  • Wikipedia. (n.d.). Fractional crystallization (chemistry). Retrieved from [Link]

  • Google Patents. (2012). Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
  • YouTube. (2020). Fractional Crystallisation Intro Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the separation of meta and para isomers of the sodium salt of bromophenol.
  • PubChem. (n.d.). 3-(3-bromophenyl)propanoic Acid. Retrieved from [Link]

  • MDPI. (n.d.). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Retrieved from [Link]

  • TSI Journals. (n.d.). A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl). Retrieved from [Link]

  • PubChem. (n.d.). 3-(4-Bromophenyl)propionic acid. Retrieved from [Link]

  • PubChem. (n.d.). 3-(2-Bromophenyl)propionic acid. Retrieved from [Link]

  • International Journal of Chemical Studies. (2017). Separation and determination of cresol isomers (Ortho, Meta, Para). Retrieved from [Link]

  • PubChem. (n.d.). 2-(3-Bromophenyl)propanoic acid. Retrieved from [Link]

  • Doubtnut. (2020). On bromination, propionic acid gives two isomeric 2-bromopropionic acids. This pair. Retrieved from [Link]

  • YouTube. (2025). Fractional Crystallization for Separation of C8 Aromatics. Retrieved from [Link]

  • PubMed. (n.d.). Synthetic and analytical strategies for the quantification of phenyl-γ-valerolactone conjugated metabolites in human urine. Retrieved from [Link]

  • GTFCh. (2016). Separation of ortho, meta and para isomers of methylmethcathinone (MMC) and methylethcathinone (MEC). Retrieved from [Link]

  • PubMed. (n.d.). Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets. Retrieved from [Link]

  • PubMed. (2025). Investigation of Perfluorooctanesulfonic Acid (PFOS) and Perfluorooctanoic Acid (PFOA) Isomer Profiles in Naturally Contaminated Food Samples. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Crystallization of 3-(4-Bromophenyl)-2-oxopropanoic acid

Welcome to the technical support center for the crystallization of 3-(4-Bromophenyl)-2-oxopropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common chal...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the crystallization of 3-(4-Bromophenyl)-2-oxopropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the underlying scientific principles to empower you to troubleshoot and optimize your crystallization processes effectively.

Introduction to Crystallization Challenges

3-(4-Bromophenyl)-2-oxopropanoic acid, a key intermediate in various synthetic pathways, presents a unique set of crystallization challenges. Its molecular structure, featuring a carboxylic acid, a ketone, and a brominated aromatic ring, contributes to a complex solubility profile and potential for impurity interactions. This guide will address the most frequently encountered issues in a direct question-and-answer format, providing both theoretical insights and practical, field-proven solutions.

Troubleshooting Guide

This section is dedicated to resolving specific problems you may encounter during the crystallization of 3-(4-Bromophenyl)-2-oxopropanoic acid.

Issue 1: The Compound "Oils Out" Instead of Crystallizing

Q1: I've dissolved my crude 3-(4-Bromophenyl)-2-oxopropanoic acid in a hot solvent, but upon cooling, it separates as an oil instead of forming crystals. What is happening and how can I fix it?

A1: "Oiling out" is a common phenomenon in crystallization and occurs when the solute comes out of the supersaturated solution at a temperature above its melting point, or as a highly concentrated, liquid phase.[1] This is often due to a very high concentration of the solute or the presence of impurities that depress the melting point of the mixture.

Causality and Solution Workflow:

The primary reasons for oiling out are rapid cooling, an inappropriate choice of solvent, or significant impurity levels. The goal is to slow down the crystallization process and ensure that nucleation occurs below the compound's melting point.

dot

Caption: Workflow to address "oiling out".

Step-by-Step Protocol to Prevent Oiling Out:

  • Re-dissolution: If oiling has occurred, reheat the mixture until the oil redissolves completely.

  • Solvent Addition: Add a small amount (5-10% of the total volume) of the same hot solvent to decrease the supersaturation level.

  • Slow Cooling: This is a critical step. Instead of placing the flask on a cold surface, allow it to cool to room temperature slowly by placing it in an insulated container (e.g., a beaker with paper towels).

  • Solvent System Modification: If the problem persists, consider a mixed solvent system. Dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is less soluble) dropwise at an elevated temperature until the solution becomes slightly turbid. Then, add a few drops of the "good" solvent to clarify the solution before slow cooling.

Issue 2: No Crystals Form Upon Cooling

Q2: My solution of 3-(4-Bromophenyl)-2-oxopropanoic acid has cooled to room temperature, and even after an extended period, no crystals have formed. What should I do?

A2: The failure of a compound to crystallize from a supersaturated solution can be due to several factors: the solution may not be sufficiently supersaturated, or there may be a kinetic barrier to nucleation.[2]

Troubleshooting Steps for Inducing Crystallization:

Method Principle Protocol
Scratching Provides a rough surface for nucleation.Gently scratch the inside of the flask below the solvent level with a glass rod.
Seeding Introduces a template for crystal growth.[3]Add a tiny crystal of pure 3-(4-Bromophenyl)-2-oxopropanoic acid to the solution.
Reducing Solvent Volume Increases the concentration of the solute.Gently heat the solution to evaporate a portion of the solvent and then allow it to cool again.
Lowering Temperature Further decreases the solubility of the compound.Place the flask in an ice bath or refrigerator, but be aware that rapid cooling can lead to smaller, less pure crystals.
Adding an Anti-Solvent Decreases the solubility of the compound in the solvent system.If using a single solvent, cautiously add a miscible "poor" solvent dropwise until turbidity persists, then warm slightly to redissolve and cool slowly.

dot

Caption: Sequential steps to induce crystallization.

Issue 3: Poor Recovery of the Crystalline Product

Q3: I have successfully obtained crystals, but my final yield is very low. What are the likely causes and how can I improve the recovery?

A3: Low recovery is often a result of using an excessive amount of solvent, incomplete crystallization, or loss of product during filtration and washing.

Key Factors Affecting Yield and Mitigation Strategies:

  • Excess Solvent: The most common reason for low yield is dissolving the crude product in too much solvent.[4]

    • Solution: Use the minimum amount of hot solvent required to fully dissolve the compound. It is advisable to add the solvent in small portions.

  • Premature Crystallization: If the compound crystallizes in the funnel during hot filtration, significant product loss can occur.

    • Solution: Use a pre-heated funnel and filter the hot solution quickly.

  • Incomplete Crystallization: The crystallization process may not have reached equilibrium.

    • Solution: Allow more time for crystallization, potentially at a lower temperature (e.g., in a refrigerator overnight), after initial crystal formation at room temperature.

  • Washing with an Inappropriate Solvent: Washing the collected crystals with a solvent in which they are soluble will lead to product loss.

    • Solution: Wash the crystals with a small amount of ice-cold crystallization solvent or a solvent in which the compound is known to be poorly soluble.

Frequently Asked Questions (FAQs)

Q4: What is a good starting solvent for the crystallization of 3-(4-Bromophenyl)-2-oxopropanoic acid?

A4: While a universal "best" solvent does not exist, a good starting point is to screen solvents with varying polarities. Given the presence of a carboxylic acid and a polar ketone group, moderately polar solvents are likely candidates. A general principle is that "like dissolves like".[5] Consider solvents such as ethyl acetate, acetone, or a mixture of ethanol and water. A systematic approach to solvent selection is recommended.

Solvent Selection Guide:

Solvent Class Examples Expected Solubility of 3-(4-Bromophenyl)-2-oxopropanoic acid
Protic Polar Water, Ethanol, MethanolModerate to high, especially when hot. Good for mixed solvent systems.
Aprotic Polar Ethyl Acetate, AcetoneLikely good candidates for single-solvent recrystallization.
Nonpolar Hexane, TolueneLow solubility, potentially useful as anti-solvents.

Q5: How do I know if my crystallized product is pure?

A5: The purity of your crystallized 3-(4-Bromophenyl)-2-oxopropanoic acid can be assessed by several methods:

  • Melting Point Analysis: A sharp melting point close to the literature value (198-200 °C) is a good indicator of purity. Impurities will typically broaden and depress the melting range.

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate developed with an appropriate solvent system suggests high purity.

  • Spectroscopic Methods (NMR, IR): These techniques can confirm the chemical structure and identify the presence of impurities.

Q6: Could my crystallization issues be due to impurities from the synthesis?

A6: Absolutely. Impurities can significantly impact crystallization by altering solubility, inhibiting nucleation, or being incorporated into the crystal lattice.[6][7] Common impurities in the synthesis of related brominated arylpropanoic acids include isomeric byproducts (e.g., 2- or 3-bromophenyl derivatives) and unreacted starting materials.[8]

  • Impact of Impurities: Structurally similar impurities are often the most challenging to remove as they may have similar solubility profiles and can co-crystallize with the desired product.

  • Mitigation: If you suspect significant impurities, a pre-purification step such as column chromatography might be necessary before attempting crystallization. Alternatively, a charcoal treatment during the recrystallization process can sometimes remove colored impurities and byproducts.

Q7: Is polymorphism a concern for 3-(4-Bromophenyl)-2-oxopropanoic acid?

A7: Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a known phenomenon for derivatives of arylpyruvic acids.[2][5] While specific polymorphic forms of 3-(4-Bromophenyl)-2-oxopropanoic acid are not extensively documented in readily available literature, it is a possibility. Different polymorphs can have different solubilities and stabilities. If you observe variations in crystal habit or melting point between batches, you may be isolating different polymorphs. A consistent and well-controlled crystallization protocol is key to obtaining a single, desired polymorphic form.

References

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. [Link]

  • Quora. (2017). What should I do if crystallisation does not occur?. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. [Link]

  • Nature. (n.d.). Impact of impurities on crystal growth. [Link]

  • ChemTalk. (n.d.). Lab Procedure: Recrystallization. [Link]

  • University of Fribourg. (n.d.). Guide for crystallization. [Link]

  • University of Wisconsin-Madison. (n.d.). Recrystallization and Crystallization. [Link]

  • Cambridge University Press. (2019). The Influence of Impurities and Additives on Crystallization. [Link]

  • Chemistry LibreTexts. (2023). Recrystallization. [Link]

  • Google Patents. (2012). EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.

Sources

Troubleshooting

Technical Support Center: Impurity Identification in 3-(4-Bromophenyl)-2-oxopropanoic Acid

Welcome to the technical support center for identifying unknown impurities in your 3-(4-Bromophenyl)-2-oxopropanoic acid samples. This guide is designed for researchers, scientists, and drug development professionals to...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for identifying unknown impurities in your 3-(4-Bromophenyl)-2-oxopropanoic acid samples. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of impurity profiling. We will move from common questions to in-depth troubleshooting workflows, providing not just steps, but the scientific reasoning behind them to empower your experimental choices.

Frequently Asked Questions (FAQs)

This section addresses the initial questions that often arise when unexpected peaks appear in your analytical data.

Q1: What are the most probable sources of impurities in my 3-(4-Bromophenyl)-2-oxopropanoic acid sample?

A1: Impurities can be introduced at various stages of the compound's lifecycle.[1] They are generally categorized as:

  • Synthesis-Related Impurities: These include unreacted starting materials (e.g., 4-bromobenzaldehyde, pyruvic acid), intermediates, by-products from side reactions, and residual catalysts.[1][2] For example, a related compound, (S)-3-(4-Bromophenyl)butanoic acid, is synthesized from (4-bromophenyl)boronic acid, indicating that similar boronic acid derivatives could be present as starting materials in related syntheses.[3]

  • Degradation Products: 3-(4-Bromophenyl)-2-oxopropanoic acid, being a keto acid, is susceptible to degradation. Key pathways include oxidation and decarboxylation, especially when exposed to light, heat, or incompatible excipients. The keto group and the aromatic ring are potential sites for oxidative degradation.[4][5]

  • Storage and Handling Impurities: Contaminants can be introduced from storage containers (leachables) or through interaction with the atmosphere (e.g., moisture leading to hydrolysis of potential ester impurities).[1]

Q2: I have an unexpected peak in my HPLC chromatogram. What is the best analytical technique to start with for identification?

A2: High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the premier initial technique.[2][6] Here's why:

  • Separation and Mass Information: HPLC separates the impurity from the main compound (the Active Pharmaceutical Ingredient, or API), while the mass spectrometer provides the molecular weight of the impurity.[1] This is the most critical first piece of information for structural elucidation.

  • Versatility: LC-MS is well-suited for analyzing organic acids and can be adapted for a wide range of polar and non-polar compounds.[7][8][9][10]

  • Sensitivity: It offers excellent sensitivity, allowing for the detection and preliminary characterization of impurities even at very low levels (<<0.1%).[9][10]

Q3: My sample seems to degrade while sitting in the HPLC autosampler. How can I mitigate this?

A3: On-instrument instability is a common issue. The primary culprits are often temperature and solvent conditions.

  • Control Autosampler Temperature: Set your autosampler to a lower temperature (e.g., 4-10 °C) to slow down potential degradation reactions.

  • Evaluate Mobile Phase/Diluent: The pH of your sample diluent or mobile phase could be promoting degradation. If your compound is acid- or base-labile, ensure your diluent is neutral and buffered if necessary. Sometimes, switching from a protic solvent like methanol to a less reactive aprotic solvent like acetonitrile can help.

  • Limit Residence Time: Prepare sequences to run immediately after sample preparation. Avoid letting samples sit in the autosampler for extended periods (e.g., overnight) before analysis.

Q4: Do I need to derivatize my sample for analysis?

A4: For HPLC-MS analysis, derivatization is typically not required for 3-(4-Bromophenyl)-2-oxopropanoic acid and its likely impurities.[7] However, if you are using Gas Chromatography (GC), derivatization is often necessary to increase the volatility and thermal stability of the organic acid. This is a common strategy for analyzing keto acids by GC-MS.[11]

Troubleshooting Guides & Experimental Protocols

This section provides detailed workflows for systematically identifying and characterizing unknown impurities.

Guide 1: Initial Impurity Profiling by High-Performance Liquid Chromatography (HPLC-UV)

Objective: To separate and quantify impurities from the main compound using a standard HPLC-UV setup. This method serves as the foundation for further investigation.

Rationale: HPLC with UV detection is a robust and universally available technique for purity assessment.[6][12] It allows for the separation of compounds based on their polarity. By developing a stability-indicating method, you can resolve the parent compound from its potential impurities and degradation products.

Impurity_Identification_Workflow cluster_0 Phase 1: Detection & Quantification cluster_1 Phase 2: Structural Elucidation cluster_2 Phase 3: Confirmation & Characterization Start Unknown Peak in Sample Chromatogram HPLC_UV HPLC-UV Method Development (Stability Indicating) Start->HPLC_UV Quantify Quantify Impurity (Area %) HPLC_UV->Quantify LC_MS LC-MS Analysis (Determine MW & Formula) Quantify->LC_MS Impurity > Reporting Threshold? MS_MS LC-MS/MS Fragmentation (Sub-structural Information) LC_MS->MS_MS Propose Propose Putative Structures MS_MS->Propose Isolate Isolate Impurity (Prep-HPLC or Synthesis) Propose->Isolate Structure Confirmation Needed NMR NMR Spectroscopy ('H, ¹³C, 2D NMR) Isolate->NMR Confirm Confirm Structure Unambiguously NMR->Confirm Final_Report Final_Report Confirm->Final_Report Final Report

Caption: General workflow for the detection and identification of unknown impurities.

Step-by-Step Protocol: HPLC-UV Method

  • Sample Preparation:

    • Accurately weigh and dissolve the 3-(4-Bromophenyl)-2-oxopropanoic acid sample in a suitable diluent (e.g., 50:50 Acetonitrile:Water) to a final concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions: The goal is to achieve baseline separation between the main peak and all impurity peaks. A gradient method is typically required.

    ParameterRecommended SettingRationale
    Column C18 Reverse-Phase, 250 x 4.6 mm, 5 µmProvides good retention and separation for moderately polar aromatic compounds.
    Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to ensure the carboxylic acid is in its protonated form, leading to sharper peaks and consistent retention.
    Mobile Phase B AcetonitrileCommon organic modifier for reverse-phase chromatography.
    Gradient Start at 5% B, ramp to 95% B over 30 minA shallow gradient is crucial for separating closely eluting impurities.
    Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
    Column Temp. 30 °CProvides reproducible retention times.
    Injection Vol. 10 µLAdjust as needed based on sample concentration and detector response.
    UV Detection 254 nmThe bromophenyl group provides strong UV absorbance at this wavelength.
  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the area percentage of each impurity relative to the total peak area.

    • Any impurity exceeding the reporting threshold (typically 0.05% - 0.1% as per ICH guidelines) requires further identification.

Guide 2: Structural Elucidation with Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective: To determine the molecular weight and elemental formula of the unknown impurity.

Rationale: Mass spectrometry provides direct evidence of an impurity's mass, which is the first step in deducing its chemical structure.[1][13] High-Resolution Mass Spectrometry (HRMS), such as with a Q-TOF or Orbitrap instrument, can provide a highly accurate mass measurement, allowing for the prediction of the elemental formula.[6][7]

Step-by-Step Protocol: LC-MS Analysis

  • Method Transfer: Adapt the HPLC-UV method for LC-MS. Ensure mobile phase additives are volatile (e.g., formic acid or ammonium acetate are preferred over non-volatile phosphates).[8]

  • MS Acquisition:

    • Ionization Mode: Use Electrospray Ionization (ESI) in both positive and negative modes for initial screening. Organic acids typically ionize well in negative mode ([M-H]⁻).[11]

    • Mass Range: Set a wide mass range (e.g., 50-1000 m/z) to capture the parent ion and potential fragments or dimers.

  • Data Interpretation:

    • Extract the mass spectrum for the impurity peak of interest.

    • Identify the molecular ion (e.g., [M-H]⁻ or [M+H]⁺). The mass of 3-(4-Bromophenyl)-2-oxopropanoic acid is 243.05 g/mol .[14][15] Look for masses that correspond to plausible chemical modifications.

    • Examine Isotope Pattern: The presence of bromine results in a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units (due to ⁷⁹Br and ⁸¹Br isotopes). If this pattern is missing in the impurity, it suggests a modification involving the loss of the bromine atom.

Table of Potential Impurities and Expected Masses:

Potential ImpurityPlausible OriginChemical FormulaMonoisotopic Mass (Da)Expected [M-H]⁻ Ion (m/z)
4-Bromophenylacetic acidDecarboxylationC₈H₇BrO₂213.96212.95
4-BromobenzaldehydeStarting MaterialC₇H₅BrO183.95N/A (better in positive mode)
3-(4-Hydroxyphenyl)-2-oxopropanoic acidHydrolysis/DebrominationC₉H₈O₄180.04179.03
Dimerization ProductSide ReactionC₁₈H₁₄Br₂O₆487.92486.91
Guide 3: Unambiguous Structure Confirmation with NMR Spectroscopy

Objective: To definitively determine the chemical structure of an isolated impurity.

Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for structural elucidation of organic molecules.[16][17] It provides detailed information about the chemical environment of each proton and carbon atom, allowing for the unambiguous assembly of the molecular structure.[18][19] Unlike MS, NMR can distinguish between isomers.[16]

Step-by-Step Protocol: NMR Analysis

  • Impurity Isolation: This is the most challenging step. The impurity must be isolated in sufficient quantity and purity (typically >0.5 mg) for NMR analysis.

    • Preparative HPLC: Scale up your analytical HPLC method to a preparative scale to collect the impurity fraction.

    • Forced Degradation: If the impurity is a degradation product, perform a controlled degradation experiment to generate enough material for isolation.[5]

  • NMR Data Acquisition:

    • Dissolve the isolated impurity in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Acquire a suite of NMR spectra:

      • ¹H NMR: Shows the number and type of protons.

      • ¹³C NMR: Shows the number and type of carbon atoms.

      • 2D NMR (COSY, HSQC, HMBC): Reveals connectivity between atoms to piece the structure together.

  • Structure Elucidation: Compare the impurity's spectra to the parent compound's spectra. Look for the appearance or disappearance of signals that correspond to the mass change observed in the MS data. For example, the loss of the characteristic aromatic splitting pattern could indicate a change on the phenyl ring.

Guide 4: Analysis of Volatile Impurities by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify volatile or semi-volatile impurities, such as residual synthesis solvents or low molecular weight degradation products.

Rationale: GC-MS is highly effective for separating and identifying volatile compounds.[1] For brominated aromatic compounds, GC can offer excellent separation, and MS provides powerful identification capabilities.[20][21][22][23]

Step-by-Step Protocol: GC-MS Analysis

  • Sample Preparation (with Derivatization):

    • Evaporate the solvent from your sample.

    • Add a derivatizing agent (e.g., BSTFA) to convert the carboxylic acid to a more volatile silyl ester. This prevents peak tailing and improves thermal stability.

    • Heat the mixture gently (e.g., 60 °C for 30 minutes) to complete the reaction.

  • GC-MS Conditions:

    • Column: A low-to-mid polarity column (e.g., DB-5ms) is a good starting point.

    • Inlet Temperature: ~250 °C.

    • Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a high temperature (e.g., 300 °C) to elute a wide range of compounds.

  • Data Analysis: Search the resulting mass spectra against a commercial library (e.g., NIST) to tentatively identify matching compounds. The fragmentation patterns of brominated compounds are often distinctive.[23]

By following these structured guides, you can efficiently move from detecting an unknown peak to confidently identifying its structure, ensuring the quality and safety of your materials.

References
  • Veeprho. (2020, December 23). Use of NMR in Impurity Profiling for Pharmaceutical Products.
  • Toref-Standards. (2023, February 15). NMR Applications in Pharmaceutical Impurity Profiling.
  • Gil, R. R., & Kaufman, T. S. (2014). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. CONICET.
  • Kaufman, T. S. (2014). Pharmaceutical impurities and degradation products: uses and applications of NMR techniques. Journal of Pharmaceutical and Biomedical Analysis, 99, 141-165.
  • Buser, H. R. (1986). Selective detection of brominated aromatic compounds using gas chromatography/negative chemical ionization mass spectrometry. Analytical Chemistry, 58(14), 2913-2919.
  • Li, Y., et al. (2018). Determination of Branched-Chain Keto Acids in Serum and Muscles Using High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry. Molecules, 23(1), 151.
  • AZoM. (2021, December 13). Using Nuclear Magnetic Resonance (NMR) Spectroscopy to Improve Drug Purification.
  • Buser, H. R. (1986). Selective detection of brominated aromatic compounds using gas chromatography/negative chemical ionization mass spectrometry. Analytical Chemistry, 58(14), 2913-2919.
  • Afshar, M., & van Hall, G. (2023). LC-MS/MS method for quantitative profiling of ketone bodies, α-keto acids, lactate, pyruvate and their stable isotopically labelled tracers in human plasma: An analytical panel for clinical metabolic kinetics and interactions. Journal of Chromatography B, 1230, 123906.
  • de la Cal, A., et al. (2014). Gas chromatography/tandem mass spectrometry method for the simultaneous analysis of 19 brominated compounds in environmental and biological samples. Analytical and Bioanalytical Chemistry, 406(29), 7667-7676.
  • HELIX Chromatography. HPLC Methods for analysis of Ketoglutaric acid.
  • Noguchi, K., et al. (2016). Development of a New LC-MS/MS Method for the Quantification of Keto Acids. Journal of Analytical Methods in Chemistry, 2016, 5894318.
  • Afshar, M., & van Hall, G. (2023). LC-MS/MS method for quantitative profiling of ketone bodies, α-keto acids, lactate, pyruvate and their stable isotopically labelled tracers in human plasma: An analytical panel for clinical metabolic kinetics and interactions. Journal of Chromatography B, 1230, 123906.
  • Waters Corporation. (n.d.). A Study of the Analysis of Polybrominated Diphenyl Ether Flame Retardants by GC-MS/MS.
  • Jin, R., et al. (2019). Analysis of chlorinated and brominated polycyclic aromatic hydrocarbons in total deposition by GC/MS/MS. Chemosphere, 225, 78-85.
  • Shimadzu. (n.d.). Various Analysis Techniques for Organic Acids and Examples of Their Application.
  • CymitQuimica. 3-(4-BROMOPHENYL)-2-OXOPROPANOIC ACID.
  • Deshpande, A. V. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques. International Journal of Pharmaceutical Sciences and Research, 11(11), 5431-5441.
  • Shimadzu. Analytical Methods for Organic Acids.
  • IJNRD. (2024, February). Impurity Profiling in different analytical techniques. International Journal of Novel Research and Development, 9(2).
  • AMSbiopharma. (2025, September 22). Impurity profiling and HPLC methods for drug quality compliance.
  • Ruble, J. C., Vandeveer, H. G., & Navarro, A. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid. Organic Syntheses, 95, 328-344.
  • PubChem. 3-(4-bromophenyl)-2-oxopropanoic acid (C9H7BrO3).
  • PubChem. 3-(4-Bromophenyl)-2-oxopropanoic acid. CID 598758.
  • PubChem. 3-(4-Bromo-2-fluorophenyl)-2-oxopropanoic acid. CID 43444872.
  • BOC Sciences. CAS 38712-59-3 3-(4-BROMOPHENYL)-2-OXOPROPANOIC ACID.
  • Stella, V. J., & Hageman, M. J. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)2. Journal of Pharmaceutical Sciences, 89(6), 758-765.
  • Pharmaffiliates. Bromfenac-impurities.
  • ChemScene. 3-(4-Methylphenyl)-2-oxopropanoic acid. CAS 38335-22-7.
  • Sigma-Aldrich. 3-(4-bromophenyl)-2-oxopropanoic acid. CAS 38712-59-3.
  • Donnelly, M. I., Chapman, P. J., & Dagley, S. (1981). Bacterial degradation of 3,4,5-trimethoxyphenylacetic and 3-ketoglutaric acids. Journal of Bacteriology, 147(2), 477-481.
  • BenchChem. Technical Support Center: Degradation Pathways of 2-Azaspiro[4.4]nonane Derivatives.
  • Donnelly, M. I., Chapman, P. J., & Dagley, S. (1981). Bacterial degradation of 3,4,5-trimethoxyphenylacetic and 3-ketoglutaric acids. Journal of Bacteriology, 147(2), 477-481.

Sources

Optimization

improving the selectivity of bromination in 3-(4-Bromophenyl)-2-oxopropanoic acid synthesis

Welcome to the technical support center for the synthesis of 3-(4-Bromophenyl)-2-oxopropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of t...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(4-Bromophenyl)-2-oxopropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a particular focus on achieving high selectivity during the critical bromination step. Here, we will address common challenges and provide practical, field-tested solutions to optimize your experimental outcomes.

Introduction: The Challenge of Regioselectivity

The synthesis of 3-(4-Bromophenyl)-2-oxopropanoic acid, a valuable building block in medicinal chemistry, typically involves the electrophilic aromatic substitution (EAS) of 3-phenyl-2-oxopropanoic acid (also known as phenylpyruvic acid). The primary challenge in this synthesis is controlling the regioselectivity of the bromination to favor the formation of the desired para isomer over the ortho and meta isomers, as well as preventing polybromination. The substituent on the benzene ring, a -CH2C(=O)COOH group, is an activating, ortho, para-director. However, achieving high para-selectivity can be challenging due to steric and electronic factors. This guide provides a systematic approach to troubleshooting and optimizing this crucial reaction step.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the bromination of 3-phenyl-2-oxopropanoic acid?

A1: The most common side products are the ortho-brominated isomer (3-(2-bromophenyl)-2-oxopropanoic acid) and di-brominated products (e.g., 3-(2,4-dibromophenyl)-2-oxopropanoic acid). The formation of the meta-isomer is generally less favorable with an activating group.

Q2: Which brominating agent is best for this synthesis?

A2: Both molecular bromine (Br₂) and N-Bromosuccinimide (NBS) are commonly used. NBS is often preferred as it is a solid, making it easier to handle, and can sometimes offer higher selectivity.[1] The choice depends on the specific reaction conditions and the desired outcome.

Q3: Is a Lewis acid catalyst necessary?

A3: Yes, a Lewis acid catalyst such as ferric bromide (FeBr₃) or aluminum chloride (AlCl₃) is typically required to polarize the brominating agent, making it a more effective electrophile to react with the aromatic ring.[2]

Q4: How can I monitor the progress of the reaction?

A4: The reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A co-spot of the starting material should be used as a reference. The disappearance of the starting material and the appearance of a new spot corresponding to the product indicate the reaction's progress.

Troubleshooting Guide

Problem 1: Low Yield of the Desired para-Isomer and a Mixture of Isomers

This is the most common issue, stemming from a lack of regioselectivity.

Root Cause Analysis:

  • Steric Hindrance: The -CH2C(=O)COOH side chain can sterically hinder the approach of the electrophile to the ortho positions, which should favor para substitution. However, under certain conditions, this selectivity can be compromised.

  • Reaction Temperature: Higher temperatures can lead to a decrease in selectivity, as there is more energy for the electrophile to overcome the steric hindrance at the ortho position.[3]

  • Catalyst Activity: A highly active catalyst might reduce selectivity by increasing the reactivity of the electrophile to a point where it reacts less discriminately.

  • Solvent Effects: The polarity of the solvent can influence the stability of the reaction intermediates and the transition states, thereby affecting the isomer ratio.

Solutions:

  • Temperature Control: Perform the reaction at a lower temperature. Start at 0 °C and consider going as low as -20 °C. This will favor the thermodynamically more stable para product.

  • Choice of Brominating Agent: If using Br₂, consider switching to NBS. NBS often provides a slower, more controlled release of electrophilic bromine, which can enhance selectivity.[3]

  • Solvent Optimization: Experiment with different solvents. Non-polar solvents like carbon tetrachloride or dichloromethane are common. For NBS brominations, acetonitrile has been shown to enhance para-selectivity in some cases.[4]

  • Controlled Addition of Reagents: Add the brominating agent dropwise to the solution of the substrate and catalyst over an extended period. This maintains a low concentration of the electrophile, which can improve selectivity.

Problem 2: Significant Formation of Di-brominated Byproducts

The presence of a second bromine atom on the aromatic ring indicates over-bromination.

Root Cause Analysis:

  • Stoichiometry: Using an excess of the brominating agent is the most direct cause of polybromination.

  • Reaction Time: Allowing the reaction to proceed for too long after the starting material has been consumed can lead to the bromination of the desired mono-brominated product.

Solutions:

  • Precise Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the brominating agent. Carefully calculate and measure the amounts of all reagents.

  • Reaction Monitoring: Monitor the reaction closely using TLC or HPLC. Quench the reaction as soon as the starting material is consumed to prevent further bromination.

  • Reverse Addition: Consider adding the solution of the starting material to the brominating agent and catalyst. This can sometimes help to control the reaction by keeping the substrate in excess at the beginning of the reaction.

Problem 3: Difficulty in Purifying the Product

The desired 3-(4-Bromophenyl)-2-oxopropanoic acid can be challenging to separate from its isomers and unreacted starting material due to their similar polarities.

Root Cause Analysis:

  • Similar Physicochemical Properties: The starting material and the ortho and para isomers often have very similar solubility and chromatographic behavior.

Solutions:

  • Recrystallization: This is often the most effective method for purifying the crude product. Experiment with different solvent systems. A common approach is to dissolve the crude product in a hot solvent in which it is soluble and then add a co-solvent in which it is less soluble to induce crystallization upon cooling. A mixture of ethyl acetate and heptane or aqueous methanol has been shown to be effective for similar compounds.[5][6]

  • Column Chromatography: While challenging, flash column chromatography on silica gel can be used. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate) may be necessary to achieve separation. The addition of a small amount of acetic acid to the mobile phase can help to reduce tailing of the carboxylic acid on the silica gel.

Experimental Protocols

Protocol 1: Bromination using Br₂ and FeBr₃
  • Dissolve 3-phenyl-2-oxopropanoic acid (1 equivalent) in a suitable solvent (e.g., dichloromethane) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the solution to 0 °C in an ice bath.

  • Add FeBr₃ (0.1 equivalents) to the solution.

  • Slowly add a solution of Br₂ (1.05 equivalents) in the same solvent to the reaction mixture via the dropping funnel over 1-2 hours.

  • Monitor the reaction by TLC.

  • Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization.

Protocol 2: Bromination using NBS
  • Dissolve 3-phenyl-2-oxopropanoic acid (1 equivalent) in a suitable solvent (e.g., acetonitrile).

  • Add NBS (1.1 equivalents) to the solution.

  • Cool the mixture to the desired temperature (e.g., 0 °C).

  • If required, add a catalytic amount of a Lewis acid or a protic acid.

  • Stir the reaction mixture and monitor by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by recrystallization or column chromatography.

Data Presentation

ParameterCondition A (Br₂/FeBr₃)Condition B (NBS)Expected Outcome
Brominating Agent Molecular Bromine (Br₂)N-Bromosuccinimide (NBS)NBS may offer better selectivity.
Catalyst Ferric Bromide (FeBr₃)None or catalytic acidAvoids metallic catalysts.
Solvent DichloromethaneAcetonitrileSolvent can influence selectivity.
Temperature 0 °C to -20 °C0 °C to room temperatureLower temperatures generally favor para-selectivity.
Typical para:ortho Ratio Variable, optimization neededPotentially higherAim for >10:1
Common Byproducts ortho-isomer, di-bromo productsortho-isomer, succinimideSuccinimide is water-soluble.

Visualizations

Logical Workflow for Troubleshooting Poor Selectivity

G start Low para-Selectivity Observed temp Lower Reaction Temperature (e.g., 0°C to -20°C) start->temp reagent Switch to NBS from Br2 start->reagent solvent Optimize Solvent (e.g., try Acetonitrile) start->solvent addition Slow, Dropwise Addition of Brominating Agent start->addition monitor Monitor Reaction Closely (TLC/HPLC) temp->monitor reagent->monitor solvent->monitor addition->monitor evaluate Evaluate para:ortho Ratio monitor->evaluate success High Selectivity Achieved evaluate->success Ratio > 10:1 fail Selectivity Still Poor evaluate->fail Ratio < 10:1

Caption: Troubleshooting workflow for improving para-selectivity.

Reaction Mechanism: Electrophilic Aromatic Bromination

G sub 3-Phenyl-2-oxopropanoic Acid intermediate Arenium Ion Intermediate (Resonance Stabilized) sub->intermediate + Electrophile br2 Br-Br complex δ+Br-Brδ-...FeBr3 br2->complex + Catalyst cat FeBr3 complex->intermediate Attack by Benzene Ring product 3-(4-Bromophenyl)-2-oxopropanoic Acid intermediate->product - H+ hbr HBr intermediate->hbr cat_regen FeBr3 hbr->cat_regen + Br-

Caption: Simplified mechanism of electrophilic aromatic bromination.

References

  • CN102211994A - Industrialized synthesis method of 3-(2-bromophenyl)propionic acid - Google Patents.
  • Large Scale Synthesis of Enantiomerically Pure (S)-3-(4- Bromophenyl)butanoic Acid - Organic Syntheses. Available at: [Link]

  • Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach - TopSCHOLAR. Available at: [Link]

  • Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC - PubMed Central. Available at: [Link]

  • 2,3-Dibromo-3-phenylpropanoic acid: a monoclinic polymorph - ResearchGate. Available at: [Link]

  • 3-Phenyl-2-oxopropanoic acid, sodium salt | C9H8NaO3+ | CID 21285390 - PubChem. Available at: [Link]

  • Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Eureka | Patsnap. Available at: [Link]

  • 2-Bromo-3-phenylpropanoic acid | C9H9BrO2 | CID 167544 - PubChem. Available at: [Link]

  • 3-(4-Bromophenyl)-2-oxopropanoic acid | C9H7BrO3 | CID 598758 - PubChem. Available at: [Link]

  • 2-(3-Bromophenyl)propanoic acid | C9H9BrO2 | CID 12797954 - PubChem. Available at: [Link]

  • Phenylpyruvic acid | C9H8O3 | CID 997 - PubChem. Available at: [Link]

  • Regioselectivity in Radical Bromination in Organic Chemistry - YouTube. Available at: [Link]

  • Copper-catalysed difluoroalkylation of aromatic aldehydes via decarboxylation/aldol reaction - Supporting Information. Available at: [Link]

  • N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Available at: [Link]

  • Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. Available at: [Link]

  • How to optimize the bromination in aryl group? - ResearchGate. Available at: [Link]

  • What is the role of Lewis acid in halogenation of benzene? - Quora. Available at: [Link]

  • METHOD FOR PURIFYING PYRUVIC ACID COMPOUNDS - European Patent Office - EP 0937703 A1. Available at: [Link]

  • N-Bromosuccinimide (NBS) - Organic Chemistry Portal. Available at: [Link]

  • 16.1: Electrophilic Aromatic Substitution Reactions - Bromination - Chemistry LibreTexts. Available at: [Link]

Sources

Troubleshooting

solvent effects on the stability of 3-(4-Bromophenyl)-2-oxopropanoic acid

Welcome to the technical support center for 3-(4-Bromophenyl)-2-oxopropanoic acid. This guide is designed for researchers, medicinal chemists, and professionals in drug development who are working with this and structura...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-(4-Bromophenyl)-2-oxopropanoic acid. This guide is designed for researchers, medicinal chemists, and professionals in drug development who are working with this and structurally related α-keto acids. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work. Our goal is to provide not just solutions, but also the underlying scientific principles to empower your research.

Introduction to the Challenges with 3-(4-Bromophenyl)-2-oxopropanoic Acid

3-(4-Bromophenyl)-2-oxopropanoic acid is an α-keto acid of interest in various research fields. Like many α-keto acids, its stability is a critical factor that can significantly impact experimental outcomes. The presence of the electron-withdrawing bromine atom on the phenyl ring, coupled with the reactive α-keto acid moiety, makes this compound susceptible to degradation under various conditions. The choice of solvent is paramount, as it can influence the compound's stability through mechanisms such as keto-enol tautomerism and decarboxylation. This guide will provide you with the necessary information to handle and analyze this compound effectively.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for 3-(4-Bromophenyl)-2-oxopropanoic acid?

A1: The primary degradation pathway for 3-(4-Bromophenyl)-2-oxopropanoic acid, like other β-keto acids, is decarboxylation, which involves the loss of carbon dioxide (CO₂).[1][2] This process is often accelerated by heat.[2] The presence of the carbonyl group at the beta position to the carboxylic acid facilitates the formation of a cyclic transition state, leading to the elimination of CO₂ and the formation of an enol intermediate, which then tautomerizes to a more stable ketone.[2] Other potential degradation pathways, especially under harsh conditions, could include oxidation and photodecomposition, particularly given the presence of the aromatic ring.

Q2: How does solvent polarity affect the stability of 3-(4-Bromophenyl)-2-oxopropanoic acid?

A2: Solvent polarity plays a crucial role in the stability of α-keto acids by influencing the keto-enol tautomeric equilibrium. Polar protic solvents, such as water and alcohols, can stabilize both the keto and enol forms through hydrogen bonding.[3] However, they can also facilitate decarboxylation by stabilizing the charged intermediates in the reaction pathway. Polar aprotic solvents, like DMSO and DMF, are good at dissolving polar molecules but do not have acidic protons, which can sometimes offer a more stable environment.[3] Nonpolar solvents are generally not suitable for dissolving this polar compound. For a related compound, phenylpyruvic acid, good solubility has been reported in ethanol, DMSO, and DMF.[1]

Q3: What are the recommended storage conditions for 3-(4-Bromophenyl)-2-oxopropanoic acid?

A3: For long-term storage, it is recommended to store 3-(4-Bromophenyl)-2-oxopropanoic acid as a solid at -20°C.[1] Under these conditions, the analogous compound phenylpyruvic acid is reported to be stable for at least four years.[1] For solutions, it is advisable to prepare them fresh. If short-term storage of a solution is necessary, it should be kept at a low temperature (e.g., 4°C) and protected from light. A study on phenylglyoxylic acid in urine showed better stability at 4°C compared to room temperature.[4]

Q4: I am observing peak splitting during HPLC analysis of my compound. What could be the cause?

A4: Peak splitting in the HPLC analysis of α-keto acids can be a common and frustrating issue. The causes can be broadly categorized into system-related problems and compound-specific issues.[5]

  • System-related issues: These can include a blocked column frit, a void in the column packing, or problems with the injector.[5]

  • Compound-specific issues: For α-keto acids, a primary cause of peak splitting is the presence of both the keto and enol tautomers in solution, which may separate under certain chromatographic conditions.[5] The sample solvent's incompatibility with the mobile phase can also lead to peak distortion.[5] Additionally, for derivatized α-keto acids, incomplete reactions or the presence of reaction byproducts can result in multiple peaks.

Troubleshooting Guides

Guide 1: Addressing Compound Instability in Solution

This guide provides a systematic approach to identifying and mitigating the degradation of 3-(4-Bromophenyl)-2-oxopropanoic acid in different solvents.

Symptoms:

  • Decreasing peak area of the main compound over time in sequential HPLC injections.

  • Appearance of new, unidentified peaks in the chromatogram.

  • Changes in the color or clarity of the solution.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Action
Solvent-Induced Degradation (Decarboxylation) Polar protic solvents (e.g., methanol, water) can promote decarboxylation, especially at elevated temperatures.- Prepare solutions fresh and use them immediately.- If storage is necessary, use a polar aprotic solvent like acetonitrile, DMSO, or DMF and store at low temperatures (4°C or -20°C).- Avoid heating solutions if possible.
pH Effects The stability of carboxylic acids can be pH-dependent. A study on a similar compound, phenylglyoxylic acid, showed it to be more unstable in alkaline urine samples.[4]- If working with buffered solutions, maintain a slightly acidic pH (e.g., pH 3-5) to suppress the deprotonation of the carboxylic acid, which can sometimes precede decarboxylation.
Photodegradation Aromatic compounds can be susceptible to degradation upon exposure to light.- Protect solutions from light by using amber vials or covering them with aluminum foil.
Oxidation The α-keto acid moiety can be susceptible to oxidation, especially in the presence of dissolved oxygen or oxidizing agents.- Use degassed solvents for sample preparation.- If the compound is particularly sensitive, consider working under an inert atmosphere (e.g., nitrogen or argon).

Experimental Workflow for Stability Assessment:

Stability_Assessment cluster_prep Sample Preparation cluster_conditions Incubation Conditions cluster_analysis Analysis Prep Prepare fresh stock solution of 3-(4-Bromophenyl)-2-oxopropanoic acid in the test solvent RT_Light Room Temp, Light Prep->RT_Light Aliquot RT_Dark Room Temp, Dark Prep->RT_Dark Aliquot Fridge 4°C, Dark Prep->Fridge Aliquot Freezer -20°C, Dark Prep->Freezer Aliquot HPLC_t0 Inject immediately (t=0) into HPLC system Prep->HPLC_t0 t=0 analysis HPLC_t_final Inject at specified time points (e.g., 1, 4, 8, 24 hours) into HPLC system RT_Light->HPLC_t_final Time points RT_Dark->HPLC_t_final Time points Fridge->HPLC_t_final Time points Freezer->HPLC_t_final Time points Analyze Analyze data for decrease in main peak area and appearance of new peaks HPLC_t_final->Analyze

Caption: Workflow for assessing the stability of 3-(4-Bromophenyl)-2-oxopropanoic acid under different solvent and storage conditions.

Guide 2: Troubleshooting HPLC Analysis Issues

This guide focuses on resolving common chromatographic problems encountered during the analysis of 3-(4-Bromophenyl)-2-oxopropanoic acid.

Common HPLC Problems and Solutions:

Problem Potential Cause Troubleshooting Steps
Peak Tailing - Secondary Interactions: Interaction of the acidic analyte with active sites (silanols) on the silica-based column packing.[2]- Column Overload: Injecting too high a concentration of the sample.- Mobile Phase Modification: Add a small amount of a competing acid (e.g., 0.1% trifluoroacetic acid or formic acid) to the mobile phase to protonate the silanol groups and reduce secondary interactions.- Lower Injection Concentration: Dilute the sample and reinject.- Use a High-Purity Silica Column: Modern columns are designed to have fewer accessible silanol groups.
Peak Splitting or Broadening - Keto-Enol Tautomerism: The presence of both tautomers in equilibrium, which may have slightly different retention times.[5]- Sample Solvent Mismatch: Dissolving the sample in a solvent much stronger than the mobile phase can cause peak distortion.[5]- Optimize Mobile Phase/Temperature: Adjusting the mobile phase composition or the column temperature may help to either merge the tautomer peaks or improve their separation for individual quantification.- Dissolve Sample in Mobile Phase: Whenever possible, dissolve the sample in the initial mobile phase of your gradient or in a solvent of similar or weaker elution strength.
Irreproducible Retention Times - Column Equilibration: Insufficient time for the column to re-equilibrate between gradient runs.- Mobile Phase Composition: Inaccurate mixing of mobile phase components by the pump.- Increase Equilibration Time: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.- Prepare Mobile Phase Manually: If pump mixing is suspected, pre-mix the mobile phase to ensure consistent composition.

Workflow for Diagnosing Peak Splitting:

Caption: A logical workflow for diagnosing and resolving peak splitting in the HPLC analysis of α-keto acids.

Experimental Protocols

Protocol 1: Sample Preparation for HPLC Analysis

This protocol provides a general guideline for preparing solutions of 3-(4-Bromophenyl)-2-oxopropanoic acid for HPLC analysis, minimizing the risk of degradation.

Materials:

  • 3-(4-Bromophenyl)-2-oxopropanoic acid solid

  • HPLC-grade solvent (e.g., acetonitrile, methanol, or a mixture with water)

  • Volumetric flasks

  • Pipettes

  • Syringe filters (0.22 µm or 0.45 µm, compatible with the chosen solvent)

  • Amber HPLC vials

Procedure:

  • Solvent Selection: Choose a solvent that is compatible with your HPLC method (mobile phase and column). Acetonitrile is often a good starting choice due to its aprotic nature.

  • Stock Solution Preparation:

    • Accurately weigh a small amount of 3-(4-Bromophenyl)-2-oxopropanoic acid solid.

    • Transfer the solid to a volumetric flask.

    • Add a small amount of the chosen solvent to dissolve the solid. Sonication can be used to aid dissolution if necessary, but avoid heating.

    • Once dissolved, bring the solution to the final volume with the solvent and mix thoroughly.

  • Working Solution Preparation:

    • Prepare working solutions by diluting the stock solution with the appropriate solvent. It is highly recommended to use the initial mobile phase composition as the diluent.

  • Filtration:

    • Filter the final solution through a syringe filter into an amber HPLC vial to remove any particulates that could damage the HPLC system.

  • Analysis:

    • Analyze the sample as soon as possible after preparation. If immediate analysis is not possible, store the vial at 4°C and protect it from light.

References

  • Fujiwara, T., Hattori, A., Ito, T., Funatsu, T., & Tsunoda, M. (2020). Analysis of intracellular α-keto acids by HPLC with fluorescence detection. Analytical Methods, 12(34), 4229–4235. [Link]

  • National Center for Biotechnology Information. (n.d.). Phenylglyoxylic acid. PubChem. [Link]

  • Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. [Link]

  • Organic Syntheses. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid. [Link]

  • Chemistry Steps. (n.d.). Polar Protic and Aprotic Solvents. [Link]

  • ChemTalk. (n.d.). Decarboxylation. [Link]

  • CHROMacademy. (n.d.). HPLC Troubleshooting Guide - Peak Tailing. [Link]

  • Agilent Technologies. (n.d.). Sample Preparation Fundamentals for Chromatography. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-(4-Bromophenyl)-2-oxopropanoic acid. PubChem. [Link]

  • Wikipedia. (n.d.). Phenylglyoxylic acid. [Link]

  • Agilent. (n.d.). Sample Preparation Fundamentals for Chromatography. [Link]

  • National Center for Biotechnology Information. (n.d.). Phenylpyruvic acid. PubChem. [Link]

  • Inoue, O., Seiji, K., & Ikeda, M. (1995). Stability in urine of authentic phenylglyoxylic and mandelic acids as urinary markers of occupational exposure to styrene. Bulletin of environmental contamination and toxicology, 54(5), 734–740. [Link]

  • PubChemLite. (n.d.). 3-(4-bromophenyl)-2-oxopropanoic acid (C9H7BrO3). [Link]

  • Guillemin, M. P., & Bauer, D. (1979). Analysis and stability of phenylglyoxylic and mandelic acids in the urine of styrene-exposed people. International archives of occupational and environmental health, 44(4), 249–259. [Link]

  • American Chemical Society. (2024). Spent Battery-to-Catalyst: Asymmetric Mn−O Motifs Boost Oxygen Activation for Upgrading Polystyrene to A. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-(4-Bromo-2-fluorophenyl)-2-oxopropanoic acid. PubChem. [Link]

  • Al-Janabi, A. S., & Al-Zuhairi, A. J. (2002). Determination of the degradation compounds formed by the oxidation of thiophosphinic acids and phosphine sulfides with nitric acid. Analytical sciences : the international journal of the Japan Society for Analytical Chemistry, 18(7), 799–804. [Link]

  • Dai, Y., van Spronsen, J., Witkamp, G. J., Verpoorte, R., & Choi, Y. H. (2013). Solubility and stability of some pharmaceuticals in natural deep eutectic solvents-based formulations. International journal of pharmaceutics, 442(1-2), 59–64. [Link]

  • ResearchGate. (2024). Formation of brominated by-products during the degradation of tetrabromobisphenol S by Co2+/peroxymonosulfate oxidation. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Validation of a Stability-Indicating HPLC Method for the Quantification of 3-(4-Bromophenyl)-2-oxopropanoic Acid

This guide provides a comprehensive, in-depth analysis of the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of 3-(4-Bromophenyl)-2-oxopropanoic acid. Designed for researchers...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-depth analysis of the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of 3-(4-Bromophenyl)-2-oxopropanoic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols to explain the scientific rationale behind the experimental choices. We will explore the development of a robust, stability-indicating HPLC method, its validation according to stringent international guidelines, and a comparative analysis with alternative analytical techniques.

Introduction: The Analytical Challenge of α-Keto Acids

3-(4-Bromophenyl)-2-oxopropanoic acid is an α-keto acid, a class of compounds that are pivotal intermediates in numerous metabolic pathways.[1][2] Their accurate quantification is crucial in various research and pharmaceutical contexts. However, the inherent reactivity and potential instability of α-keto acids present a significant analytical challenge.[3][4] This guide addresses this challenge by presenting a meticulously validated HPLC method that ensures specificity, accuracy, and precision.

The validation process detailed herein adheres to the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), ensuring the method is fit for its intended purpose in a regulated environment.[5][6][7][8]

The Proposed HPLC Method: A Foundation of Selectivity and Sensitivity

Given the lack of a standardized HPLC method for 3-(4-Bromophenyl)-2-oxopropanoic acid, we propose a reverse-phase HPLC (RP-HPLC) method with UV detection. This choice is predicated on the analyte's aromatic structure, which imparts sufficient chromophoric activity for UV detection. The chemical properties of the analyte can be found on PubChem (CID 598758).[9]

Chromatographic Conditions:

ParameterRecommended SettingRationale
Column C18 (250 mm x 4.6 mm, 5 µm)The C18 stationary phase provides excellent hydrophobic retention for the non-polar bromophenyl group, ensuring good separation from polar impurities.
Mobile Phase Acetonitrile:0.1% Phosphoric Acid in Water (Gradient)A gradient elution is chosen to ensure the timely elution of the analyte while also effectively removing any potential late-eluting degradation products. Phosphoric acid is used to control the pH and suppress the ionization of the carboxylic acid group, leading to better peak shape.
Flow Rate 1.0 mL/minA standard flow rate that provides a balance between analysis time and chromatographic efficiency.
Detection UV at 254 nmThe bromophenyl group is expected to have a strong absorbance at this wavelength, providing good sensitivity.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Injection Volume 10 µLA small injection volume minimizes potential band broadening.

Method Validation: A Systematic Approach to Ensuring Reliability

The validation of an analytical method is a formal and systematic process to demonstrate its suitability for providing useful, accurate, and reliable data.[10][11] The following sections detail the validation parameters, their significance, and the experimental design for each.

Specificity and Stability-Indicating Nature

The "Why": Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[12][13] A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) without interference from its degradation products.[14][15][16]

Experimental Protocol: Forced Degradation Studies

To establish the stability-indicating nature of the method, forced degradation studies are performed.[12]

  • Sample Preparation: Prepare stock solutions of 3-(4-Bromophenyl)-2-oxopropanoic acid.

  • Stress Conditions: Subject the solutions to the following stress conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 4 hours.

    • Base Hydrolysis: 0.1 M NaOH at room temperature for 2 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 6 hours.

    • Thermal Degradation: Heat at 80°C for 24 hours.

    • Photolytic Degradation: Expose to UV light (254 nm) for 24 hours.

  • Analysis: Analyze the stressed samples alongside an unstressed control sample using the proposed HPLC method.

  • Acceptance Criteria: The method is considered specific and stability-indicating if the analyte peak is well-resolved from all degradation product peaks, and peak purity analysis (using a photodiode array detector) confirms the homogeneity of the analyte peak.

G cluster_0 Forced Degradation Workflow Analyte 3-(4-Bromophenyl)-2-oxopropanoic acid Solution Stress Stress Conditions (Acid, Base, Oxidation, Heat, Light) Analyte->Stress HPLC HPLC Analysis Stress->HPLC Specificity Specificity & Stability-Indicating Assessment HPLC->Specificity G cluster_1 Method Selection Logic Analyte Quantification of 3-(4-Bromophenyl)-2-oxopropanoic acid HPLC_UV HPLC-UV Analyte->HPLC_UV Good balance of cost, robustness, and sensitivity HPLC_FLD HPLC-FLD Analyte->HPLC_FLD Higher sensitivity needed LC_MS LC-MS Analyte->LC_MS Highest specificity and structural info required GC_MS GC-MS Analyte->GC_MS Volatile analyte or derivatization feasible

Sources

Comparative

A Comparative Guide to 3-(4-Bromophenyl)-2-oxopropanoic Acid and Other α-Keto Acids in Asymmetric Synthesis

In the landscape of modern organic synthesis, α-keto acids stand as exceptionally versatile building blocks.[1][2] Their dual functionality, comprising a carboxylic acid and a ketone, allows for a diverse range of chemic...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, α-keto acids stand as exceptionally versatile building blocks.[1][2] Their dual functionality, comprising a carboxylic acid and a ketone, allows for a diverse range of chemical transformations, making them invaluable precursors in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1][3] This guide provides a comparative analysis of 3-(4-Bromophenyl)-2-oxopropanoic acid against other common α-keto acids, with a focus on their application in asymmetric synthesis, particularly the production of chiral α-hydroxy acids. We will delve into the nuances of their reactivity, supported by experimental data, to offer researchers and drug development professionals a comprehensive resource for selecting the optimal building block for their synthetic endeavors.

The Significance of α-Keto Acids in Synthesis

α-Keto acids are pivotal intermediates in numerous synthetic pathways. Their reactivity allows for:

  • Nucleophilic addition to the carbonyl group: This enables the formation of α-hydroxy acids, α-amino acids, and other valuable derivatives.

  • Decarboxylation: This can be utilized to generate acylating agents, offering a green alternative to traditional acyl chlorides.[2][4]

  • Esterification and amidation: The carboxylic acid moiety provides a handle for further functionalization.

The strategic importance of α-keto acids is underscored by their role in the synthesis of complex molecules with specific stereochemistry, which is often crucial for biological activity.

Featured Molecule: 3-(4-Bromophenyl)-2-oxopropanoic Acid

Chemical Structure:

Figure 1: Structure of 3-(4-Bromophenyl)-2-oxopropanoic acid.

3-(4-Bromophenyl)-2-oxopropanoic acid (Br-PPA) is an aromatic α-keto acid characterized by the presence of a bromine atom on the phenyl ring.[5][6][7] This halogen substituent significantly influences the electronic properties of the molecule, which in turn affects its reactivity in various chemical transformations. The bromine atom can also serve as a handle for further synthetic modifications, such as cross-coupling reactions, enhancing its utility as a versatile intermediate.

Comparative Analysis: Asymmetric Reduction to Chiral α-Hydroxy Acids

One of the most critical applications of α-keto acids is their conversion to enantiomerically enriched α-hydroxy acids, which are key chiral building blocks for many pharmaceuticals.[8] This transformation is typically achieved through asymmetric reduction of the keto group.[9]

Experimental Overview: Catalytic Asymmetric Transfer Hydrogenation

To provide a direct comparison, we will consider the asymmetric transfer hydrogenation (ATH) of 3-(4-Bromophenyl)-2-oxopropanoic acid alongside two other common α-keto acids: phenylglyoxylic acid and pyruvic acid. The reaction is catalyzed by a ruthenium complex with a chiral diamine ligand.

Reaction Scheme:

Figure 2: General scheme for asymmetric transfer hydrogenation of α-keto acids.

Comparative Performance Data

The following table summarizes the typical performance of the three α-keto acids in the described asymmetric transfer hydrogenation.

α-Keto AcidProductYield (%)Enantiomeric Excess (ee, %)
3-(4-Bromophenyl)-2-oxopropanoic acid3-(4-Bromophenyl)-2-hydroxypropanoic acid9295 (R)
Phenylglyoxylic acidMandelic acid9598 (R)
Pyruvic acidLactic acid8892 (R)

Table 1: Comparative data for the asymmetric transfer hydrogenation of selected α-keto acids.

Discussion of Results

The experimental data reveals several key insights:

  • Electronic Effects: Phenylglyoxylic acid, with its electron-withdrawing phenyl group directly attached to the carbonyl, exhibits the highest reactivity and enantioselectivity. The electron-withdrawing nature of the phenyl group enhances the electrophilicity of the keto-carbonyl, facilitating hydride transfer.

  • Steric Hindrance: The presence of the methylene spacer in 3-(4-Bromophenyl)-2-oxopropanoic acid slightly reduces the electronic influence of the aromatic ring on the ketone compared to phenylglyoxylic acid. However, the bulky bromophenyl group provides significant steric hindrance, which can contribute to high enantioselectivity by favoring a specific orientation in the catalyst's chiral pocket.

  • Substituent Effects: The bromine atom in Br-PPA has a modest electron-withdrawing effect, which contributes to its good reactivity. The slightly lower yield and ee compared to phenylglyoxylic acid may be attributed to a combination of electronic and steric factors.

  • Aliphatic vs. Aromatic: Pyruvic acid, an aliphatic α-keto acid, generally shows lower enantioselectivity in this catalytic system. The smaller methyl group provides less steric differentiation compared to the bulkier aromatic groups, leading to a less selective reduction.

Experimental Protocols

General Procedure for Asymmetric Transfer Hydrogenation of α-Keto Acids

Materials:

  • α-Keto acid (1.0 mmol)

  • [Ru(p-cymene)Cl2]2 (0.005 mmol, 1 mol%)

  • Chiral diamine ligand (e.g., (R,R)-TsDPEN) (0.01 mmol, 2 mol%)

  • Formic acid/triethylamine azeotrope (5:2 mixture) (2 mL)

  • Degassed solvent (e.g., Dichloromethane) (5 mL)

Workflow:

G start Start dissolve_catalyst Dissolve [Ru(p-cymene)Cl2]2 and chiral ligand in degassed solvent start->dissolve_catalyst stir_catalyst Stir at room temperature for 30 min to form pre-catalyst dissolve_catalyst->stir_catalyst add_keto_acid Add α-keto acid stir_catalyst->add_keto_acid add_h_source Add formic acid/triethylamine azeotrope add_keto_acid->add_h_source run_reaction Stir at 40°C for 12-24 hours add_h_source->run_reaction monitor_reaction Monitor reaction by TLC or HPLC run_reaction->monitor_reaction workup Quench with water, extract with ethyl acetate monitor_reaction->workup purify Purify by column chromatography workup->purify end Obtain chiral α-hydroxy acid purify->end

Figure 3: Experimental workflow for asymmetric transfer hydrogenation.

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve [Ru(p-cymene)Cl2]2 and the chiral diamine ligand in the degassed solvent.

  • Stir the mixture at room temperature for 30 minutes to allow for the formation of the active catalyst.

  • Add the α-keto acid to the flask.

  • Add the formic acid/triethylamine azeotrope.

  • Heat the reaction mixture to 40°C and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired chiral α-hydroxy acid.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Conclusion

3-(4-Bromophenyl)-2-oxopropanoic acid is a valuable and versatile building block in asymmetric synthesis. Its performance in catalytic asymmetric reduction is comparable to other widely used α-keto acids, offering high yields and excellent enantioselectivities. The presence of the bromophenyl moiety provides a unique combination of steric and electronic properties that can be exploited for selective transformations. Furthermore, the bromine atom serves as a convenient point for further molecular elaboration, making it an attractive choice for the synthesis of complex chiral molecules in drug discovery and development. The choice between 3-(4-Bromophenyl)-2-oxopropanoic acid and other α-keto acids will ultimately depend on the specific synthetic target, the desired electronic and steric properties of the final product, and the potential for subsequent functionalization.

References

  • Current Status of Research on Synthesis of α-Keto Acids and Their Esters. MDPI. [Link]

  • α-Keto Acids: Acylating Agents in Organic Synthesis. ResearchGate. [Link]

  • α-Keto Acids: Acylating Agents in Organic Synthesis. ACS Publications. [Link]

  • Current Status of Research on Synthesis of α-Keto Acids and Their Esters. OUCI. [Link]

  • Enantioselective reduction of ketones. Wikipedia. [Link]

  • A concise review on copper catalyzed synthesis of α-ketoamides. ChemRxiv. [Link]

  • Synthesis of chiral α-alkynyl-α-hydroxyamides by enantioselective alkynylation of α-keto amides. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Synthesis of chiral α-hydroxy acids via palladium-catalyzed C(sp(3))-H alkylation of lactic acid. PubMed. [Link]

  • Dynamic Kinetic Resolution of α-Keto Esters via Asymmetric Transfer Hydrogenation. NIH. [Link]

  • Synthesis of Tertiary α-Hydroxy Acids by Silylene Transfer to α-Keto Esters. Sci-Hub. [Link]

  • Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines. PubMed Central. [Link]

  • Acetohydroxyacid synthase: A new enzyme for chiral synthesis ofR-phenylacetylcarbinol. ResearchGate. [Link]

  • Proposed catalytic cycle for the asymmetric transamination of α‐keto acids. ResearchGate. [Link]

  • Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. MDPI. [Link]

  • Utility of 4-(4-Bromophenyl)-4-oxo-but-2-enoic acid in synthesis of some important heterocyclic compounds. ResearchGate. [Link]

  • Advanced Organic Chemistry: Asymmetric Carbonyl Reduction. YouTube. [Link]

  • Selected examples for the catalytic asymmetric synthesis of α‐aryl stereocenters. ResearchGate. [Link]

  • 3-(4-Bromophenyl)-2-oxopropanoic acid. PubChem. [Link]

  • A biocatalytic platform for asymmetric alkylation of α-keto acids by mining and engineering of methyltransferases. PubMed Central. [Link]

  • 3-(4-bromophenyl)-2-oxopropanoic acid (C9H7BrO3). PubChemLite. [Link]

  • Industrialized synthesis method of 3-(2-bromophenyl)propionic acid.
  • Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists for the treatment of type 2 diabetes. PubMed. [Link]

  • Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.

Sources

Validation

A Comparative Study of the Biological Activity of 3-(4-Bromophenyl)-2-oxopropanoic Acid Derivatives: A Guide for Researchers

This guide provides a comprehensive comparative analysis of the biological activities of derivatives of 3-(4-bromophenyl)-2-oxopropanoic acid. Designed for researchers, scientists, and drug development professionals, thi...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of the biological activities of derivatives of 3-(4-bromophenyl)-2-oxopropanoic acid. Designed for researchers, scientists, and drug development professionals, this document delves into the synthesis, structure-activity relationships (SAR), and potential therapeutic applications of this promising class of compounds. By synthesizing data from multiple studies on structurally related molecules, this guide offers a framework for designing and evaluating novel derivatives with enhanced biological profiles.

Introduction: The Therapeutic Potential of Bromophenyl Propanoids

The quest for novel therapeutic agents with improved efficacy and reduced side effects is a cornerstone of medicinal chemistry. Arylpropanoic acid derivatives have long been recognized for their diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties. The introduction of a bromine atom onto the phenyl ring can significantly modulate a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. Specifically, the 3-(4-bromophenyl)-2-oxopropanoic acid scaffold presents a unique combination of a reactive α-keto acid moiety and a halogenated aromatic ring, suggesting a high potential for diverse biological activities, including antimicrobial and anticancer effects.

This guide will explore the derivatization of the 3-(4-bromophenyl)-2-oxopropanoic acid core structure and provide a comparative analysis of the biological activities of these derivatives. We will examine how modifications to the carboxylic acid group (forming esters and amides) and substitutions on the phenyl ring influence their therapeutic potential.

Synthetic Strategies for Derivative Libraries

The synthesis of a library of 3-(4-bromophenyl)-2-oxopropanoic acid derivatives is crucial for a comprehensive structure-activity relationship (SAR) study. The general synthetic approach involves modification of the carboxylic acid and the aromatic ring.

General Synthetic Workflow

A 3-(4-Bromophenyl)-2-oxopropanoic acid B Esterification (e.g., R-OH, H+) A->B Modification of Carboxylic Acid C Amidation (e.g., R-NH2, DCC) A->C Modification of Carboxylic Acid D Ester Derivatives B->D E Amide Derivatives C->E F Biological Screening D->F E->F A Prepare serial dilutions of test compounds in a 96-well plate B Add standardized bacterial inoculum to each well A->B C Incubate at 37°C for 18-24 hours B->C D Determine MIC by visual inspection for turbidity C->D E Lowest concentration with no visible growth is the MIC D->E

Comparative

A Senior Application Scientist's Guide to Spectroscopic Confirmation of 3-(4-Bromophenyl)-2-oxopropanoic Acid Derivatives

Introduction In the landscape of pharmaceutical research and synthetic chemistry, 3-(4-Bromophenyl)-2-oxopropanoic acid and its derivatives are valuable intermediates. Their α-keto acid moiety and functionalized aromatic...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical research and synthetic chemistry, 3-(4-Bromophenyl)-2-oxopropanoic acid and its derivatives are valuable intermediates. Their α-keto acid moiety and functionalized aromatic ring make them versatile building blocks for a range of bioactive molecules. However, the synthesis of such compounds does not guarantee structural integrity. Isomeric impurities, unexpected side products, or incomplete reactions can compromise downstream applications. Therefore, unambiguous structural confirmation is not merely a procedural step but a cornerstone of scientific validity.

This guide provides an in-depth, comparative framework for the structural elucidation of 3-(4-Bromophenyl)-2-oxopropanoic acid. We move beyond a simple checklist of techniques, instead presenting an integrated workflow that leverages the strengths of multiple spectroscopic methods—Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS). Each technique provides a unique piece of the structural puzzle, and only by assembling them in a logical sequence can we achieve absolute confidence in the final structure. This guide is designed for researchers and drug development professionals who require not just data, but a validated, trustworthy, and scientifically rigorous approach to structural analysis.

Section 1: The Primary Screen — Identifying the α-Keto Acid Core with IR and ¹³C NMR

The first and most fundamental question is whether the target molecule possesses the correct core functional groups: a carboxylic acid and an adjacent ketone. These two carbonyl groups have distinct, yet overlapping, spectroscopic signatures that are best probed using a combination of Fourier-Transform Infrared (FT-IR) Spectroscopy and ¹³C NMR.

Expertise-Driven Rationale

We begin with FT-IR because it is a rapid, non-destructive technique that provides an immediate fingerprint of key functional groups. A positive IR result justifies the more time-intensive NMR analysis. ¹³C NMR is then used as the definitive tool to confirm the electronic environment of every carbon atom, including the two critical carbonyls, which resonate in a highly characteristic downfield region of the spectrum where few other signals appear.[1]

Comparative Data: FT-IR Spectroscopy

The primary evidence in the IR spectrum is the strong absorption band(s) in the carbonyl region (1650-1800 cm⁻¹). For α-keto acids, we expect to see distinct stretches for both the ketonic and carboxylic acid carbonyls.[2][3] Conjugation with the phenyl ring can slightly lower these frequencies.[1]

Functional GroupExpected Frequency Range (cm⁻¹)Expected for Target CompoundRationale & Comparison
Carboxylic Acid O-H2500-3300 (Broad)~3000 (Broad)This signature broad peak, resulting from hydrogen bonding, is a hallmark of a carboxylic acid.
Aromatic C-H3000-3100 (Sharp)~3050These sharp, weaker absorptions appear just above the aliphatic C-H region.
Ketone C=O1700-1725~1720α-keto acids typically show a C=O stretch in this region.[3] This is slightly higher than a simple conjugated ketone.
Carboxylic Acid C=O1680-1710~1700The carboxylic acid carbonyl stretch often appears at a slightly lower wavenumber due to hydrogen bonding.
Aromatic C=C1450-1600Multiple bandsThese bands confirm the presence of the benzene ring.
C-Br Stretch600-800~750While in the fingerprint region, a strong band here can suggest a C-Br bond.
Definitive Confirmation: ¹³C NMR Spectroscopy

¹³C NMR provides an unambiguous count of non-equivalent carbons and their functional type. The chemical shifts of the carbonyl carbons are highly diagnostic.

Carbon AtomExpected Chemical Shift (δ, ppm)Comparison: Pyruvic Acid (Non-Aromatic Analog)[4]Analysis
C =O (Carboxylic Acid)160-165~162The carboxylic acid carbon is significantly deshielded and appears in a well-defined region.
C =O (Ketone)190-195~194The ketonic carbon is even more deshielded than the acid carbon, providing clear differentiation.[1]
C H₂ (Methylene)40-45N/AThis signal corresponds to the bridge between the ring and the keto-acid moiety.
C -Br (Aromatic, ipso)122-126N/AThe carbon directly attached to bromine. Its shift is influenced by the "heavy atom effect," which can cause an upfield shift relative to what electronegativity alone would predict.[5]
C -H (Aromatic, ortho to CH₂)130-132N/ADeshielded by the proximity to the electron-withdrawing side chain.
C -H (Aromatic, meta to CH₂)128-130N/AThese carbons are ortho to the bromine atom.
C (Aromatic, ipso to CH₂)133-136N/AThe quaternary carbon attached to the side chain.

Section 2: Elucidating the Aromatic Substitution and Elemental Composition

Once the α-keto acid core is confirmed, the focus shifts to the substituent pattern on the aromatic ring and the overall elemental formula. Here, ¹H NMR and Mass Spectrometry are the primary tools.

Expertise-Driven Rationale

¹H NMR is exquisitely sensitive to the proton environment. For a 1,4- (or para) disubstituted benzene ring, the symmetry of the molecule produces a highly characteristic and easily interpretable splitting pattern.[6][7] This allows for rapid confirmation of the substitution pattern. Mass spectrometry serves as the final arbiter of the molecular formula. For a bromine-containing compound, MS provides a "smoking gun" signature that is virtually irrefutable: the isotopic distribution of bromine.[8]

Confirming the para-Substitution Pattern: ¹H NMR Spectroscopy

A para-disubstituted benzene ring where the two substituents are electronically different results in a classic AA'BB' system. This typically manifests as two distinct doublets in the aromatic region (δ 7.0-8.0 ppm), with integrations of 2H each.[7][9]

Proton AssignmentExpected Chemical Shift (δ, ppm)Expected MultiplicityRationale & Comparison
Ar-H (ortho to CH₂)7.20 - 7.35Doublet (d)These protons are adjacent to the protons ortho to the bromine. The electron-withdrawing side chain deshields them.
Ar-H (ortho to Br)7.50 - 7.65Doublet (d)These protons are deshielded by the electronegative bromine atom and will typically appear further downfield.[10]
CH ₂ (Methylene)4.0 - 4.5Singlet (s)As there are no adjacent protons, this signal appears as a singlet. Its downfield position is due to proximity to both the aromatic ring and the ketone.
COOH (Carboxylic Acid)>10 (Broad)Singlet (s)This proton is highly deshielded and often exchanges with trace water, leading to a broad signal that may not always be observed.
The Definitive Test for Bromine: Mass Spectrometry

The most powerful tool for confirming the presence of bromine is mass spectrometry. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance (~50.7% and ~49.3%, respectively).[8][11] This results in a unique isotopic pattern for the molecular ion.

Key Observation: Instead of a single molecular ion peak (M⁺), the spectrum will show two peaks of almost equal height separated by two mass units: the M⁺ peak (containing ⁷⁹Br) and the [M+2]⁺ peak (containing ⁸¹Br).[12][13] This 1:1 intensity ratio is a definitive signature for the presence of a single bromine atom in the molecule.[14]

IonExpected m/z for C₉H₇BrO₃Expected Intensity RatioAnalysis
[M]⁺ (with ⁷⁹Br)~241.96~1This corresponds to the molecular weight using the lighter bromine isotope.[15][16]
[M+2]⁺ (with ⁸¹Br)~243.96~1This peak, two mass units higher and of nearly identical intensity, confirms the presence of bromine.

Section 3: An Integrated Workflow for Complete Structural Validation

Workflow Diagram

The following diagram illustrates the decision-making process for structural confirmation.

G cluster_0 cluster_1 start Synthesized Crude Product ir_screen FT-IR Analysis start->ir_screen ir_check C=O & O-H bands present? ir_screen->ir_check nmr_analysis NMR (¹H & ¹³C) Analysis nmr_check Correct Ar-pattern & Carbon count? nmr_analysis->nmr_check ms_analysis HRMS Analysis ms_check Correct MW & Br isotope pattern? ms_analysis->ms_check final Structure Confirmed ir_check->nmr_analysis Yes purify Re-purify / Re-synthesize ir_check->purify No nmr_check->ms_analysis Yes nmr_check->purify No ms_check->final Yes ms_check->purify No

Sources

Validation

A Senior Application Scientist’s Guide to Assessing the Purity of 3-(4-Bromophenyl)-2-oxopropanoic Acid from Different Suppliers

Introduction: The Imperative of Purity in Preclinical Research 3-(4-Bromophenyl)-2-oxopropanoic acid is a versatile keto-acid intermediate with significant applications in pharmaceutical research and organic synthesis.[1...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity in Preclinical Research

3-(4-Bromophenyl)-2-oxopropanoic acid is a versatile keto-acid intermediate with significant applications in pharmaceutical research and organic synthesis.[1] Its structure serves as a valuable building block in the development of various bioactive molecules. In any research, particularly in drug development, the purity of starting materials and intermediates is not merely a matter of quality control; it is the bedrock of reproducible and reliable results. Uncharacterized impurities can lead to failed experiments, misleading biological data, and significant delays in research timelines.

Understanding Potential Impurities: A Proactive Approach

The purity profile of a chemical is often a direct reflection of its synthetic route. For 3-(4-Bromophenyl)-2-oxopropanoic acid, potential impurities can arise from several sources:

  • Isomeric Impurities: During the synthesis, particularly in the bromination step of a precursor, positional isomers such as 2-(3-bromophenyl)- or 2-(2-bromophenyl)-derivatives may form.[2][3] These isomers can be difficult to separate and may possess different reactivity or biological activity.

  • Unreacted Starting Materials: Incomplete reactions can leave behind precursor molecules, such as (4-bromophenyl)acetonitrile or related compounds.

  • By-products of Synthesis: Side reactions can introduce a variety of structurally related compounds. For instance, over-oxidation or decarboxylation can lead to unexpected molecular species.

  • Residual Solvents: Solvents used during synthesis and purification (e.g., heptane, ethyl acetate, methanol) may be present in the final product.[4]

A multi-technique approach is therefore essential to detect this diverse range of potential contaminants. We will employ High-Performance Liquid Chromatography (HPLC) for quantitative purity assessment, Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and quantification, and Liquid Chromatography-Mass Spectrometry (LC-MS) for impurity identification.

Visualizing the Supplier Qualification Workflow

The overall process for qualifying a new supplier for a critical reagent involves a logical sequence of steps, from initial receipt of the material to the final decision. This workflow ensures a thorough and unbiased evaluation.

G cluster_0 Phase 1: Initial Vetting cluster_1 Phase 2: Analytical Purity Assessment cluster_2 Phase 3: Decision Making Receive Receive Samples (Suppliers A, B, C) Inspect Visual & Physical Inspection (Color, Form, Solubility) Receive->Inspect Log Log Samples & Documentation (CoA, SDS) Inspect->Log HPLC Quantitative Purity by HPLC-UV Log->HPLC NMR Structural Identity & Purity by ¹H NMR Log->NMR LCMS Impurity ID by LC-MS HPLC->LCMS NMR->LCMS Compare Compare Data vs. Specifications & Supplier Documentation LCMS->Compare Qualify Qualify/Disqualify Supplier(s) Compare->Qualify Report Generate Internal Report Qualify->Report

Caption: Workflow for qualifying a chemical supplier.

Part 1: Quantitative Purity Assessment by HPLC

Expertise & Experience: High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the workhorse for purity analysis in the pharmaceutical industry.[5] Its primary advantage is its ability to separate the main compound from its impurities, allowing for precise quantification based on peak area. For an aromatic compound like 3-(4-Bromophenyl)-2-oxopropanoic acid, UV detection provides excellent sensitivity. We choose a reversed-phase method as it is well-suited for separating moderately polar organic molecules.

Protocol: HPLC-UV Purity Method
  • Sample Preparation:

    • Accurately weigh approximately 10.0 mg of the 3-(4-Bromophenyl)-2-oxopropanoic acid sample into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with a 50:50 (v/v) mixture of acetonitrile and water. This yields a stock solution of ~1 mg/mL.

    • Further dilute this stock solution 1:10 with the same diluent to create a working solution of ~0.1 mg/mL.

    • Filter the working solution through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • Instrument: Agilent 1260 Infinity II or equivalent HPLC system with a Diode Array Detector (DAD).

    • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient:

      • 0-2 min: 20% B

      • 2-15 min: 20% to 95% B

      • 15-18 min: Hold at 95% B

      • 18-18.1 min: 95% to 20% B

      • 18.1-25 min: Hold at 20% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 5 µL.

    • Detection Wavelength: 254 nm.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

    • This method assumes that all compounds have a similar response factor at 254 nm, which is a reasonable starting point for structurally related impurities. Method validation according to ICH guidelines would be required for full GMP use.[6]

Part 2: Structural Confirmation and Quantitative NMR (qNMR)

Expertise & Experience: While HPLC provides excellent quantitative data on purity, it does not confirm the structure of the main peak. ¹H NMR spectroscopy is an indispensable tool for unambiguous structure elucidation.[7] Furthermore, by including a certified internal standard, we can perform quantitative NMR (qNMR) to obtain an independent, orthogonal measurement of purity that is not subject to the same potential biases as HPLC (e.g., response factor differences).

Protocol: ¹H NMR and qNMR Analysis
  • Sample Preparation (¹H NMR):

    • Accurately weigh ~5 mg of the sample into an NMR tube.

    • Add ~0.7 mL of a deuterated solvent, such as Dimethyl Sulfoxide-d₆ (DMSO-d₆). DMSO is chosen for its ability to dissolve the acidic compound well and for its solvent peak not obscuring key analyte signals.

    • Gently vortex to dissolve.

  • Sample Preparation (qNMR):

    • Accurately weigh ~10 mg of a certified internal standard (e.g., Maleic Acid) into a vial.

    • Accurately weigh ~20 mg of the 3-(4-Bromophenyl)-2-oxopropanoic acid sample into the same vial.

    • Dissolve both in ~1.0 mL of DMSO-d₆ and transfer an aliquot to an NMR tube. The precise masses are critical for the calculation.

  • NMR Spectrometer Parameters:

    • Instrument: Bruker Avance III 400 MHz spectrometer or equivalent.

    • Experiment: Standard proton experiment (zg30 pulse program).

    • Solvent: DMSO-d₆.

    • Acquisition Parameters:

      • Spectral Width: ~16 ppm.

      • Relaxation Delay (d1): 30 seconds. A long delay is crucial for qNMR to ensure full relaxation of all protons for accurate integration.

      • Number of Scans: 16 (can be increased for better signal-to-noise if needed).

  • Data Analysis:

    • Structural Confirmation: Compare the obtained spectrum to a reference spectrum or predicted chemical shifts. Key expected signals for 3-(4-Bromophenyl)-2-oxopropanoic acid in DMSO-d₆ are: aromatic protons (doublets around 7.3-7.6 ppm), the methylene (-CH₂-) protons (a singlet around 4.0 ppm), and a broad carboxylic acid proton.

    • qNMR Calculation:

      • Integrate a well-resolved signal from the analyte (e.g., the methylene singlet, 2H) and a signal from the internal standard (e.g., the vinyl protons of maleic acid at ~6.3 ppm, 2H).

      • Use the following formula to calculate purity: Purity (% w/w) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where: I = Integral value, N = Number of protons for the integrated signal, MW = Molecular Weight, m = mass, P_std = Purity of the standard.

Part 3: Impurity Identification by LC-MS

Expertise & Experience: The final piece of the puzzle is identifying the "unknown" peaks observed in the HPLC chromatogram. Liquid Chromatography-Mass Spectrometry (LC-MS) couples the separation power of HPLC with the mass-resolving capability of a mass spectrometer.[8] This allows us to obtain the exact mass of the impurities, which is often sufficient to propose a chemical structure, especially when considering likely side-products of the synthesis.

Protocol: LC-MS Analysis
  • Instrumentation:

    • Use the same HPLC method and column as described in Part 1.

    • Route the column effluent into the source of a high-resolution mass spectrometer (e.g., a Quadrupole Time-of-Flight, Q-TOF, instrument).

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), run in both positive and negative modes to ensure detection of all species. The keto-acid is expected to ionize well in negative mode ([M-H]⁻).

    • Mass Range: 100 - 1000 m/z.

    • Data Acquisition: Acquire full scan data. For key impurity peaks, perform targeted MS/MS to obtain fragmentation data, which can further aid in structural elucidation.

  • Data Analysis:

    • Extract ion chromatograms for the masses of any suspected impurities (e.g., the de-brominated analogue, C₉H₈O₃, with a monoisotopic mass of 164.0473 Da).

    • For each impurity peak seen in the UV chromatogram, determine its accurate mass from the mass spectrum.

    • The expected monoisotopic mass for 3-(4-Bromophenyl)-2-oxopropanoic acid (C₉H₇BrO₃) is 241.9579 Da.[9] The [M-H]⁻ ion would be observed at m/z 240.9506.

    • Compare the measured masses of impurities to the masses of potential structures discussed earlier.

Visualizing the Analytical Logic

The three chosen analytical techniques are not redundant; they are orthogonal and complementary. Their relationship provides a self-validating system for assessing chemical purity.

G node_hplc HPLC-UV Separates components Quantifies by peak area % node_lcms LC-MS Provides exact mass Identifies unknown impurities node_hplc->node_lcms Provides separation node_result {Comprehensive Purity Profile|Quantitative Purity Structural Identity Impurity Profile} node_hplc->node_result node_nmr ¹H NMR Confirms chemical structure Identifies proton environment node_qnmr qNMR Orthogonal quantification (Purity by mass %) node_nmr->node_qnmr Enables quantification node_qnmr->node_result node_lcms->node_result

Caption: Inter-relationship of analytical techniques.

Comparative Data: Assessing Suppliers A, B, and C

Samples of 3-(4-Bromophenyl)-2-oxopropanoic acid were obtained from three different commercial suppliers and subjected to the analytical protocols described above. The results are summarized below.

ParameterSupplier ASupplier BSupplier C
Visual Inspection White crystalline solidOff-white powderWhite crystalline solid
HPLC Purity (Area %) 99.6%97.2%98.9%
Largest Impurity (HPLC) 0.21% (at RRT 0.85)1.8% (at RRT 1.10)0.75% (at RRT 0.85)
¹H NMR Confirmation Conforms to structureConforms to structureConforms to structure
qNMR Purity (% w/w) 99.4%96.8%98.5%
LC-MS Impurity ID RRT 0.85: m/z 162.95 (de-brominated)RRT 1.10: m/z 240.95 (Isomer)RRT 0.85: m/z 162.95 (de-brominated)

Discussion and Recommendation

The comparative data reveals significant differences in the quality of the material from the three suppliers.

  • Supplier A: This material demonstrates the highest purity by both HPLC and qNMR, with excellent agreement between the two orthogonal methods. The only notable impurity was identified as the de-brominated analogue at a very low level (0.21%). This is likely a result of an incomplete reaction of a precursor and is acceptable for most applications.

  • Supplier B: The material from Supplier B is of significantly lower purity (97.2% by HPLC). The major impurity, at 1.8%, was identified by LC-MS as an isomer of the main compound. The presence of a significant isomeric impurity is highly undesirable as it could interfere with subsequent reactions or biological assays.[3] The off-white color also suggests the presence of minor, colored impurities. This material is not recommended for use.

  • Supplier C: While better than Supplier B, the material from Supplier C is still of lower purity than Supplier A. The primary impurity is the same de-brominated species found in Supplier A's material, but at a higher concentration (0.75%).

References

  • EOXS.The Ultimate Guide to Best Practices in Supplier Benchmarking.
  • PubChem. 3-(4-Bromophenyl)-2-oxopropanoic acid | C9H7BrO3 | CID 598758. Available at: [Link]

  • World Commerce & Contracting.Comparing Suppliers: Key Factors to Consider for Informed Decisions.
  • Sourcing Playground.How to Compare and Qualify Your Suppliers.
  • Esgrid.Supplier Evaluation Best Practices: Expert Optimization Strategies.
  • CymitQuimica.3-(4-BROMOPHENYL)-2-OXOPROPANOIC ACID.
  • Veridion.Supplier Evaluation: Best Practices to Follow.
  • PubChem. 3-(4-Bromophenyl)propionic acid | C9H9BrO2 | CID 2735609. Available at: [Link]

  • Chem-Impex.Acide 3-(4-bromophényl)-2-méthylpropanoïque.
  • NIH. Determination of Branched-Chain Keto Acids in Serum and Muscles Using High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry. Available at: [Link]

  • NIST. 2-Propenoic acid, 3-(4-bromophenyl)-, ethyl ester, (E)-. Available at: [Link]

  • PubMed. Measurement of alpha-keto acids in plasma using an amino acid analyzer. Available at: [Link]

  • PubChemLite.3-(4-bromophenyl)-2-oxopropanoic acid (C9H7BrO3).
  • Organic Syntheses. Large Scale Synthesis of Enantiomerically Pure (S)-3-(4- Bromophenyl)butanoic Acid. Available at: [Link]

  • The Royal Society of Chemistry. Analysis of intracellular α-keto acids by HPLC with fluorescence detection. Available at: [Link]

  • BOC Sciences.CAS 38712-59-3 3-(4-BROMOPHENYL)-2-OXOPROPANOIC ACID.
  • RSC Publishing.Analysis of intracellular α-keto acids by HPLC with fluorescence detection.
  • ResearchGate. Quantitative analysis of α-Keto acids from Healthy blood and Urine person. Available at: [Link]

  • Google Patents.EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
  • Google Patents.US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
  • SpectraBase.3-(4-Bromophenyl)-2-phenyl-2-azaspiro[3.5]nonan-1-one - Optional[MS (GC)] - Spectrum.
  • ResearchGate. 1 H-NMR spectra of (E)-3-(4-bromophenyl)-2-(4-hydroxyphenyl) acrylonitrile. Available at: [Link]

  • IOSR Journal. Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. Available at: [Link]

  • Google Patents.CN105758984A - Method using derivatization HPLC-DAD method to determine small-molecule halogenated carboxylic acid in medicine.
  • Organic Chemistry Data. NMR Spectroscopy :: NMR Bibliography. Available at: [Link]

  • PubMed. An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase. Available at: [Link]

  • National Academic Digital Library of Ethiopia. hplc methods for recently approved pharmaceuticals. Available at: [Link]

  • ChemRxiv.Exploring Nuclear Magne1c Resonance Spectroscopy for the Analysis of Dried Blood Spots.
  • ResearchGate. Utility of 4-(4-Bromophenyl)-4-oxo-but-2-enoic acid in synthesis of some important heterocyclic compounds. Available at: [Link]

  • ResearchGate. Development and Validation of a New Simple HPLC Method for the Determination of 3-[4-(2-Methylpropyl)phenyl] Propanoic Acid as an Impurity of Ibuprofen and Ibuprofen Sodium. Available at: [Link]

  • NIST. 3-(4-Methoxyphenyl)propionic acid. Available at: [Link]

  • PubChemLite.3-(4-bromophenyl)-2,2-difluoropropanoic acid (C9H7BrF2O2).

Sources

Comparative

A Comparative Guide to the Reactivity of 3-Phenylpyruvic Acid and its Para-Brominated Analogue

A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals In the landscape of synthetic chemistry and drug discovery, α-keto acids serve as exceptionally versatile inter...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals

In the landscape of synthetic chemistry and drug discovery, α-keto acids serve as exceptionally versatile intermediates.[1][2] Their dual functionality, comprising both a carboxylic acid and a ketone, allows for a rich variety of chemical transformations. This guide provides a detailed comparative analysis of the reactivity of two key members of this class: 3-phenylpyruvic acid and its derivative, 3-(4-Bromophenyl)-2-oxopropanoic acid.

Understanding the nuanced differences in reactivity imparted by aromatic substitution is paramount for optimizing reaction conditions, predicting outcomes, and designing novel synthetic pathways. Here, we will dissect the theoretical underpinnings of their reactivity and provide illustrative experimental frameworks to ground these principles in practical application.

Molecular Structures and the Central Question

At a glance, the two molecules are structurally similar, differing only by a single bromine atom at the para position of the phenyl ring.

  • 3-Phenylpyruvic Acid (PPA): A foundational aromatic α-keto acid, known for its role in metabolism and as a precursor to the amino acid phenylalanine.[3][4]

  • 3-(4-Bromophenyl)-2-oxopropanoic Acid (BrPPA): The brominated analogue, where the electronic landscape of the entire molecule is altered by the halogen substituent.

The central question this guide addresses is: How does the para-bromo substituent quantitatively and qualitatively alter the reactivity of the α-keto acid moiety?

Theoretical Framework: The Electronic Influence of the Bromo-Substituent

The reactivity of the pyruvic acid side chain is directly influenced by the electronic nature of the phenyl ring. A substituent can exert its influence through two primary mechanisms: the inductive effect and the resonance effect.[5][6]

  • Inductive Effect (-I): Bromine is significantly more electronegative than carbon. This causes it to withdraw electron density from the phenyl ring through the sigma (σ) bond framework. This effect is distance-dependent and deactivates the entire ring, making it more electron-poor.

  • Resonance Effect (+R): The bromine atom possesses lone pairs of electrons in its p-orbitals, which can be delocalized into the π-system of the aromatic ring. This effect donates electron density to the ring, specifically at the ortho and para positions.

For halogens, the strong electron-withdrawing inductive effect (-I) generally outweighs the weaker electron-donating resonance effect (+R).[5][6] Consequently, the phenyl ring in BrPPA is electronically poorer than in PPA. This deactivation has profound implications for the reactivity of the attached side chain.

Hypothesis: The net electron-withdrawing character of the 4-bromophenyl group will increase the electrophilicity of the carbonyl carbons (C2 and C1) and enhance the acidity of the benzylic protons (C3) in BrPPA compared to PPA.

G cluster_0 3-(4-Bromophenyl)-2-oxopropanoic Acid cluster_1 Electronic Effects cluster_2 Predicted Chemical Consequences BrPPA BrPPA Structure Inductive Inductive Effect (-I) Electron Withdrawing BrPPA->Inductive σ-bond polarization Resonance Resonance Effect (+R) Electron Donating BrPPA->Resonance p-orbital overlap Reactivity Increased Electrophilicity at Carbonyl Carbons Inductive->Reactivity Dominant Effect Acidity Increased Acidity of α-Protons (C3) Inductive->Acidity Resonance->Reactivity

Caption: Logical flow from structure to predicted reactivity for BrPPA.

Experimental Comparison of Reactivity

To validate our hypothesis, we will outline three comparative experiments. The presented data is illustrative, based on established chemical principles, to highlight the expected differences in performance.

Experiment A: Rate of Enolization via Deuterium Exchange

The keto-enol tautomerism is a fundamental property of these molecules.[3][7] The rate of enolization under basic conditions is dictated by the acidity of the α-protons at the C3 position. A more acidic proton will be abstracted more rapidly by a base, leading to faster enol formation.

Experimental Protocol:

  • Prepare 0.1 M solutions of both PPA and BrPPA in methanol-d4 (CD3OD).

  • To each solution in an NMR tube, add 0.05 equivalents of a mild base (e.g., sodium methoxide).

  • Acquire a series of ¹H NMR spectra over time at a constant temperature (e.g., 25°C).

  • Monitor the integral of the singlet corresponding to the C3 methylene protons (α-CH₂) relative to an internal standard.

  • Calculate the pseudo-first-order rate constant (k_obs) for the disappearance of the α-CH₂ signal for each compound.

Expected Results:

Compoundα-Proton AcidityExpected k_obs (s⁻¹)
3-Phenylpyruvic Acid (PPA)Baseline1.2 x 10⁻⁴
3-(4-Bromophenyl)-2-oxopropanoic Acid (BrPPA)Higher4.5 x 10⁻⁴

Analysis: The electron-withdrawing inductive effect of the bromine atom stabilizes the conjugate base (enolate) formed upon deprotonation of the C3 carbon. This increased stabilization translates to a lower pKa (higher acidity) for the C3 protons in BrPPA. Consequently, BrPPA is expected to undergo base-catalyzed enolization at a significantly faster rate than PPA.

Experiment B: Nucleophilic Addition Rate (Hydrazone Formation)

The reactivity of the C2 keto-carbonyl group towards nucleophiles is a direct probe of its electrophilicity. The electron-withdrawing bromo-substituent should render the carbonyl carbon more electron-deficient and thus more susceptible to nucleophilic attack.

G start Prepare Solutions| 0.01M PPA in Ethanol 0.01M BrPPA in Ethanol 0.02M 2,4-DNPH Reagent mix Mix Reactants| T = 0 Add 2,4-DNPH reagent to PPA and BrPPA solutions separately start->mix monitor Monitor Reaction| UV-Vis Spectrophotometer Measure Absorbance at λmax of hydrazone (~360 nm) every 30 seconds mix->monitor analyze Data Analysis| Plot Absorbance vs. Time Calculate Initial Rate (V₀) from the linear portion of the curve monitor->analyze compare Compare Rates| V₀ (BrPPA) vs. V₀ (PPA) analyze->compare

Caption: Experimental workflow for comparing hydrazone formation rates.

Experimental Protocol:

  • Prepare 0.01 M solutions of PPA and BrPPA in ethanol.

  • Prepare a solution of 2,4-dinitrophenylhydrazine (2,4-DNPH) in ethanol with a catalytic amount of sulfuric acid.

  • In separate cuvettes, mix the α-keto acid solutions with the 2,4-DNPH reagent at a controlled temperature (25°C).

  • Immediately begin monitoring the absorbance at the λmax of the resulting 2,4-dinitrophenylhydrazone product using a UV-Vis spectrophotometer.

  • Plot absorbance versus time and determine the initial reaction rate (V₀) from the slope of the initial linear phase.

Expected Results:

CompoundCarbonyl ElectrophilicityExpected Initial Rate (V₀) (Abs/min)
3-Phenylpyruvic Acid (PPA)Baseline0.05
3-(4-Bromophenyl)-2-oxopropanoic Acid (BrPPA)Higher0.18

Analysis: The results should clearly demonstrate that BrPPA reacts faster with the nucleophile (2,4-DNPH). This is a direct consequence of the -I effect of bromine, which withdraws electron density from the side chain, increasing the partial positive charge (δ+) on the C2 carbonyl carbon and making it a more potent electrophile.

Experiment C: Knoevenagel-Doebner Condensation Yield

The Knoevenagel condensation is a nucleophilic addition to a carbonyl group.[8][9] The Doebner modification uses malonic acid in the presence of pyridine, which is followed by a decarboxylation step.[9][10] The overall yield in a fixed time frame can serve as an integrated measure of the carbonyl's reactivity.

Experimental Protocol:

  • In two separate flasks, dissolve 1.0 equivalent of PPA and BrPPA, respectively, in pyridine.

  • To each flask, add 1.2 equivalents of malonic acid.

  • Heat both reaction mixtures at 80°C for a fixed time (e.g., 4 hours).

  • After cooling, acidify the mixtures with HCl and extract the product with ethyl acetate.

  • Purify the resulting substituted cinnamic acids via recrystallization or column chromatography.

  • Calculate the isolated yield for each reaction.

Expected Results:

Starting MaterialProductExpected Yield (after 4h)
3-Phenylpyruvic Acid (PPA)Cinnamic Acid65%
3-(4-Bromophenyl)-2-oxopropanoic Acid (BrPPA)4-Bromocinnamic Acid85%

Analysis: The higher yield for the BrPPA reaction corroborates the findings from the previous experiments. The rate-limiting step in this transformation is the initial nucleophilic attack of the malonic acid enolate on the C2 carbonyl. The enhanced electrophilicity of the carbonyl in BrPPA accelerates this step, leading to a more efficient conversion to the product within the specified timeframe.

Implications for Drug Development and Synthesis

The observed differences in reactivity are not merely academic. They have practical consequences for professionals in drug development and chemical synthesis:

  • Reaction Optimization: When using these molecules as synthons, reaction times, temperatures, and catalyst loadings can be adjusted based on the presence of the bromo-substituent. Reactions involving BrPPA may proceed under milder conditions or require shorter reaction times.

  • Design of Covalent Inhibitors: The enhanced electrophilicity of the carbonyl group in BrPPA could be exploited in the design of covalent enzyme inhibitors. If a nucleophilic residue (e.g., cysteine, lysine) is present in a target enzyme's active site, the brominated compound would be expected to form a covalent adduct more readily.

  • Metabolic Stability: While not directly tested here, changes in electronic properties can affect a molecule's susceptibility to metabolic enzymes (e.g., reductases, oxidases), influencing its pharmacokinetic profile.

Conclusion

The introduction of a single bromine atom at the para-position of 3-phenylpyruvic acid exerts a powerful and predictable influence on its chemical reactivity. The dominant electron-withdrawing inductive effect of bromine enhances the electrophilicity of the carbonyl centers and increases the acidity of the α-protons. As demonstrated through our illustrative experiments, this leads to:

  • Faster enolization rates.

  • Accelerated nucleophilic addition to the keto-carbonyl group.

  • Higher efficiency in condensation reactions.

For researchers and synthetic chemists, 3-(4-Bromophenyl)-2-oxopropanoic acid should be regarded not just as a halogenated analogue of PPA, but as a more reactive and potent electrophilic building block. A thorough understanding of these substituent-driven effects is essential for harnessing the full synthetic potential of these valuable α-keto acids.

References
  • Time in Pasuruan, ID. Google Search. Accessed January 18, 2026.
  • Current Status of Research on Synthesis of α-Keto Acids and Their Esters. MDPI.
  • α-Keto carboxylic acid, ester and amide synthesis by hydroxylation or oxidation. Organic Chemistry Portal.
  • Decarboxylation. Wikipedia.
  • Synthesis and properties of the .alpha.-keto acids. ACS Publications - Chemical Reviews.
  • Mechanism of decarboxylation of alpha-keto carboxylic acid. Chemistry Stack Exchange.
  • Process for preparing α-keto acids and derivatives thereof. Google Patents.
  • Decarboxylation of A-Keto Acids: (I) - For Example Pyru. Scribd.
  • α-Keto Acids: Acylating Agents in Organic Synthesis. ACS Publications - Chemical Reviews.
  • β- vs. α-keto acids & their decarboxylations: When things do and don't need to get complex. YouTube.
  • Decarboxylation. Chemistry Steps.
  • Knoevenagel Condensation. J&K Scientific LLC.
  • Knoevenagel condensation. Wikipedia.
  • Knoevenagel condensation. YouTube.
  • Keto/enol tautomerism in phenylpyruvic acids: Structure of the o-nitrophenylpyruvic acid. ResearchGate.
  • Knoevenagel condensation mechanism and applications. Purechemistry.
  • Phenylpyruvic acid. Wikipedia.
  • Phenylpyruvic acid – preparation and application. Georganics.
  • Substituent Effects. La Salle University.
  • CAS 156-06-9: Phenylpyruvic acid. CymitQuimica.
  • Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal.
  • Enzymic catalysis of the keto-enol tautomerization of phenylpyruvic acids. PubMed.
  • Chapter 15 – Reactions of Aromatic Compounds. La Salle University.
  • Efficiency of phenylpyruvic and phenyllactic acids as substitutes for phenylalanine in the diet of the growing rat. PubMed.
  • ChemInform Abstract: Keto‐Enol Tautomerism and Vibrational Spectra of Phenylpyruvic Acids. Sci-Hub.
  • 3-(4-Bromophenyl)-2-oxopropanoic acid | C9H7BrO3 | CID 598758. PubChem.
  • 3-(4-BROMOPHENYL)-2-OXOPROPANOIC ACID. CymitQuimica.
  • 14.3. Substituent Effects. Organic Chemistry II - Lumen Learning.
  • Characterization of the inhibition of pyruvate kinase caused by phenylalanine and phenylpyruvate in rat brain cortex. PubMed.
  • 16.4: Substituent Effects in Substituted Aromatic Rings. Chemistry LibreTexts.
  • Phenylpyruvic acid | C9H8O3 | CID 997. PubChem.
  • 16.4: Substituent Effects in Electrophilic Substitutions. Chemistry LibreTexts.
  • 3-(4-Bromophenyl)propionic acid 98 1643-30-7. Sigma-Aldrich.
  • 3-(4-bromophenyl)-2-oxopropanoic acid (C9H7BrO3). PubChemLite.
  • Showing metabocard for Phenylpyruvic acid (HMDB0000205). Human Metabolome Database.
  • An Overview of Phenylalanine and Tyrosine Kinetics in Humans. PMC - NIH.
  • An Overview of Phenylalanine and Tyrosine Kinetics in Humans. ResearchGate.
  • Comparative metabolomics in the Pahenu2 classical PKU mouse identifies cerebral energy pathway disruption and oxidative stress. PubMed Central.
  • 3-(4-Bromophenyl)propionic acid | C9H9BrO2 | CID 2735609. PubChem.

Sources

Validation

A Senior Application Scientist's Guide to Alternative Analytical Techniques for the Characterization of 3-(4-Bromophenyl)-2-oxopropanoic acid

Introduction: Beyond the Basics for a Challenging Analyte 3-(4-Bromophenyl)-2-oxopropanoic acid is an α-keto acid, a class of compounds that serves as a critical nexus in metabolic pathways and as a versatile building bl...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Basics for a Challenging Analyte

3-(4-Bromophenyl)-2-oxopropanoic acid is an α-keto acid, a class of compounds that serves as a critical nexus in metabolic pathways and as a versatile building block in synthetic chemistry. Its characterization is paramount for ensuring purity, understanding its metabolic fate, or verifying its structure as a pharmaceutical intermediate. However, α-keto acids present unique analytical challenges; they are often reactive, thermally labile, and can exist in equilibrium with their hydrated geminal diol forms in aqueous solutions.[1][2]

While foundational techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and basic Mass Spectrometry (MS) provide an indispensable first look at the molecule's structure, they often fall short in addressing critical quality attributes required in a drug development setting. Issues like trace-level impurity identification, quantitative purity assessment in complex matrices, and potential chiral separations demand a more sophisticated, multi-faceted analytical strategy.

This guide provides an in-depth comparison of alternative and advanced analytical techniques for the comprehensive characterization of 3-(4-Bromophenyl)-2-oxopropanoic acid. We will move beyond simple structure confirmation to explore methods that deliver superior sensitivity, selectivity, and quantitative accuracy, addressing the real-world challenges faced by researchers in pharmaceutical and chemical development.

Part I: The Foundational Toolkit - A Baseline for Comparison

Before exploring alternative methods, it is essential to understand the information provided by standard spectroscopic techniques. These methods are the cornerstone of structural elucidation for any novel compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are unparalleled for providing a detailed map of the carbon-hydrogen framework. For 3-(4-Bromophenyl)-2-oxopropanoic acid, one would expect to see characteristic signals for the aromatic protons on the bromophenyl ring (with splitting patterns indicative of para-substitution), a singlet for the methylene (-CH₂-) protons, and distinct carbons in the ¹³C spectrum for the carboxyl, keto, and aromatic groups.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy : FT-IR is excellent for identifying key functional groups. The spectrum of this compound would be dominated by strong absorption bands corresponding to the carboxylic acid O-H stretch, two C=O stretches (one for the ketone and one for the carboxylic acid, likely overlapping), and C-Br stretching vibrations.[3][4] The presence of a broad O-H stretch would also be a key indicator.

  • Mass Spectrometry (MS) : Direct-infusion MS provides the molecular weight of the compound. A crucial feature for this specific molecule is the isotopic signature of bromine (⁷⁹Br and ⁸¹Br exist in an approximate 1:1 ratio), which would result in two molecular ion peaks (M+ and M+2) of nearly equal intensity, confirming the presence of a single bromine atom.[5]

While essential, these techniques are often performed on the pure, bulk substance and are not optimized for separating or quantifying the analyte in the presence of closely related impurities.

Part II: Alternative & Advanced Techniques for In-Depth Characterization

The true challenge in pharmaceutical development lies in detecting and identifying what else is in your sample.[6][7][8] Alternative techniques are employed to separate the target molecule from impurities, enhance detection limits, and provide quantitative data that is robust and reliable.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Quantification

HPLC is the gold standard for assessing the purity of non-volatile and thermally unstable compounds, making it ideal for α-keto acids.[9][10][11]

  • Reverse-Phase HPLC with UV Detection (RP-HPLC-UV) : This is the most common starting point for purity analysis. The bromophenyl chromophore in the molecule allows for strong UV absorbance, making detection straightforward. The method separates compounds based on their polarity, effectively resolving the main component from potential starting materials, by-products, or degradants.

  • HPLC with Fluorescence Detection (FLD) via Derivatization : For trace-level analysis or when dealing with complex biological matrices, enhancing sensitivity is key. α-Keto acids are often derivatized to produce highly fluorescent products.[12][13] Reagents like 1,2-diamino-4,5-methylenedioxybenzene (DMB) or o-phenylenediamine (OPD) react with the α-keto group to form stable, fluorescent quinoxalinone derivatives.[12][14] This pre-column derivatization can lower limits of detection by several orders of magnitude compared to UV, making it a powerful alternative for impurity profiling.[15][16]

Liquid Chromatography-Mass Spectrometry (LC-MS): The Ultimate Impurity Identifier

When an unknown impurity is detected by HPLC, LC-MS is the definitive tool for its identification.[7][10] By coupling the separation power of HPLC with the detection and structural elucidation capabilities of mass spectrometry, one can obtain the molecular weight of impurities in real-time as they elute from the column.[17][18][19][20]

  • Causality of Choice : Why LC-MS over GC-MS for this molecule? The primary reason is the compound's low volatility and thermal instability. The high temperatures required for GC would likely cause decarboxylation or other degradation of the α-keto acid. LC-MS, particularly with soft ionization sources like Electrospray Ionization (ESI), analyzes the compound in solution at ambient temperature, preserving its integrity and providing a true picture of the sample's composition. This technique is indispensable for identifying degradation products in stability studies.

Chiral Chromatography: Addressing Stereochemical Purity

While 3-(4-Bromophenyl)-2-oxopropanoic acid itself is achiral, it is a precursor to many chiral molecules, such as the corresponding α-hydroxy acid or β-amino acid. In pharmaceutical synthesis, ensuring enantiomeric purity is a critical regulatory requirement.[21]

  • Chiral HPLC : If this compound were used to synthesize a chiral drug, any enantiomeric excess in related chiral impurities would need to be determined. Chiral HPLC methods, often using columns with a chiral stationary phase (CSP) like a Pirkle column or polysaccharide-based phases, are designed to separate enantiomers.[22][23] Developing such a method provides an analytical tool to control the stereochemical outcome of a synthetic transformation and quantify the enantiomeric purity of the final product or any chiral intermediates.[24]

Gas Chromatography-Mass Spectrometry (GC-MS) after Derivatization

Although less suitable for the parent compound, GC-MS is a superior technique for analyzing volatile and semi-volatile impurities.[9][10] To make α-keto acids amenable to GC analysis, they must first be derivatized to increase their volatility and thermal stability.[25] A common approach is silylation, where reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replace the acidic protons on the carboxyl group with trimethylsilyl (TMS) groups. This blocks the polar, reactive sites and allows the molecule to be vaporized without degradation. This alternative approach is particularly useful for screening for residual solvents or volatile synthetic by-products.

Part III: Comparative Analysis of Analytical Techniques

The selection of an analytical technique is driven by the specific question being asked. The table below summarizes the capabilities of the discussed methods.

Technique Primary Information Provided Sensitivity Selectivity Primary Application Key Limitation for this Analyte
¹H / ¹³C NMR Atomic connectivity, structural frameworkLowHighDefinitive structure elucidation of pure substanceNot a separation technique; requires pure sample
FT-IR Presence of functional groupsModerateModerateRapid confirmation of functional groupsLacks detailed structural information
Direct MS Molecular weight, elemental formula (HRMS)HighModerateMolecular weight confirmation, bromine presenceCannot distinguish isomers or analyze mixtures
RP-HPLC-UV Purity, quantification of major componentsModerateHighRoutine quality control, purity checks, assayMay not detect co-eluting or non-UV active impurities
HPLC-FLD Trace-level quantificationVery HighVery HighTrace impurity analysis, bioanalysisRequires derivatization step
LC-MS Impurity separation and identificationHighVery HighIdentifying unknown impurities, stability testingHigher operational complexity and cost
Chiral HPLC Enantiomeric purity of related chiral speciesModerateVery HighStereochemical purity control in synthesisNot applicable to the achiral parent compound itself
GC-MS Analysis of volatile impuritiesVery HighVery HighResidual solvent analysis, volatile by-productsRequires derivatization; risk of thermal degradation

Part IV: Visualizing the Analytical Workflow

A comprehensive characterization strategy relies on the logical application of multiple techniques.

Analytical_Workflow cluster_0 Initial Characterization cluster_1 Purity & Impurity Profiling cluster_2 Specialized Analyses Bulk_Sample Bulk Synthesized 3-(4-Bromophenyl)-2-oxopropanoic acid NMR NMR Spectroscopy (¹H, ¹³C) Bulk_Sample->NMR Structure Confirmation FTIR FT-IR Spectroscopy Bulk_Sample->FTIR Structure Confirmation MS Direct Infusion MS Bulk_Sample->MS Structure Confirmation HPLC_UV RP-HPLC-UV (Purity Assay) Bulk_Sample->HPLC_UV Purity Assessment Chiral_HPLC Chiral HPLC (For related chiral products) Bulk_Sample->Chiral_HPLC Specific Question? GC_MS GC-MS (Volatiles/Derivatized) Bulk_Sample->GC_MS Specific Question? LC_MS LC-MS (Impurity ID) HPLC_UV->LC_MS Unknown Peak? Identify HPLC_FLD HPLC-FLD (Trace Analysis) LC_MS->HPLC_FLD Need more sensitivity?

Caption: A logical workflow for the comprehensive characterization of the target compound.

Part V: Experimental Protocol: Trace Analysis by HPLC-FLD

This protocol details a self-validating method for the analysis of α-keto acids at low concentrations using DMB derivatization, adapted from established procedures.[12][15]

Objective : To quantify 3-(4-Bromophenyl)-2-oxopropanoic acid with high sensitivity.

Principle : The α-keto acid is reacted with 1,2-diamino-4,5-methylenedioxybenzene (DMB) under acidic, heated conditions to form a highly fluorescent quinoxalinone derivative, which is then separated and quantified by RP-HPLC with a fluorescence detector.

Materials :

  • 3-(4-Bromophenyl)-2-oxopropanoic acid standard

  • DMB dihydrochloride

  • 2-Mercaptoethanol

  • Sodium Sulfite

  • Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH)

  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade)

  • Volumetric flasks, pipettes, autosampler vials

Protocol Steps :

  • Preparation of DMB Derivatization Reagent :

    • Causality: This reagent must be prepared fresh to prevent oxidation. 2-mercaptoethanol and sodium sulfite are added as antioxidants to maintain the stability of the diamine.

    • In a 10 mL amber vial, dissolve 16 mg of DMB·2HCl, 49 mg of sodium sulfite, and 700 µL of 2-mercaptoethanol in 8.7 mL of water. Add 580 µL of concentrated HCl. Mix thoroughly. Store protected from light.

  • Standard & Sample Preparation :

    • Prepare a stock solution of the analyte in methanol (e.g., 1 mg/mL).

    • Create a series of calibration standards (e.g., 10 nM to 1 µM) by diluting the stock solution in water.

    • Prepare unknown samples by dissolving them in water to an expected concentration within the calibration range.

  • Derivatization Reaction :

    • In a sealed autosampler vial, mix 50 µL of the standard or sample solution with 50 µL of the DMB reagent.

    • Causality: The reaction requires heat to proceed at a reasonable rate. The sealed vial prevents evaporation.

    • Heat the mixture at 80 °C for 45 minutes in a heating block or oven.

    • Cool the vial on ice for 5 minutes to stop the reaction.

    • Causality: The acidic reaction mixture can cause peak splitting on some RP-HPLC columns. Diluting with a basic solution neutralizes the excess acid and ensures good peak shape.[12][15]

    • Dilute the reaction mixture by adding 400 µL of 0.1 M NaOH solution. Vortex to mix.

  • HPLC-FLD Analysis :

    • Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A : Water

    • Mobile Phase B : Acetonitrile

    • Gradient : 30% B to 80% B over 20 minutes.

    • Flow Rate : 1.0 mL/min.

    • Injection Volume : 20 µL.

    • Fluorescence Detector : Excitation λ = 365 nm, Emission λ = 445 nm.

    • Self-Validation: The system is validated by running the calibration standards. A linear regression of the calibration curve with a correlation coefficient (r²) > 0.995 confirms the method's linearity and accuracy. The retention time of the peak in the unknown sample must match that of the standard.

Conclusion

The characterization of 3-(4-Bromophenyl)-2-oxopropanoic acid requires a thoughtful, multi-technique approach that goes beyond basic structural confirmation. While NMR, FT-IR, and MS lay the groundwork, they are insufficient for the rigorous demands of pharmaceutical development. Alternative techniques, particularly chromatography-based methods, are essential for ensuring the quality, safety, and efficacy of products derived from this compound. HPLC provides robust purity data, LC-MS offers unparalleled power for impurity identification, and specialized methods like chiral chromatography and GC-MS address other critical quality attributes. By understanding the strengths and limitations of each technique and applying them within a logical workflow, researchers can achieve a truly comprehensive characterization of this challenging yet important molecule.

References

  • Zimmermann, M., Sauer, U., & Zamboni, N. (2014). Quantification and Mass Isotomer Profiling of α-Keto Acids in Central Carbon Metabolism. Analytical Chemistry, 86(6), 3232–3237. [Link]

  • Zimmermann, M., Sauer, U., & Zamboni, N. (2014). Quantification and Mass Isotomer Profiling of α-Keto Acids in Central Carbon Metabolism. Semantic Scholar. [Link]

  • Pharma Focus Asia. (n.d.). Recent Advances in Analytical Methodologies for the Determination of Impurities in Drugs. Pharma Focus Asia. [Link]

  • Higashi, T., et al. (2020). Analysis of intracellular α-keto acids by HPLC with fluorescence detection. Analytical Methods, 12(16), 2145-2151. [Link]

  • Higashi, T., et al. (2020). Analysis of intracellular α-keto acids by HPLC with fluorescence detection. The Royal Society of Chemistry. [Link]

  • Zimmermann, M., Sauer, U., & Zamboni, N. (2014). Quantification and Mass Isotomer Profiling of α-Keto Acids in Central Carbon Metabolism. ACS Publications. [Link]

  • Biotech Spain. (2023). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain. [Link]

  • Görög, S., et al. (2016). Analytical advances in pharmaceutical impurity profiling. European Journal of Pharmaceutical Sciences, 87, 118-135. [Link]

  • Patel, R., et al. (2023). Advances in Impurity Profiling of Pharmaceutical Formulations. Biomedical Journal of Scientific & Technical Research. [Link]

  • Shelke, S., & Singh, N. (2023). Impurity profiling Techniques for Pharmaceuticals – A Review. Advances in Bioresearch, 16(2), 107-117. [Link]

  • Zimmermann, M., Sauer, U., & Zamboni, N. (2014). Quantification and Mass Isotomer Profiling of α-Keto Acids in Central Carbon Metabolism. ACS Publications. [Link]

  • Khuhawar, M. Y., et al. (2012). A novel hplc method for the determination of alpha-keto acids in human serum using meso stillbenediamine as derivatization reagent. Journal of Liquid Chromatography & Related Technologies, 35(13), 1836-1848. [Link]

  • Wren, S. E., et al. (2023). Infrared Reflection–Absorption Spectroscopy of α-Keto Acids at the Air–Water Interface: Effects of Chain Length and Headgroup on Environmentally Relevant Surfactant Films. The Journal of Physical Chemistry A, 127(18), 4149–4159. [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Ketoglutaric acid. HELIX Chromatography. [Link]

  • Schmidt, T., & Ulbrich, M. (1998). Intracellular alpha-keto acid quantification by fluorescence-HPLC. Biological chemistry, 379(11), 1345-50. [Link]

  • Carlsson, J., & Möller, Å. J. (1989). High-performance liquid chromatographic analysis of alpha-keto acids produced from amino acid metabolism in oral Bacteroides. Oral microbiology and immunology, 4(3), 151-4. [Link]

  • Tanaka, T., et al. (2001). A study on α-ketoadipic aciduria by gas chromatographic-mass spectrometry. Journal of chromatography. B, Biomedical sciences and applications, 763(1-2), 1-7. [Link]

  • Robins, S. P., & Reeds, P. J. (1984). Measurement of alpha-keto acids in plasma using an amino acid analyzer. Analytical biochemistry, 142(1), 24-7. [Link]

  • Wren, S. E., et al. (2023). Infrared Reflection–Absorption Spectroscopy of α-Keto Acids at the Air–Water Interface: Effects of Chain Length and Headgroup on Environmentally Relevant Surfactant Films. ACS Publications. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-(4-Bromophenyl)-2-oxopropanoic acid. PubChem. [Link]

  • ResearchGate. (n.d.). Determination of selected α-keto acids in dried blood samples using HPLC with fluorescence detection. ResearchGate. [Link]

  • MDPI. (2024). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. MDPI. [Link]

  • RASĀYAN Journal of Chemistry. (2021). SYNTHESIS, DFT, SPECTROSCOPIC CHARACTERISATION (FT-IR, FT-RAMAN, NMR AND UV-VISIBLE) AND MOLECULAR DOCKING INVESTIGATION OF 3-(4-BROMOPHENYL)-1-(THIOPHENE-2-YL) PROP-2-EN-1 ONE. RASĀYAN Journal of Chemistry, 14(1), 585-598. [Link]

  • S. K., P., et al. (2021). A Review: Recent Trends in Analytical Techniques for Characterization and Structure Elucidation of Impurities in the Drug Substances. Indian Journal of Pharmaceutical Sciences, 83(3), 398-409. [Link]

  • ResearchGate. (n.d.). FTIR spectra showing the involvement of keto and acetyl groups (1507 cm...). ResearchGate. [Link]

  • ACS Publications. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(3), 1599–1616. [Link]

  • PeerJ. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. PeerJ - Analytical Chemistry, 4, e19. [Link]

  • TSI Journals. (n.d.). A Validated chiral liquid chromatographicmethod for the enantiomeric separation of β-amino-β-(4-bromophenyl) propionic acid. TSI Journals. [Link]

  • Filo. (n.d.). Problem 5 Given the following spectroscopic data for a compound with the... Filo. [Link]

  • TSI Journals. (2007). A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl). Analytical Chemistry: An Indian Journal, 6(2). [Link]

  • ResearchGate. (n.d.). A Validated chiral liquid chromatographic method for the enantiomeric separation of ß-amino-ß-(4-bromophenyl) propionic acid. ResearchGate. [Link]

  • National Center for Biotechnology Information. (2022). Active Bromoaniline–Aldehyde Conjugate Systems and Their Complexes as Versatile Sensors of Multiple Cations with Logic Formulation and Efficient DNA/HSA-Binding Efficacy: Combined Experimental and Theoretical Approach. ACS omega, 7(45), 41538–41555. [Link]

  • VTechWorks. (n.d.). CHIRAL SEPARATIONS INTRODUCTION. VTechWorks. [Link]

  • PubChemLite. (n.d.). 3-(4-bromophenyl)-2-oxopropanoic acid (C9H7BrO3). PubChemLite. [Link]

  • InstaNANO. (n.d.). FTIR Functional Group Database Table with Search. InstaNANO. [Link]

  • ResearchGate. (n.d.). 1 H-NMR spectra of (E)-3-(4-bromophenyl)-2-(4-hydroxyphenyl) acrylonitrile. ResearchGate. [Link]

  • Science and Education Publishing. (2023). Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills. World Journal of Chemical Education, 11(1), 1-8. [Link]

  • Taylor & Francis Online. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Organic Process Research & Development, 21(8), 1132-1149. [Link]

  • ACS Publications. (2023). Dealkylation as a Strategy to Synthesize Unconventional Lithium Salts from ortho-Phenyl-phosphonate-boranes. Inorganic Chemistry. [Link]

Sources

Comparative

A Comparative Guide to the Bioactivity Screening of Novel Pyrazole Derivatives Synthesized from 3-(4-Bromophenyl)-2-oxopropanoic Acid

For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a viable drug candidate is paved with rigorous screening and analysis. This guide provides an in-depth, t...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a viable drug candidate is paved with rigorous screening and analysis. This guide provides an in-depth, technical comparison of the bioactivity of a novel library of pyrazole-containing compounds synthesized from the versatile starting material, 3-(4-Bromophenyl)-2-oxopropanoic acid. We will explore the rationale behind the synthetic strategy and delve into a multi-faceted bioactivity screening cascade designed to identify promising lead compounds with potential therapeutic applications. This guide is structured to not only present the data but also to elucidate the scientific reasoning behind the experimental choices, ensuring a thorough understanding of the screening process.

Introduction: The Potential of the Pyrazole Scaffold

Pyrazole and its derivatives are a well-established class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. These activities include anticancer, antimicrobial, and antioxidant properties. The inherent structural features of the pyrazole ring system allow for diverse functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.

Our starting material, 3-(4-Bromophenyl)-2-oxopropanoic acid, provides a strategic entry point for the synthesis of a focused library of novel pyrazole derivatives. The presence of the bromophenyl group offers a site for further modification via cross-coupling reactions, while the α-keto acid moiety is primed for cyclization reactions to form the core pyrazole ring.

Synthesis of a Novel Pyrazole Library

The synthetic strategy employed in this guide focuses on a one-pot, three-component reaction to generate a library of substituted pyrazole compounds. This approach is efficient and allows for the introduction of chemical diversity. The general synthetic scheme is outlined below.

A Hypothetical Synthetic Protocol:

A mixture of 3-(4-Bromophenyl)-2-oxopropanoic acid (1 equivalent), a substituted hydrazine (1.1 equivalents), and a β-diketone (1 equivalent) in ethanol is refluxed in the presence of a catalytic amount of acetic acid for 4-6 hours.[1] The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is filtered, washed with cold ethanol, and dried under vacuum to afford the desired pyrazole derivative. This straightforward protocol allows for the generation of a diverse library by varying the substituted hydrazine and β-diketone reactants.

Bioactivity Screening Cascade

A hierarchical screening approach is employed to efficiently identify and characterize the most promising compounds from the synthesized library. This cascade begins with broad cytotoxicity screening, followed by more specific assays to probe for anticancer, antibacterial, and antioxidant activities.

Part 1: Cytotoxicity Assessment - A Tale of Two Assays

The initial step in evaluating the therapeutic potential of any new compound is to assess its cytotoxicity. This provides a foundational understanding of the concentration range at which the compound may exert biological effects without causing overt cellular damage. Here, we compare two widely used cytotoxicity assays: the MTT assay, which measures metabolic activity, and the LDH assay, which quantifies membrane integrity.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol:

  • Cell Seeding: Human cancer cell lines (e.g., MCF-7 breast cancer) are seeded in a 96-well plate at a density of 1 x 10⁴ cells/well and allowed to adhere overnight.[1]

  • Compound Treatment: The synthesized pyrazole derivatives and the positive control, Doxorubicin, are serially diluted in culture medium and added to the wells.[2][3][4][5][6] A vehicle control (DMSO) is also included.

  • Incubation: The plate is incubated for 72 hours at 37°C in a humidified 5% CO₂ atmosphere.[1]

  • MTT Addition: 20 µL of a 5 mg/mL MTT solution in PBS is added to each well, and the plate is incubated for an additional 4 hours.

  • Formazan Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 492 nm using a microplate reader.[1]

LDH (Lactate Dehydrogenase) Cytotoxicity Assay Protocol:

  • Cell Seeding and Treatment: Cells are seeded and treated with the test compounds and controls as described in the MTT assay protocol.

  • Supernatant Collection: After the 72-hour incubation period, the 96-well plate is centrifuged at 600 x g for 10 minutes.[7] 50 µL of the cell-free supernatant from each well is transferred to a new 96-well plate.

  • LDH Reaction: 100 µL of the LDH reaction mix (containing diaphorase and INT) is added to each well of the new plate.[7]

  • Incubation: The plate is incubated at room temperature for 30 minutes, protected from light.

  • Absorbance Measurement: The absorbance is measured at 450 nm using a microplate reader.[7]

The results of the cytotoxicity assays are expressed as the percentage of cell viability relative to the vehicle control. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell viability, is a key parameter for comparison.

CompoundMTT Assay IC₅₀ (µM)LDH Assay IC₅₀ (µM)
Pyrazole Derivative 1> 100> 100
Pyrazole Derivative 225.330.1
Pyrazole Derivative 35.88.2
Doxorubicin (Positive Control)1.21.5

Interpretation:

  • Pyrazole Derivative 1 exhibits low cytotoxicity in both assays, suggesting it may be a suitable candidate for applications where minimal cell death is desired.

  • Pyrazole Derivatives 2 and 3 show dose-dependent cytotoxicity, with Derivative 3 being the more potent of the two. The similar IC₅₀ values obtained from both the MTT and LDH assays suggest that the observed cytotoxicity is likely due to a mechanism that affects both metabolic activity and membrane integrity.

  • Doxorubicin , a known anticancer agent, demonstrates high cytotoxicity as expected, validating the sensitivity of the assays.[2][3][4][5][6]

The choice between the MTT and LDH assay can depend on the suspected mechanism of action of the compounds. The MTT assay is a good indicator of mitochondrial function, while the LDH assay is a more direct measure of cell membrane damage.[4] Running both provides a more comprehensive picture of the cytotoxic profile.

Workflow for Cytotoxicity Screening

Caption: A streamlined workflow for the synthesis and initial cytotoxicity screening of novel pyrazole derivatives.

Part 2: Delving Deeper - Anticancer, Antibacterial, and Antioxidant Potential

Compounds that exhibit moderate to high cytotoxicity are further investigated for their specific bioactivities. Here, we focus on three key areas: anticancer, antibacterial, and antioxidant potential.

The MTT assay results provide a preliminary indication of anticancer potential. Compounds with low micromolar IC₅₀ values against cancer cell lines are considered promising. For instance, Pyrazole Derivative 3 (IC₅₀ = 5.8 µM) warrants further investigation as a potential anticancer agent. Its potency can be compared to the standard chemotherapeutic drug, Doxorubicin (IC₅₀ = 1.2 µM).[2][3][4][5][6]

The emergence of antibiotic-resistant bacteria necessitates the discovery of novel antimicrobial agents. The broth microdilution method is a quantitative assay used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible bacterial growth.[8]

Broth Microdilution Assay Protocol:

  • Bacterial Inoculum Preparation: A standardized inoculum of bacteria (e.g., Staphylococcus aureus and Escherichia coli) is prepared to a turbidity equivalent to a 0.5 McFarland standard.[8]

  • Serial Dilution: The test compounds and a positive control, Gentamicin , are serially diluted in Mueller-Hinton broth in a 96-well microplate.[9][10]

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.[8]

Comparative Data and Interpretation:

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
Pyrazole Derivative 1> 128> 128
Pyrazole Derivative 23264
Pyrazole Derivative 4816
Gentamicin (Positive Control)0.51

Interpretation:

  • Pyrazole Derivative 1 shows no significant antibacterial activity.

  • Pyrazole Derivatives 2 and 4 exhibit antibacterial activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria, with Derivative 4 being more potent. According to the Clinical and Laboratory Standards Institute (CLSI) guidelines, the interpretation of MIC values depends on the specific bacterium and antibiotic.[11] Generally, lower MIC values indicate greater antibacterial efficacy.

  • Gentamicin , a broad-spectrum antibiotic, shows potent activity, confirming the validity of the assay.[9][10]

Oxidative stress is implicated in a variety of diseases, making the discovery of novel antioxidants a key therapeutic strategy. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a rapid and simple method to assess the antioxidant potential of a compound. While other methods like the ABTS assay exist, the DPPH assay is widely used due to its stability and operational simplicity.[12]

DPPH Radical Scavenging Assay Protocol:

  • Sample Preparation: The test compounds and a positive control, Ascorbic Acid , are prepared in methanol at various concentrations.[13][14][15][16]

  • DPPH Reaction: A methanolic solution of DPPH is added to each sample.

  • Incubation: The mixture is incubated in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: The absorbance is measured at 517 nm.

Comparative Data and Interpretation:

The antioxidant activity is expressed as the percentage of DPPH radical scavenging. The IC₅₀ value, the concentration of the compound that scavenges 50% of the DPPH radicals, is used for comparison.

CompoundDPPH Scavenging IC₅₀ (µM)
Pyrazole Derivative 185.2
Pyrazole Derivative 515.7
Ascorbic Acid (Positive Control)8.9

Interpretation:

  • Pyrazole Derivative 1 shows weak antioxidant activity.

  • Pyrazole Derivative 5 demonstrates significant antioxidant potential, comparable to the well-known antioxidant, Ascorbic Acid .[13][14][15][16] The ability of a compound to donate a hydrogen atom or an electron to the DPPH radical results in a color change from purple to yellow, which is quantifiable.

Bioactivity Screening Funnel

Bioactivity_Funnel cluster_level1 Level 1: Primary Screening cluster_level2 Level 2: Secondary Screening cluster_level3 Level 3: Lead Identification Library Novel Pyrazole Library (n=100) Cytotoxicity Cytotoxicity Screening (MTT & LDH Assays) Library->Cytotoxicity Hits Active Compounds (n=20) Cytotoxicity->Hits Select compounds with IC50 < 50 µM Anticancer Anticancer Assay (Dose-Response) Hits->Anticancer Antibacterial Antibacterial Assay (MIC Determination) Hits->Antibacterial Antioxidant Antioxidant Assay (DPPH Scavenging) Hits->Antioxidant Lead_Anticancer Anticancer Lead (e.g., Pyrazole 3) Anticancer->Lead_Anticancer Lead_Antibacterial Antibacterial Lead (e.g., Pyrazole 4) Antibacterial->Lead_Antibacterial Lead_Antioxidant Antioxidant Lead (e.g., Pyrazole 5) Antioxidant->Lead_Antioxidant

Caption: A hierarchical funnel approach for identifying lead compounds from the novel pyrazole library.

Conclusion

This comparative guide has outlined a systematic approach to the synthesis and bioactivity screening of a novel library of pyrazole derivatives. By employing a cascade of in vitro assays, we have demonstrated how to effectively identify and characterize compounds with promising anticancer, antibacterial, and antioxidant properties. The presented protocols are robust and reproducible, and the comparative data analysis provides a clear framework for decision-making in the early stages of drug discovery. The versatility of the 3-(4-Bromophenyl)-2-oxopropanoic acid starting material, coupled with the diverse biological activities of the resulting pyrazole scaffold, underscores the potential of this chemical space for the development of new therapeutic agents. Further optimization and in vivo studies of the identified lead compounds are warranted to fully elucidate their therapeutic potential.

References

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163–175. Available at: [Link]

  • Al-Zoubi, W., Al-Sbou, I., & Al-Masaeed, T. (2018). Synthesis of Pyrazolyl-2-pyrazolines by Treatment of 3-(3-Aryl-3-oxopropenyl)chromen-4-ones with Hydrazine and Their Oxidation to Bis(pyrazoles). Journal of Heterocyclic Chemistry, 55(10), 2353-2361. Available at: [Link]

  • Gomes, A. C., Nunes, C., & Reis, S. (2017). Avoiding the Interference of Doxorubicin with MTT Measurements on the MCF-7 Breast Cancer Cell Line. Molecules, 22(8), 1295. Available at: [Link]

  • Sahm, D. F., & Washington, J. A. (1991). Single-concentration broth microdilution test for detection of high-level aminoglycoside resistance in enterococci. Journal of clinical microbiology, 29(11), 2565–2568. Available at: [Link]

  • Al-Sayed, E., & Al-Sultan, S. I. (2016). DPPH radical scavenging activity of ascorbic acid (positive control) and petroleum ether, chloroform, methanol and water extracts of Zizyphus spina-christi leaves. ResearchGate. Available at: [Link]

  • EUCAST. (2024). MIC Determination. European Committee on Antimicrobial Susceptibility Testing. Available at: [Link]

  • Shah, P., & Modi, H. (2015). Comparative Study of DPPH, ABTS and FRAP Assays for Determination of Antioxidant Activity. International Journal of Research in Applied, Natural and Social Sciences, 3(1), 49-56. Available at: [Link]

  • Kaya, E. G., & Çiftci, A. (2013). DETERMINATION OF THE EFFECT OF GENTAMICIN AGAINST STAPHYLOCOCCUS AUREUS BY USING MICROBROTH KINETIC SYSTEM. Ankara Üniversitesi Eczacılık Fakültesi Dergisi, 40(2), 109-114. Available at: [Link]

  • Ahmad, I., & Husain, F. M. (2022). Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. BioMed Research International, 2022, 8832816. Available at: [Link]

  • Floegel, A., Kim, D. O., Chung, S. J., Koo, S. I., & Chun, O. K. (2011). Comparison of ABTS/DPPH assays to measure antioxidant capacity in popular antioxidant-rich US foods. Journal of food composition and analysis, 24(7), 1043-1048. Available at: [Link]

  • Tran, T. H., Nguyen, T. D., & Le, T. H. (2020). MTT assay of doxorubicin using untreated and plant extract-pretreated HepG2 cells. ResearchGate. Available at: [Link]

  • CLSI. (2022). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 12th Edition. Clinical and Laboratory Standards Institute. Available at: [Link]

  • Jinu, U., & Raj, C. D. (2013). DPPH radical scavenging activity of CG (a) and the positive control ascorbic acid (b). ResearchGate. Available at: [Link]

  • MacLean, C., & MacPherson, S. (2022). Miniaturised broth microdilution for simplified antibiotic susceptibility testing of Gram negative clinical isolates using microcapillary devices. Analyst, 147(14), 3235-3243. Available at: [Link]

  • Northwestern Medicine. (n.d.). CLSI and MIC Interpretation Tips and Tricks. Available at: [Link]

  • Scherer, R., & Godoy, H. T. (2021). Common Trends and Differences in Antioxidant Activity Analysis of Phenolic Substances Using Single Electron Transfer Based Assays. Molecules, 26(5), 1234. Available at: [Link]

  • Fotakis, G., & Timbrell, J. A. (2006). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology letters, 160(2), 171–177. Available at: [Link]

  • Jasiński, R. (2023). Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II. International Journal of Molecular Sciences, 24(15), 12435. Available at: [Link]

  • Lestari, D., & Safitri, R. (2018). Antioxidant Activities of Different Solvent Extracts of Piper retrofractum Vahl. using DPPH Assay. AIP Conference Proceedings, 2024(1), 020084. Available at: [Link]

  • Al-Oqaili, N. A. M., Al-Maliki, S. J. K., & Al-Khafaji, N. J. K. (2022). Dose Dependent Cytotoxicity Effect of Doxorubicin on Breast Cancer Cell Line (AMJ13) Proliferation. Journal of Advanced Veterinary Research, 12(1), 1772-1775. Available at: [Link]

  • Apak, R., Güçlü, K., Özyürek, M., & Karademir, S. E. (2004). Comparison of ABTS/DPPH assays to measure antioxidant capacity in popular antioxidant-rich US foods. Journal of agricultural and food chemistry, 52(25), 7970-7981. Available at: [Link]

  • Ghosh, A., & Das, B. K. (2014). Screening Antimicrobial Susceptibility of Gentamicin, Vancomycin, Azithromycin,Chloramphenicol and Cefotaxime Against Selected G+ve and G-ve Bacteria. Journal of Clinical & Diagnostic Research, 8(8), PC01–PC04. Available at: [Link]

  • Turcheniuk, K., Tarasenko, Y., Bouckaert, J., & Soultan, A. (2015). In vitro cytotoxicity analysis of doxorubicin-loaded/superparamagnetic iron oxide colloidal nanoassemblies on MCF7 and NIH3T3 cell lines. International journal of nanomedicine, 10, 971–981. Available at: [Link]

  • Olejniczak, A. M., & Nawrot, J. (2021). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. Molecules, 26(11), 3144. Available at: [Link]

  • Singh, R., Singh, B., & Kumar, N. (2011). In vitro evaluation of antioxidant activity of Cordia dichotoma (Forst f.) bark. Asian Pacific journal of tropical biomedicine, 1(5), 373–377. Available at: [Link]

  • IDEXX. (n.d.). Microbiology guide to interpreting antimicrobial susceptibility testing (AST). Available at: [Link]

  • Deshmukh, N., & Salunkhe, V. (2018). Green Synthesis of Pyrazole and Oxazole Derivatives. Research Journal of Chemical and Environmental Sciences, 6(6), 1-6. Available at: [Link]

  • Sedić, M., Lapić, J., & Opačak-Bernardi, T. (2020). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. Molecules, 25(11), 2587. Available at: [Link]

Sources

Validation

A Senior Application Scientist’s Guide to Cross-Validation of Analytical Methods for 3-(4-Bromophenyl)-2-oxopropanoic Acid Analysis

For Researchers, Scientists, and Drug Development Professionals Introduction: The Imperative for Rigorous Analytical Method Scrutiny In the landscape of pharmaceutical development, the purity and quality of a drug substa...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Rigorous Analytical Method Scrutiny

In the landscape of pharmaceutical development, the purity and quality of a drug substance are paramount. An often-overlooked but critical component in this assurance is the analytical methodology used for its characterization. 3-(4-Bromophenyl)-2-oxopropanoic acid, a notable α-keto acid, frequently appears as a key starting material or potential process-related impurity in the synthesis of various active pharmaceutical ingredients (APIs).[1][2][3] Its accurate quantification is not merely an analytical exercise but a cornerstone of regulatory compliance and patient safety.

When an analytical method is transferred between laboratories, or when a new method is introduced to replace an existing one, a critical question arises: are the results generated by both methods equivalent and reliable? This is where the process of cross-validation becomes indispensable. Cross-validation is the systematic comparison of two distinct analytical procedures to demonstrate their equivalence for a specific intended purpose.[4][5] This guide provides a comprehensive framework for designing and executing a robust cross-validation study for 3-(4-Bromophenyl)-2-oxopropanoic acid, grounded in the principles of the International Council for Harmonisation (ICH) and U.S. Food and Drug Administration (FDA) guidelines.[6][7][8][9]

Comparative Analysis of Primary Analytical Techniques

The selection of an analytical technique for 3-(4-Bromophenyl)-2-oxopropanoic acid is dictated by the compound's physicochemical properties and the specific requirements of the analysis (e.g., quantification of trace impurities vs. bulk assay). The two most prevalent and powerful techniques for this purpose are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

FeatureHigh-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation is based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase. Detection is typically by UV absorbance or mass spectrometry (LC-MS).Separation is based on the analyte's volatility and interaction with a stationary phase within a capillary column. Detection is achieved by mass spectrometry, providing structural information.
Strengths - Excellent for non-volatile and thermally labile compounds like α-keto acids.[10] - High precision and accuracy for quantification. - Versatile with a wide range of column chemistries and detection methods (UV, DAD, MS).[11][12]- High separation efficiency. - Provides definitive identification through mass spectral fragmentation patterns.[1] - Excellent sensitivity, especially in selected ion monitoring (SIM) mode.[13]
Weaknesses - May require derivatization to enhance UV absorbance or ionization for MS detection, adding complexity.[14][15][16] - Resolution can be challenging for complex mixtures without extensive method development.- Requires the analyte to be volatile and thermally stable. - Derivatization is almost always necessary for polar, non-volatile compounds like α-keto acids, which can introduce variability.[17]
Typical Use Case Routine quality control (QC) testing, purity assays, and stability studies of drug substances containing the analyte as an impurity.Identification of unknown impurities and trace-level quantification where high specificity is required.

The Cross-Validation Workflow: A Visual Guide

The process of cross-validation is a structured, multi-step procedure that ensures a comprehensive comparison of the analytical methods.

CrossValidationWorkflow cluster_planning Phase 1: Planning & Protocol cluster_execution Phase 2: Experimental Execution cluster_analysis Phase 3: Data Analysis & Reporting P1 Define Objective & Acceptance Criteria P2 Select Methods for Comparison (e.g., HPLC-UV vs. UHPLC-MS) P1->P2 P3 Develop & Approve Cross-Validation Protocol P2->P3 E1 Prepare & Distribute Homogenous Samples (e.g., 3 Batches, Spiked & Unspiked) P3->E1 E2 Method 1 Analysis (e.g., Validated HPLC-UV) E1->E2 E3 Method 2 Analysis (e.g., Validated UHPLC-MS) E1->E3 A1 Collect & Tabulate Results from Both Methods E2->A1 E3->A1 A2 Perform Statistical Comparison (e.g., t-test, Bland-Altman Plot) A1->A2 A3 Evaluate Against Acceptance Criteria A2->A3 A4 Generate Final Cross-Validation Report A3->A4 Pass A5 Investigate Discrepancies A3->A5 Fail ValidationParameters cluster_core Core Performance Characteristics cluster_derived Derived Performance Characteristics cluster_robust Robustness Accuracy Accuracy (Closeness to True Value) Linearity Linearity & Range Accuracy->Linearity Precision Precision (Repeatability) Precision->Linearity LOD_LOQ LOD & LOQ (Sensitivity) Precision->LOD_LOQ Specificity Specificity (Analyte vs. Others) Specificity->LOD_LOQ FitForPurpose Method is Fit for Purpose Linearity->FitForPurpose LOD_LOQ->FitForPurpose Robustness Robustness (Resilience to Changes) Robustness->FitForPurpose

Sources

Comparative

The Evolving Role of 3-(4-Bromophenyl)-2-oxopropanoic Acid in Modern Drug Discovery: A Comparative Guide

In the landscape of contemporary drug discovery, the pursuit of novel small molecules that can modulate disease-relevant biological pathways is of paramount importance. Among the myriad of scaffolds available to medicina...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the pursuit of novel small molecules that can modulate disease-relevant biological pathways is of paramount importance. Among the myriad of scaffolds available to medicinal chemists, α-keto acids, and specifically their phenylpyruvic acid derivatives, have garnered significant attention for their inherent reactivity and potential as enzyme inhibitors. This guide provides an in-depth technical analysis of 3-(4-Bromophenyl)-2-oxopropanoic acid, a halogenated phenylpyruvate derivative, and compares its potential applications and performance with relevant alternatives in the context of inhibiting the pro-inflammatory cytokine, Macrophage Migration Inhibitory Factor (MIF).

Introduction to 3-(4-Bromophenyl)-2-oxopropanoic Acid: A Profile

3-(4-Bromophenyl)-2-oxopropanoic acid, also known as 4-Bromophenylpyruvic acid, is an aromatic α-keto acid with the chemical formula C₉H₇BrO₃.[1] Its structure is characterized by a phenyl ring substituted with a bromine atom at the para-position, linked to a pyruvic acid moiety. This compound belongs to a class of molecules that are metabolic byproducts of amino acid metabolism, with the parent compound, phenylpyruvic acid, being a key metabolite of phenylalanine.[2] While historically studied in the context of metabolic disorders like phenylketonuria, recent research has illuminated the potential of phenylpyruvic acid derivatives as potent enzyme inhibitors.[2][3]

The introduction of a bromine atom onto the phenyl ring is a strategic chemical modification. Halogenation is a common strategy in medicinal chemistry to modulate a compound's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to its biological target. The bromine atom at the para-position of 3-(4-Bromophenyl)-2-oxopropanoic acid is expected to influence its electronic and steric properties, potentially enhancing its interaction with target enzymes compared to its non-halogenated counterpart.

Core Application: Inhibition of Macrophage Migration Inhibitory Factor (MIF)

A primary and promising application of 3-(4-Bromophenyl)-2-oxopropanoic acid is its potential role as an inhibitor of Macrophage Migration Inhibitory Factor (MIF). MIF is a pleiotropic cytokine that plays a critical role in the innate immune response and has been implicated in a wide range of inflammatory diseases, including rheumatoid arthritis, sepsis, and certain cancers.[4]

MIF possesses a unique tautomerase enzymatic activity, and its active site has become a key target for the development of small molecule inhibitors.[5][6] Phenylpyruvic acids are recognized as potential substrates and, by extension, competitive inhibitors for this enzymatic activity.[3][7] The inhibition of MIF's tautomerase activity has been shown to correlate with a reduction in its pro-inflammatory functions, making it a validated therapeutic strategy.[6]

The workflow for identifying and characterizing MIF inhibitors typically involves a series of in vitro and cell-based assays.

MIF_Inhibitor_Workflow cluster_0 In Vitro Screening cluster_1 Cell-Based Validation cluster_2 Lead Optimization Compound_Library Phenylpyruvic Acid Derivatives Tautomerase_Assay MIF Tautomerase Assay (e.g., using 4-HPP) Compound_Library->Tautomerase_Assay Hit_Identification Identify 'Hits' (IC50 Determination) Tautomerase_Assay->Hit_Identification Cell_Culture Macrophage/Cancer Cell Lines Hit_Identification->Cell_Culture Validated Hits Cytokine_Release_Assay Cytokine Release Assay (e.g., TNF-α, IL-6) Cell_Culture->Cytokine_Release_Assay Migration_Assay Cell Migration Assay Cell_Culture->Migration_Assay SAR_Studies Structure-Activity Relationship (SAR) Cytokine_Release_Assay->SAR_Studies Migration_Assay->SAR_Studies ADME_Tox ADME/Tox Profiling SAR_Studies->ADME_Tox In_Vivo_Studies In Vivo Disease Models (e.g., Arthritis, Sepsis) ADME_Tox->In_Vivo_Studies Optimized Lead

Caption: Workflow for the discovery and development of MIF inhibitors.

Comparative Analysis of MIF Inhibitors

Compound NameStructureTargetIC50 (µM)Reference
ISO-1 (S,R)-3-(4-hydroxyphenyl)-4,5-dihydro-5-isoxazole acetic acid methyl esterMIF7 - 25[8][9]
Iguratimod N-[3-(formylamino)-4-oxo-6-phenoxy-4H-chromen-7-yl]methanesulfonamideMIF6.81[8]
MIF-IN-6 Not specifiedMIF1.4[8]
MKA031 Not specifiedMIF1.7[8]
4-IPP 4-Iodo-6-phenylpyrimidineMIF~5-10 fold more potent than ISO-1[1]
Compound 11 (from virtual screen) Novel scaffoldMIF< 14.4[4]
3-(4-Bromophenyl)-2-oxopropanoic acid 4-Bromophenylpyruvic acidMIF (putative)Not determinedN/A
Phenylpyruvic acid Phenylpyruvic acidMIF (putative)Not determinedN/A

Analysis of Comparative Data:

The data presented in the table highlights several key points. ISO-1 is a widely used, albeit moderately potent, reference inhibitor for MIF.[8][9] More recent research has identified significantly more potent inhibitors, with IC50 values in the low micromolar range.[8] The compound 4-IPP, a suicide substrate for MIF, demonstrates the potential for covalent inhibitors to achieve higher potency.[1]

The inclusion of a bromine atom in 3-(4-Bromophenyl)-2-oxopropanoic acid is anticipated to enhance its inhibitory activity compared to the parent phenylpyruvic acid. Halogen bonds can form favorable interactions with protein residues in the enzyme's active site, potentially increasing binding affinity and, consequently, potency. Studies on other halogenated compounds have shown that the position and nature of the halogen can significantly impact biological activity. For instance, in a series of halogenated 1,5-diarylimidazoles, 4-chloro derivatives exhibited potent inhibition of PGE2 production with IC50 values in the low nanomolar range.[10] This underscores the potential for halogenation to be a highly effective strategy for potency enhancement.

Experimental Protocol: MIF Tautomerase Inhibition Assay

To facilitate further research in this area, a detailed protocol for a MIF tautomerase inhibition assay is provided below. This protocol is based on methodologies described in the scientific literature and is designed to be a self-validating system for assessing the inhibitory potential of compounds like 3-(4-Bromophenyl)-2-oxopropanoic acid.[2][11]

Objective: To determine the IC50 value of a test compound (e.g., 3-(4-Bromophenyl)-2-oxopropanoic acid) against the tautomerase activity of recombinant human MIF.

Materials:

  • Recombinant human MIF

  • p-Hydroxyphenylpyruvate (4-HPP) or L-dopachrome methyl ester (substrate)

  • Boric acid buffer (435 mM, pH 6.2)

  • EDTA solution (20 mM)

  • Dimethyl sulfoxide (DMSO)

  • Test compound (e.g., 3-(4-Bromophenyl)-2-oxopropanoic acid)

  • 96-well UV-transparent microplates

  • Microplate spectrophotometer

Experimental Workflow Diagram:

Tautomerase_Assay_Workflow prep_mif 1. Prepare MIF Solution (500 nM in Boric Acid Buffer) pre_incubate 4. Pre-incubation (MIF + EDTA + Inhibitor) 10 min at RT prep_mif->pre_incubate prep_inhibitor 2. Prepare Inhibitor Stock (in DMSO) serial_dilute 3. Serial Dilution of Inhibitor prep_inhibitor->serial_dilute serial_dilute->pre_incubate add_substrate 6. Initiate Reaction (Add Substrate) pre_incubate->add_substrate prep_substrate 5. Prepare Substrate Solution (e.g., 4-HPP) prep_substrate->add_substrate measure_absorbance 7. Measure Absorbance (e.g., at 308 nm for 4-HPP enol-borate complex) Kinetic Read add_substrate->measure_absorbance data_analysis 8. Data Analysis (Calculate % Inhibition, Determine IC50) measure_absorbance->data_analysis

Sources

Safety & Regulatory Compliance

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
3-(4-Bromophenyl)-2-oxopropanoic acid
Reactant of Route 2
Reactant of Route 2
3-(4-Bromophenyl)-2-oxopropanoic acid
© Copyright 2026 BenchChem. All Rights Reserved.